molecular formula C8H8N2O B1590255 3-Methoxy-6-methylpicolinonitrile CAS No. 95109-36-7

3-Methoxy-6-methylpicolinonitrile

Cat. No.: B1590255
CAS No.: 95109-36-7
M. Wt: 148.16 g/mol
InChI Key: VRYVBFAHOIKNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-6-methylpicolinonitrile (CAS 95109-36-7) is a valuable chemical compound classified under heterocyclic building blocks, offered with a typical purity of 97% for research and development purposes . This compound, with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol, serves as a versatile precursor and intermediate in contemporary organic synthesis . The pyridine scaffold is a key feature in numerous pharmaceutical agents, and the presence of both a methoxy and a nitrile group on the ring makes this compound a versatile scaffold for constructing more complex molecules . The nitrile group, in particular, acts as a synthetic handle that can be transformed into other functional groups such as amines, amides, and carboxylic acids, which is critical for fine-tuning the properties of molecules in drug discovery and development . This product is intended for use in laboratory research only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the relevant Safety Data Sheet (SDS) before use. This compound has associated hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYVBFAHOIKNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538195
Record name 3-Methoxy-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95109-36-7
Record name 3-Methoxy-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for 3-Methoxy-6-methylpicolinonitrile. While this compound is of interest within the broader class of picolinonitriles, which are significant in medicinal chemistry, specific experimental data for this particular molecule is limited in publicly accessible literature.

Core Chemical Properties

This compound is a substituted pyridine derivative. The presence of the nitrile and methoxy functional groups, along with the methyl-substituted pyridine ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 95109-36-7[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
SMILES COC1=CC=C(C)N=C1C#N[2]
InChI InChI=1S/C8H8N2O/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,1-2H3[2]
Melting Point Data not available
Boiling Point Data not available[3]
Solubility Data not available

Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Notes
¹HAromatic Protons (2H)Expected in the aromatic region, likely showing coupling.
Methoxy Protons (3H)Singlet.
Methyl Protons (3H)Singlet.
¹³CPyridine Ring Carbons (5C)Expected in the aromatic region.
Nitrile Carbon (1C)Characteristic shift for a nitrile carbon.
Methoxy Carbon (1C)Expected shift for a methoxy carbon.
Methyl Carbon (1C)Expected shift for a methyl carbon.

Note: These are predicted values and may differ from experimental results. The actual chemical shifts are influenced by the solvent and other experimental conditions.[4][5][6]

Experimental Protocols

Synthesis of Substituted Picolinonitriles (General Methodologies)

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of substituted picolinonitriles can be adapted. These methods often involve the construction of the pyridine ring followed by the introduction or modification of functional groups.

General Synthetic Approach:

A plausible synthetic route could involve the following key transformations:

  • Pyridine Ring Formation: Synthesis of a suitably substituted pyridine ring.

  • Introduction of the Cyano Group: Cyanation of a pyridine derivative, for example, through a Sandmeyer reaction from an amino-substituted precursor or by cyanation of a halopyridine.[7]

  • Introduction of the Methoxy and Methyl Groups: These groups can be introduced at various stages of the synthesis via nucleophilic substitution or other standard organic transformations.[7]

The following diagram illustrates a generalized workflow for the synthesis of a substituted picolinonitrile.

G Generalized Synthesis Workflow A Starting Materials B Pyridine Ring Formation A->B C Functional Group Interconversion (e.g., Halogenation) B->C D Cyanation Reaction C->D E Introduction of Substituents (e.g., Methoxy, Methyl) D->E F This compound E->F

Caption: Generalized workflow for the synthesis of this compound.

Purification

Purification of the final product would typically involve standard laboratory techniques.

General Purification Protocol:

  • Extraction: The crude product would be extracted from the reaction mixture using a suitable organic solvent.

  • Chromatography: Column chromatography is a common method for purifying organic compounds. For a compound like this compound, silica gel would likely be a suitable stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).[8]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure crystalline material.[9]

The following diagram outlines a general purification workflow.

G General Purification Workflow A Crude Reaction Mixture B Solvent Extraction A->B C Concentration B->C D Column Chromatography C->D E Fraction Collection D->E F Solvent Evaporation E->F G Purity Analysis (e.g., TLC, NMR) F->G H Recrystallization (if solid) G->H Impure I Pure this compound G->I Pure H->I

Caption: General workflow for the purification of an organic compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The broader class of substituted picolinonitriles is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceutical agents.[7] The nitrile group is a versatile functional handle that can be converted into other functional groups, making picolinonitriles valuable intermediates in drug discovery.[7]

Given the lack of specific biological data, no signaling pathway or experimental workflow diagrams related to the biological effects of this compound can be provided at this time. Further research is required to elucidate any potential biological roles of this compound.

References

Elucidation of the Molecular Structure of 3-Methoxy-6-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Methoxy-6-methylpicolinonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic data from closely related analogues to predict its characteristic spectral features. The document outlines the probable Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a plausible synthetic route. This guide serves as a valuable resource for researchers working with substituted picolinonitriles, offering insights into the methodologies and analytical techniques crucial for the characterization of such molecules.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine ring is a common scaffold in many pharmaceuticals, and the nitrile group is a versatile functional group that can be converted into various other functionalities. Accurate structural confirmation is the cornerstone of any chemical research and development program. This guide details the analytical methodologies that would be employed to unequivocally determine the structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of structurally similar compounds, including 2-cyano-6-methylpyridine and 2-cyano-3-methoxypyridine.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.7d1HH-4
~6.8 - 7.0d1HH-5
~3.9s3H-OCH₃
~2.5s3H-CH₃
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~160C-6
~155C-3
~140C-4
~118C-5
~117-CN
~115C-2
~56-OCH₃
~24-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~2230MediumC≡N stretch
~1600, ~1470StrongC=C and C=N aromatic ring stretches
~1250StrongC-O-C asymmetric stretch
~1030StrongC-O-C symmetric stretch
~2950MediumC-H stretch (methyl and methoxy)
Predicted Mass Spectrometry Data (EI)
m/zPredicted Fragment
148[M]⁺ (Molecular Ion)
133[M - CH₃]⁺
119[M - CHO]⁺ or [M - NCH]⁺
105[M - CH₃ - CO]⁺
77[C₆H₅]⁺ fragment

Experimental Protocols

The following are detailed, generalized experimental protocols for the techniques that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters would include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled sequence. Typical parameters would include a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan of the empty plates prior to the sample scan.

Mass Spectrometry (MS)
  • Instrumentation: Employ an electron ionization (EI) mass spectrometer.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Use a standard electron energy of 70 eV for ionization.

  • Data Acquisition: Scan a mass range of m/z 40-500.

Plausible Synthetic Pathway and Elucidation Workflow

The following diagrams illustrate a potential synthetic route to this compound and the logical workflow for its structure elucidation.

G cluster_synthesis Plausible Synthetic Pathway 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine 2-Chloro-3-nitro-6-methylpyridine 2-Chloro-3-nitro-6-methylpyridine 2-Chloro-6-methylpyridine->2-Chloro-3-nitro-6-methylpyridine HNO₃/H₂SO₄ 2-Methoxy-3-nitro-6-methylpyridine 2-Methoxy-3-nitro-6-methylpyridine 2-Chloro-3-nitro-6-methylpyridine->2-Methoxy-3-nitro-6-methylpyridine NaOCH₃ 2-Amino-3-methoxy-6-methylpyridine 2-Amino-3-methoxy-6-methylpyridine 2-Methoxy-3-nitro-6-methylpyridine->2-Amino-3-methoxy-6-methylpyridine Reduction (e.g., Fe/HCl) This compound This compound 2-Amino-3-methoxy-6-methylpyridine->this compound Sandmeyer Reaction (NaNO₂, HCl, CuCN)

Caption: A potential multi-step synthesis of this compound.

G cluster_elucidation Structure Elucidation Workflow Molecular_Formula Elemental Analysis & Mass Spec (C₈H₈N₂O) IR_Spectroscopy IR Spectroscopy (Presence of -CN, C-O, Aromatic Ring) Molecular_Formula->IR_Spectroscopy NMR_Spectroscopy ¹H and ¹³C NMR (Chemical Shifts, Couplings, Integration) IR_Spectroscopy->NMR_Spectroscopy 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_Spectroscopy->2D_NMR Final_Structure Confirmed Structure of This compound 2D_NMR->Final_Structure

Caption: The logical workflow for the structural elucidation of the target molecule.

Conclusion

In-depth Technical Guide: 3-Methoxy-6-methylpicolinonitrile (CAS 95109-36-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on CAS number 95109-36-7. Extensive searches have not yielded specific data regarding its pharmacological, toxicological, or biological properties. The information presented is based on general knowledge of the picolinonitrile chemical class and data for structurally similar compounds.

Core Chemical and Physical Properties

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative. While specific experimental data for this compound is limited, its basic properties have been identified.

PropertyValueSource
CAS Number 95109-36-7N/A
IUPAC Name 3-methoxy-6-methylpyridine-2-carbonitrileN/A
Molecular Formula C₈H₈N₂O[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Molecular Weight 148.16 g/mol [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Appearance No data availableN/A
Solubility No data availableN/A
Melting Point No data availableN/A
Boiling Point No data availableN/A

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of picolinonitrile derivatives is a well-established area of organic chemistry. The general synthetic strategies likely involve a multi-step process.

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve the construction of the substituted pyridine ring, followed by the introduction of the nitrile group. This might be achieved through the following conceptual steps:

  • Formation of a substituted pyridine ring: This could be accomplished through various condensation reactions, for example, a Hantzsch-type pyridine synthesis or a variation thereof, using appropriate precursors to install the methyl and methoxy groups at the desired positions.

  • Introduction of the nitrile group: The cyano group could be introduced via a Sandmeyer reaction from a corresponding aminopyridine precursor or through nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with a cyanide salt.

Logical Flow of a Hypothetical Synthesis:

G Start Simple Precursors Step1 Pyridine Ring Formation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Introduction of Nitrile Group Step2->Step3 End This compound Step3->End

Caption: Hypothetical synthetic workflow for this compound.

Potential Pharmacological Relevance

The picolinonitrile scaffold is a common feature in many biologically active compounds, suggesting that this compound could serve as a valuable intermediate in drug discovery. Pyridine-containing molecules are known to interact with a wide range of biological targets.

A structurally similar compound, 2-methoxy-6-methylpyridine , has been investigated as a potential agent for dissolving cholesterol gallstones. This research highlights a possible, though unconfirmed, therapeutic area for compounds with this substitution pattern.

Potential Signaling Pathway Involvement (Hypothetical):

Given the precedent of 2-methoxy-6-methylpyridine, one could speculate a mechanism related to lipid metabolism or solubilization.

G Compound This compound (or active metabolite) Target Hypothetical Target (e.g., Enzyme in lipid pathway, Cholesterol crystal surface) Compound->Target Interaction Effect Biological Effect (e.g., Inhibition of cholesterol synthesis, Disruption of gallstone structure) Target->Effect Modulation

Caption: Hypothetical mechanism of action related to gallstone dissolution.

Experimental Protocols (Based on a Structurally Similar Compound)

As no experimental protocols for this compound are available, the following methodologies are adapted from a study on 2-methoxy-6-methylpyridine for gallstone dissolution. These are provided for illustrative purposes only and would require significant adaptation and validation for the target compound.

In Vitro Gallstone Dissolution Assay (Hypothetical)

Objective: To assess the potential of this compound to dissolve human cholesterol gallstones in vitro.

Materials:

  • This compound (CAS 95109-36-7)

  • Human cholesterol gallstones (obtained from a hospital with patient consent)

  • Bile salt solution (e.g., sodium cholate, sodium deoxycholate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker

Procedure:

  • Human cholesterol gallstones of similar size and weight are selected.

  • Individual gallstones are placed in separate vials.

  • A solution of this compound in a biocompatible solvent or the bile salt solution is prepared at various concentrations.

  • The test solutions are added to the vials containing the gallstones. A control group with the solvent/bile salt solution alone is included.

  • The vials are incubated at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), the gallstones are removed, washed with PBS, dried, and weighed.

  • The percentage of gallstone dissolution is calculated based on the weight loss.

Experimental Workflow:

G Start Select Gallstones Step1 Prepare Test Solutions Start->Step1 Step2 Incubate Gallstones with Solutions Step1->Step2 Step3 Measure Weight Loss Step2->Step3 End Calculate Dissolution Rate Step3->End

Caption: Workflow for an in vitro gallstone dissolution experiment.

In Vivo Toxicity Study (Hypothetical)

Objective: To evaluate the preliminary safety profile of this compound in a rodent model.

Materials:

  • This compound (CAS 95109-36-7)

  • Appropriate vehicle for administration (e.g., corn oil, saline with a solubilizing agent)

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Standard laboratory equipment for animal housing, dosing, and observation.

Procedure:

  • Animals are acclimated to the laboratory conditions.

  • Animals are divided into several groups: a control group receiving the vehicle only, and treatment groups receiving different doses of this compound.

  • The compound is administered via a relevant route (e.g., oral gavage).

  • Animals are observed daily for clinical signs of toxicity, and body weights are recorded regularly.

  • At the end of the study period, blood samples are collected for hematology and clinical chemistry analysis.

  • Animals are euthanized, and a gross necropsy is performed. Key organs are collected, weighed, and preserved for histopathological examination.

Conclusion

This compound (CAS 95109-36-7) is a chemical compound with a well-defined structure. However, there is a significant lack of publicly available data regarding its biological, pharmacological, and toxicological properties. While its chemical scaffold is of interest to medicinal chemists, its specific applications and mechanisms of action remain to be elucidated through future research. The information provided herein is based on the properties of structurally related compounds and should be considered hypothetical until validated by direct experimental evidence. Researchers interested in this compound are encouraged to perform initial screening and characterization to uncover its potential utility.

References

Technical Guide: Characterization of 3-methoxy-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-6-methylpyridine-2-carbonitrile is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The nitrile and methoxy functional groups offer sites for further chemical modification, making this compound a potentially valuable building block in medicinal chemistry and drug discovery programs. Pyridine carbonitrile derivatives, in particular, are recognized as important intermediates in the synthesis of various biologically active compounds.[1][2] This technical guide provides a summary of the available physicochemical properties and a generalized experimental approach for the synthesis and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of 3-methoxy-6-methylpyridine-2-carbonitrile have been compiled from various chemical data sources.

PropertyValueSource
Molecular Formula C₈H₈N₂O[3][4]
Molecular Weight 148.16 g/mol [4]
CAS Number 95109-36-7 (as 3-methoxy-6-methylpicolinonitrile)[4]
Appearance Solid (predicted)[3]

Spectroscopic Data (Predicted and Comparative)

Table 3.1: Spectroscopic Data for the Isomer 2-methoxy-6-methylpyridine-3-carbonitrile

Data TypeObserved Values
Melting Point 82-83 °C
IR (cm⁻¹) 2224 (C≡N)
¹H NMR (CDCl₃, δ ppm) 2.51 (s, 3H, CH₃), 4.04 (s, 3H, OCH₃), 6.84 (d, J=5.3 Hz, 1H), 8.18 (d, J=5.3 Hz, 1H)
¹³C NMR (CDCl₃, δ ppm) 19.6 (CH₃), 53.9 (OCH₃), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2)
Mass Spectrum (m/z) 148 (M+), 147, 119, 118

Source: Data for 2-methoxy-6-methylpyridine-3-carbonitrile is provided for comparative purposes.

Experimental Protocols

The following protocols are generalized based on established methods for the synthesis of similar pyridine derivatives and standard analytical techniques.

Synthesis of 3-methoxy-6-methylpyridine-2-carbonitrile

A potential synthetic route to 3-methoxy-6-methylpyridine-2-carbonitrile involves the cyanation of a corresponding halogenated precursor. A generalized procedure is outlined below, which may require optimization for this specific target molecule.

Reaction Scheme:

Materials:

  • 2-chloro-3-methoxy-6-methylpyridine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Palladium or Copper-based catalyst

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Reagents for work-up (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 2-chloro-3-methoxy-6-methylpyridine (1.0 eq), the chosen cyanide salt (1.1-1.5 eq), and the catalyst (0.05-0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-150 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Collect the fractions containing the desired product and concentrate to yield pure 3-methoxy-6-methylpyridine-2-carbonitrile.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Using the same sample, record the proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Key vibrational frequencies, particularly the nitrile stretch (around 2220-2240 cm⁻¹), should be identified.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to confirm the molecular weight and elemental composition.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyridine derivative in a drug discovery context.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Precursor Selection (e.g., Halogenated Pyridine) reaction Cyanation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC) nmr->purity ir->purity ms->purity screening In vitro Screening (e.g., Enzyme Assays) purity->screening

Caption: Workflow for Synthesis and Characterization.

Potential Applications in Drug Discovery

While specific biological activities for 3-methoxy-6-methylpyridine-2-carbonitrile have not been reported, the pyridine carbonitrile scaffold is of significant interest in medicinal chemistry. These derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems with a wide range of pharmacological activities, including but not limited to:

  • Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that interact with the active sites of enzymes.[5]

  • Receptor Ligands: The pyridine nitrogen can participate in key interactions with various receptors.

  • Antimicrobial Agents: Many pyridine derivatives exhibit antibacterial and antifungal properties.[6]

  • Anticancer Agents: Substituted pyridines are scaffolds for various anticancer drugs.[5][7]

The logical progression from the synthesis of a novel compound like 3-methoxy-6-methylpyridine-2-carbonitrile to its biological evaluation is a cornerstone of modern drug discovery.

Drug_Discovery_Funnel cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development synthesis Synthesis of Novel Pyridine Derivatives screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt in_vivo In vivo Testing (Animal Models) lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: Drug Discovery and Development Funnel.

References

Physical and chemical properties of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Methoxy-6-methylpicolinonitrile (CAS No: 95109-36-7). It is intended to be a core resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes key data, outlines experimental protocols, and discusses the compound's significance as a versatile building block in modern organic synthesis.

Core Physical and Chemical Properties

This compound, also known as 3-methoxy-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative. The presence of a nitrile group, a methoxy group, and a methyl group on the pyridine scaffold makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds.[1] Its core properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₈N₂O[2][3]
Molecular Weight 148.16 g/mol [3][4]
CAS Number 95109-36-7[2][3]
IUPAC Name 3-methoxy-6-methylpyridine-2-carbonitrile[1][2]
LogP 0.97[2]
Hydrogen Bond Acceptor Count 3[2][4]
Hydrogen Bond Donor Count 0[2][4]
Rotatable Bond Count 1[2][4]
Polar Surface Area 46 Ų[2]
Storage Conditions Sealed in a dry place at room temperature.[3]
Boiling Point No data available.[3]

Spectroscopic and Analytical Characterization

Detailed structural elucidation of this compound relies on standard spectroscopic methodologies. While specific spectra for this compound are proprietary to chemical suppliers, the expected characteristics can be predicted based on its structure.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a fundamental technique for confirming the structure of organic molecules.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. This would include signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. The precise chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring.[1]

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule, including the carbon of the nitrile group.

2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups. For this molecule, a characteristic sharp peak for the nitrile (C≡N) group stretch would be expected around 2210-2230 cm⁻¹.

2.3. Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass should be consistent with its molecular formula, C₈H₈N₂O (148.0637 g/mol ).[4]

Synthesis and Reactivity

3.1. General Synthesis Strategies The synthesis of substituted picolinonitriles like this compound typically involves multi-step strategies that build functionality on a pyridine core.[1] A general workflow might include:

  • Ring Formation: Construction of the substituted pyridine ring.[1]

  • Functional Group Introduction: Stepwise introduction of the nitrile, methoxy, and methyl groups through reactions such as nucleophilic substitution, cyanation (e.g., Sandmeyer reaction), or other cross-coupling methods.[1]

G cluster_0 General Synthesis Workflow PyridineScaffold Pyridine Scaffold Functionalization1 Introduction of Substituents (e.g., Halogenation) PyridineScaffold->Functionalization1 Functionalization2 Nucleophilic Substitution (e.g., Methoxylation) Functionalization1->Functionalization2 Cyanation Cyanation Reaction (Introduction of Nitrile) Functionalization2->Cyanation FinalProduct This compound Cyanation->FinalProduct

Caption: General synthetic workflow for picolinonitrile derivatives.

3.2. Chemical Reactivity The reactivity of this compound is governed by its three key functional groups: the nitrile, the methoxy group, and the pyridine ring. This versatility makes it a valuable intermediate.[1]

  • Nitrile Group: The nitrile group is a versatile handle for further chemical transformations. It can undergo:

    • Hydrolysis: To form a carboxylic acid.

    • Reduction: To form a primary amine.

    • Addition Reactions: With organometallic reagents to form ketones.[1]

  • Pyridine Ring: The pyridine ring can participate in various reactions, including electrophilic and nucleophilic substitutions, although the existing substituents will direct the position of further modifications.

  • Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, allowing for further functionalization.

G cluster_1 Reactivity Profile cluster_nitrile Nitrile Reactions cluster_pyridine Pyridine Reactions cluster_methoxy Methoxy Reactions CentralNode 3-Methoxy-6- methylpicolinonitrile Nitrile Nitrile Group (-CN) CentralNode->Nitrile Pyridine Pyridine Ring CentralNode->Pyridine Methoxy Methoxy Group (-OCH3) CentralNode->Methoxy Hydrolysis Hydrolysis to Carboxylic Acid Nitrile->Hydrolysis Reduction Reduction to Amine Nitrile->Reduction Addition Addition to Ketone Nitrile->Addition Substitution Ring Substitution Pyridine->Substitution Cleavage Cleavage to Hydroxyl Group Methoxy->Cleavage G cluster_2 Role in Drug Discovery Start This compound (Starting Material) Step1 Functional Group Transformation (e.g., Nitrile Reduction) Start->Step1 Step2 Coupling Reactions (e.g., Suzuki, Buchwald) Step1->Step2 Step3 Lead Optimization Step2->Step3 Final Biologically Active Compound (e.g., Kinase Inhibitor) Step3->Final

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Methoxy-6-methylpicolinonitrile (CAS No. 95109-36-7). Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of analogous compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers. A conceptual workflow for the synthesis and characterization of a novel small molecule like this compound is also provided, visualized using the DOT language.

Introduction

This compound is a substituted pyridine derivative. The pyridine scaffold is a significant heterocyclic compound in medicinal chemistry, and the nitrile group is a versatile functional group in organic synthesis. A thorough understanding of the spectroscopic properties of such molecules is crucial for their synthesis, characterization, and application in drug discovery and development. This guide aims to provide a foundational spectroscopic profile for this compound to aid researchers in its identification and study.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyridine-H (C4-H)7.6 - 7.8d8.0 - 9.01H
Pyridine-H (C5-H)6.8 - 7.0d8.0 - 9.01H
Methoxy (-OCH₃)3.9 - 4.1s-3H
Methyl (-CH₃)2.4 - 2.6s-3H

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C-CN)135 - 140
C3 (C-OCH₃)160 - 165
C4130 - 135
C5115 - 120
C6 (C-CH₃)155 - 160
CN (Nitrile)115 - 120
-OCH₃55 - 60
-CH₃20 - 25

Predicted in CDCl₃ at 100 MHz.

Predicted FT-IR Data

Table 3: Predicted Major Infrared Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C≡N (Nitrile)2240 - 2220Strong, Sharp
C=C, C=N (Aromatic Ring)1600 - 1450Medium-Strong
C-O (Methoxy)1250 - 1200 (asymmetric), 1050 - 1000 (symmetric)Strong
Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Major Fragments in Mass Spectrometry

m/zProposed Fragment
148[M]⁺ (Molecular Ion)
133[M - CH₃]⁺
119[M - CHO]⁺ or [M - NCH]⁺
105[M - CH₃ - CO]⁺
77[C₆H₅]⁺ (from rearrangement)

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivity.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

    • Pulse angle: 30-45 degrees

    • Spectral width: 16 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16-32

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals and determine chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

    • Pulse angle: 30 degrees

    • Spectral width: 240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation and Analysis:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • For EI, the standard electron energy is 70 eV.

  • Acquire the mass spectrum over a mass-to-charge (m/z) range of, for example, 40-400 amu.

  • Identify the molecular ion peak and major fragment ions.

  • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Conceptual Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel small molecule like this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Cyclization, Substitution) start->reaction Reagents, Catalyst workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis end end analysis->end Confirmed Structure

3-Methoxy-6-methylpicolinonitrile: A Comprehensive Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of a nitrile, a methoxy, and a methyl group on the pyridine ring offers a versatile scaffold for the development of complex molecules with diverse biological activities and material properties. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a key intermediate in the synthesis of pharmaceutical agents and functional materials. This technical guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, including experimental protocols and spectroscopic data.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 95109-36-7
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Solid
Purity >97% (commercially available)

Synthesis of this compound

A common and efficient method for the synthesis of 2-methoxypyridine-3-carbonitriles, which can be adapted for this compound, involves a one-step condensation reaction.[1] This approach utilizes readily available starting materials and offers a straightforward route to the desired product.

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Propanedinitrile Propanedinitrile Condensation_Reaction One-pot Condensation Propanedinitrile->Condensation_Reaction α,β-Unsaturated_Aldehyde_or_Ketone α,β-Unsaturated Aldehyde or Ketone (e.g., 4-methoxy-3-penten-2-one) α,β-Unsaturated_Aldehyde_or_Ketone->Condensation_Reaction Sodium_Methoxide_in_Methanol Sodium Methoxide in Methanol Sodium_Methoxide_in_Methanol->Condensation_Reaction Solvent_Removal Solvent Removal Condensation_Reaction->Solvent_Removal Aqueous_Workup Aqueous Work-up Solvent_Removal->Aqueous_Workup Extraction Extraction with CH₂Cl₂ Aqueous_Workup->Extraction Drying_and_Concentration Drying and Concentration Extraction->Drying_and_Concentration Purification Purification (e.g., Column Chromatography) Drying_and_Concentration->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: General synthetic workflow for 2-methoxypyridine-3-carbonitriles.

Experimental Protocol

The following is a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles, which can be adapted for the synthesis of this compound by using an appropriate α,β-unsaturated ketone as a starting material.[1]

Materials:

  • Propanedinitrile (Malononitrile)

  • Appropriate α,β-unsaturated aldehyde or ketone (e.g., for the target molecule, a precursor like 4-methoxy-3-penten-2-one could be considered)

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (0.1 mol) in anhydrous methanol (70 mL) at 5 °C to prepare a fresh solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of propanedinitrile (0.08 mol) in methanol (70 mL).

  • Addition of Carbonyl Compound: Stir the mixture for 5 minutes, then add the corresponding α,β-unsaturated aldehyde or ketone (0.1 mol) dissolved in methanol (150 mL) dropwise over a period of 2 hours.

  • Reaction: After the addition is complete, reflux the reaction mixture for 90 minutes.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting oil in water (250 mL).

    • Extract the aqueous solution with dichloromethane (10 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-methoxypyridine-3-carbonitrile.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected and reported data for the analogous compound, 2-methoxy-6-methylpyridine-3-carbonitrile.[1]

Table 1: Spectroscopic Data for 2-Methoxy-6-methylpyridine-3-carbonitrile

Technique Data
¹H NMR Data is in agreement with reported values.[1]
¹³C NMR δ (ppm): 162.0 (C2), 150.7 (C6), 118.0 (CN), 117.5 (C4), 113.1 (C5), 89.9 (C3), 54.1 (OCH₃), 24.3 (CH₃).[1]
Mass Spectrometry (MS) m/z (%): 148 (M⁺, 97.6), 147 (100), 120 (11.9), 119 (88.1), 118 (85.7), 93 (56.0), 92 (30.4), 91 (44.0), 78 (42.3).[1]
Infrared (IR) Data is in agreement with reported values.[1]

Applications in Multi-Step Synthesis

This compound is a versatile intermediate for the synthesis of more complex heterocyclic compounds, which are of significant interest in drug discovery. The nitrile functionality can be readily converted to a variety of other groups, and the pyridine core can be further functionalized.

Example: Synthesis of a Pyrazolopyrimidine Derivative

A potential application of this compound is in the synthesis of substituted pyrazolopyrimidine cores, which are known to be inhibitors of various kinases, including the mammalian target of rapamycin (mTOR).[2] The following diagram illustrates a hypothetical multi-step synthesis where this compound could serve as a key starting material.

G Start This compound Step1 Reduction of Nitrile (e.g., LiAlH₄ or H₂/Catalyst) Start->Step1 Intermediate1 3-Methoxy-6-methylpicolylamine Step1->Intermediate1 Step2 Reaction with a β-ketoester Intermediate1->Step2 Intermediate2 Substituted Pyridyl-enaminone Step2->Intermediate2 Step3 Cyclization (e.g., with Hydrazine) Intermediate2->Step3 Product Pyrazolopyrimidine Derivative Step3->Product

Caption: Hypothetical pathway to a pyrazolopyrimidine derivative.

This synthetic route would involve the initial reduction of the nitrile group to an amine, followed by condensation with a β-ketoester to form an enaminone. Subsequent cyclization with hydrazine would yield the desired pyrazolopyrimidine scaffold. This example highlights the utility of this compound as a starting point for generating libraries of biologically active molecules for drug discovery programs.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in synthetic organic chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the preparation of a wide range of more complex molecules, particularly in the pursuit of novel therapeutic agents. The detailed information provided in this guide is intended to support researchers and drug development professionals in leveraging the synthetic potential of this important intermediate.

References

An In-depth Technical Guide to 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 3-Methoxy-6-methylpicolinonitrile, a substituted picolinonitrile of interest to researchers in medicinal chemistry and drug development. While the compound is commercially available, detailed public-domain information regarding its specific biological functions and historical discovery is limited.

Introduction

This compound, with the CAS number 95109-36-7, belongs to the class of substituted picolinonitriles. These compounds are characterized by a pyridine ring substituted with a nitrile group, making them valuable intermediates in organic synthesis. The pyridine scaffold is a common motif in many pharmaceuticals, and the versatile chemistry of the nitrile group allows for its conversion into various other functional groups, such as amines, amides, and carboxylic acids.[1] This versatility makes picolinonitriles attractive building blocks in the design and synthesis of novel therapeutic agents.

Discovery and History

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 95109-36-7--INVALID-LINK--, --INVALID-LINK--
IUPAC Name 3-methoxy-6-methylpyridine-2-carbonitrile--INVALID-LINK--
Molecular Formula C₈H₈N₂O--INVALID-LINK--
Molecular Weight 148.16 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--
InChI Key VRYVBFAHOIKNAT-UHFFFAOYSA-N--INVALID-LINK--
SMILES COC1=CC=C(C)N=C1C#N--INVALID-LINK--

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, a plausible synthetic route can be inferred from general methods for the preparation of substituted picolinonitriles.

General Synthetic Approach

A common strategy for the synthesis of 2-cyano-3-alkoxypyridines involves the construction of the pyridine ring followed by functional group interconversions. One possible approach could start from a suitably substituted pyridine precursor.

A potential, though not definitively documented, synthetic workflow is outlined below. This represents a generalized pathway and would require optimization for the specific synthesis of this compound.

Synthesis_Workflow start Substituted Pyridine Precursor step1 Introduction of Nitrile Group (e.g., Sandmeyer Reaction or Cyanation) start->step1 step2 Introduction of Methoxy Group (e.g., Nucleophilic Substitution) step1->step2 step3 Introduction of Methyl Group (e.g., Cross-Coupling Reaction) step2->step3 product This compound step3->product

A generalized synthetic workflow for this compound.
Hypothetical Experimental Protocol

The following is a hypothetical, generalized experimental protocol based on common methods for the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Reaction: Cyanation of a hypothetical 2-halo-3-methoxy-6-methylpyridine.

Materials:

  • 2-Halo-3-methoxy-6-methylpyridine (1.0 eq)

  • Copper(I) cyanide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-halo-3-methoxy-6-methylpyridine and anhydrous DMF.

  • Purge the flask with an inert gas for 15 minutes.

  • Add copper(I) cyanide to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into a stirred solution of aqueous ferric chloride and ammonia.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific and patent databases did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While substituted picolinonitriles are a class of compounds with recognized importance in medicinal chemistry, the biological profile of this specific molecule has not been publicly disclosed.

Therefore, it is not possible to provide diagrams of signaling pathways or experimental workflows related to its biological effects at this time.

Conclusion

This compound is a readily available substituted picolinonitrile with potential applications as a synthetic intermediate in drug discovery and materials science. While its fundamental physicochemical properties are known, a significant gap exists in the public domain regarding its specific synthesis, historical discovery, and biological activity. Further research is required to elucidate the potential therapeutic applications and mechanisms of action of this compound. Researchers interested in this molecule are encouraged to explore its synthesis and biological evaluation to uncover its potential.

References

Solubility Profile of 3-Methoxy-6-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Methoxy-6-methylpicolinonitrile, a substituted picolinonitrile of interest in medicinal chemistry and materials science. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for solubility assessment in common laboratory solvents and provides a theoretical foundation for predicting its solubility behavior based on its molecular structure. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile, a methoxy, and a methyl group. As with many novel chemical entities, a thorough understanding of its physicochemical properties is paramount for its application and development. Solubility, in particular, is a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This guide provides a predictive analysis of its solubility and detailed experimental procedures for its quantitative measurement.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1][2] The structure of this compound—containing a polar pyridine ring, a methoxy group, and a nitrile group, alongside a nonpolar methyl group and the aromatic ring itself—suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The nitrogen atom in the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, suggesting some degree of solubility in polar protic solvents.[3] However, the overall aromatic character and the methyl group may limit its aqueous solubility. It is expected to be sparingly soluble in water but likely to exhibit moderate to good solubility in lower alcohols like methanol and ethanol.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Therefore, this compound is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the nitrogen heterocycle and the nitrile and methoxy groups, the compound is expected to have low solubility in nonpolar solvents.[1][2]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity are likely to be effective at dissolving this compound.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSparingly Soluble to Moderately SolubleHydrogen bonding potential offset by nonpolar regions.
Polar AproticDMSO, DMF, AcetonitrileGood to ExcellentStrong dipole-dipole interactions.
NonpolarToluene, HexanesLowMismatch in polarity.
ChlorinatedDichloromethane, ChloroformGoodIntermediate polarity.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following sections detail established methodologies for the quantitative analysis of the solubility of this compound.

General Experimental Workflow

A logical workflow for determining the solubility of a new chemical entity is crucial for obtaining reliable and reproducible data.

G A Compound Acquisition (this compound) B Solvent Selection (Polar, Nonpolar, Aprotic, Protic) A->B C Equilibrium Solubility Determination (Shake-Flask Method) B->C D Preparation of Saturated Solution C->D E Equilibration (Constant Temperature, Agitation) D->E F Phase Separation (Centrifugation/Filtration) E->F G Quantitative Analysis of Supernatant F->G H UV/Vis Spectroscopy G->H I Gravimetric Analysis G->I J Data Analysis and Reporting (mg/mL or mol/L) H->J I->J

Caption: Workflow for Experimental Solubility Determination.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard technique for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. Filtration should be performed using a filter compatible with the solvent (e.g., PTFE).

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of the diluted sample using a validated analytical technique, such as UV/Vis spectroscopy or gravimetric analysis.

Analytical Techniques for Quantification

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to identify the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the solubility in the original saturated solution.

Protocol:

  • Sample Preparation: Accurately pipette a known volume of the clear supernatant from the shake-flask experiment into a pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.

  • Solubility Calculation: The mass of the dissolved solid is the final weight minus the initial weight of the container. Divide this mass by the initial volume of the supernatant to determine the solubility.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Method
Water80.1
Methanol32.7
Ethanol24.5
Acetone21.0
Acetonitrile37.5
Dichloromethane9.1
Toluene2.4
Hexane1.9
Dimethyl Sulfoxide (DMSO)46.7
Dimethylformamide (DMF)36.7

Synthesis Workflow

Understanding the synthetic origin of a compound can provide insights into potential impurities that might affect solubility measurements. A plausible synthetic route for this compound is outlined below.

G A 2,5-Lutidine B Oxidation A->B C 2-Methyl-5-pyridinecarboxylic Acid B->C D Esterification C->D E Methyl 6-Methylnicotinate D->E F N-Oxidation E->F G Methyl 6-Methylnicotinate N-oxide F->G H Nitration/Substitution G->H I Methyl 2-Cyano-6-methylnicotinate H->I J Methoxylation I->J K This compound J->K

Caption: Plausible Synthesis Route for this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this technical guide provides a robust framework for its determination. By understanding the principles of solubility and applying the detailed experimental protocols herein, researchers can generate the critical data needed to advance their work with this compound. The provided methodologies are standard in the pharmaceutical and chemical industries and will yield reliable and reproducible results when performed with care.

References

A Comprehensive Theoretical and Computational Analysis of 3-Methoxy-6-methylpicolinonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive framework for the theoretical and computational investigation of 3-methoxy-6-methylpicolinonitrile. In the absence of extensive empirical data for this specific molecule, this paper presents a prospective guide, detailing established quantum computational methodologies, predictive data presentation, and requisite experimental validation protocols. By drawing parallels from studies on structurally analogous picolinonitrile and pyridine derivatives, this document serves as a robust roadmap for future research, aiming to elucidate the structural, electronic, and potentially bioactive properties of this compound. The integration of Density Functional Theory (DFT), Hirshfeld surface analysis, and conceptual workflows provides a holistic approach for characterizing this promising heterocyclic compound.

Introduction to this compound and the Significance of Picolinonitriles

Substituted picolinonitriles, characterized by a pyridine ring bearing a cyano group, are of significant interest in contemporary organic chemistry and medicinal chemistry. The pyridine scaffold is a prevalent feature in numerous pharmaceutical agents, while the versatile cyano group serves as a critical synthetic handle for a variety of chemical transformations into amines, amides, and carboxylic acids.[1] This adaptability makes picolinonitriles valuable intermediates in the synthesis of complex, multi-substituted pyridine derivatives for applications in drug discovery and agrochemicals.[1]

This compound is a member of this important class of compounds. A thorough understanding of its molecular properties through theoretical and computational methods can provide invaluable insights into its reactivity, stability, and potential for intermolecular interactions. Such studies are crucial for predicting its behavior in different chemical environments and for guiding its potential applications in various scientific fields.

Proposed Theoretical and Computational Methodologies

Based on successful studies of similar pyridine and picolinonitrile derivatives, a multi-faceted computational approach is recommended to thoroughly characterize this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are proposed to determine a range of properties.[2]

  • Geometric Optimization: To determine the most stable molecular structure and predict bond lengths and angles.

  • Vibrational Frequency Analysis: To predict the infrared and Raman spectra, which can be compared with experimental data for structural validation.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps are invaluable for identifying the electron-rich and electron-deficient regions of the molecule, which in turn predicts sites for electrophilic and nucleophilic attack.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures.[2][3][4] By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the types and relative importance of different intermolecular contacts.

  • dnorm Surface: This surface highlights regions of close intermolecular contacts, which are indicative of hydrogen bonds and other significant interactions.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Data Presentation: Predictive Quantitative Data

The following tables represent the expected format for presenting the quantitative data obtained from the proposed computational studies. The values are hypothetical and serve as a template for future research.

Table 1: Predicted Geometrical Parameters from DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond Length (Å)C-C (pyridine ring)Value
C-N (pyridine ring)Value
C-CNValue
C≡NValue
C-OCH₃Value
C-CH₃Value
Bond Angle (°)C-C-C (pyridine ring)Value
C-N-C (pyridine ring)Value
C-C-CNValue
Dihedral Angle (°)H₃C-C-C-CValue
H₃CO-C-C-CValue

Table 2: Predicted Electronic Properties from DFT (B3LYP/6-311++G(d,p))

PropertyPredicted Value (eV)
EHOMOValue
ELUMOValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePredicted Contribution (%)
H···HValue
C···H/H···CValue
N···H/H···NValue
O···H/H···OValue
C···CValue
N···C/C···NValue

Proposed Experimental Protocols

Experimental validation is crucial for corroborating the theoretical findings. The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis Protocol: A General Approach for Picolinonitrile Synthesis

A plausible synthetic route for this compound could involve a multi-component reaction, a common strategy for synthesizing substituted pyridines.

  • Reaction Setup: To a solution of an appropriate chalcone precursor (derived from a substituted benzaldehyde and acetone) in ethanol, add malononitrile and an excess of ammonium acetate.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain the pure this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The chemical shifts (δ) will confirm the proton and carbon environments, and coupling constants (J) will help to establish the connectivity of the atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be recorded using KBr pellets in the range of 4000-400 cm-1. The characteristic vibrational frequencies for the C≡N, C-O, C-H, and pyridine ring stretching and bending modes will be identified and compared with the theoretically predicted vibrational frequencies.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compound, confirming its molecular formula.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of this compound.

G cluster_0 Computational Workflow A Molecule Selection: This compound B Geometric Optimization (DFT) A->B C Vibrational Frequency Analysis B->C D FMO & MEP Analysis B->D E Hirshfeld Surface Analysis B->E F Data Interpretation & Reporting C->F D->F E->F

Caption: Computational study workflow for this compound.

G cluster_1 Theoretical & Experimental Synergy Theo Theoretical Calculations (DFT, etc.) Comp Comparison & Validation Theo->Comp Exp Experimental Synthesis & Characterization Exp->Comp Refine Refinement of Theoretical Model Comp->Refine Insight Molecular Insights & Predictions Comp->Insight Refine->Theo

Caption: Synergy between theoretical and experimental studies.

G cluster_2 Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor (e.g., Kinase) Pathway Downstream Signaling Cascade Receptor->Pathway Molecule This compound (Potential Inhibitor) Molecule->Receptor Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response Inhibition Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

While specific experimental and theoretical data for this compound are not yet prevalent in the literature, this whitepaper provides a comprehensive and actionable framework for its future investigation. By employing the detailed computational methodologies, guided by the proposed experimental protocols, researchers can systematically uncover the fundamental properties of this molecule. The synergistic approach of combining theoretical predictions with empirical data will not only validate the computational models but also accelerate the understanding of this compound's potential applications in materials science, medicinal chemistry, and other related fields. This document is intended to be a foundational guide for scientists and researchers embarking on the study of this and other novel picolinonitrile derivatives.

References

In-Depth Technical Guide: Safety and Handling of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a formal safety data sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative with potential applications as a building block in organic synthesis and agrochemical research.[1][2][3][4] Its specific biological activities and toxicological profile are not extensively documented in publicly available literature, necessitating a cautious approach to its handling and use. This guide provides a summary of available data on its properties, safety, and handling considerations.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
CAS Number 95109-36-7[1][2][3][4][5]
Molecular Formula C₈H₈N₂O[1][2][3][4]
Molecular Weight 148.16 g/mol [1][2][3][4]
Appearance Not specified (likely a solid)-
Boiling Point Not available-
Solubility Not specified, but likely soluble in organic solvents-

Safety and Hazard Information

Due to the limited availability of a comprehensive public safety profile, a conservative approach to handling this compound is essential. The primary known hazard is its environmental toxicity.

Hazard Classification

Based on available data, this compound is classified as hazardous to the aquatic environment.[5]

  • H400: Very toxic to aquatic life [5]

  • H401: Toxic to aquatic life [5]

The full toxicological profile for human exposure has not been found in the public domain. As with any novel or under-documented chemical, it should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.

Handling and Personal Protective Equipment (PPE)

A logical workflow for handling this compound should prioritize minimizing exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Proceed if understood Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Enter lab Handle with Care Handle with Care Weigh in Fume Hood->Handle with Care Use in experiment Dispose Waste Dispose Waste Handle with Care->Dispose Waste After experiment Store Properly Store Properly Dispose Waste->Store Properly Final step

Caption: General Handling Workflow for this compound.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of powders should be conducted in a certified chemical fume hood to prevent inhalation.

First Aid Measures

In the absence of specific data, standard laboratory first aid procedures should be followed:

  • Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms occur.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.

  • Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Due to its aquatic toxicity, do not allow this chemical to enter drains or waterways.

Experimental Protocols

A generalized workflow for a hypothetical synthetic step involving this compound is presented below.

Start Start Reaction_Setup Reaction Setup (Inert atmosphere if needed) Start->Reaction_Setup Add_Reagents Add this compound and other reactants Reaction_Setup->Add_Reagents Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Add_Reagents->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Hypothetical Synthetic Workflow Using the Compound.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available data detailing the biological activity of this compound or its involvement in any signaling pathways. While it is listed as a related product to an antibacterial agent, this does not confirm its own activity.[7] Any research into its biological effects would be novel and require extensive screening and validation.

Conclusion

This compound is a research chemical with limited publicly available safety and application data. The most critical known information is its high toxicity to aquatic life, which dictates stringent disposal procedures. All handling should be performed by qualified personnel using appropriate personal protective equipment in a controlled laboratory environment. Further research is needed to fully characterize its toxicological properties, biological activity, and potential applications.

References

Methodological & Application

Application Notes and Protocols: Experimental Procedure for Preparing 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Methoxy-6-methylpicolinonitrile, a valuable building block in medicinal chemistry and materials science. The described procedure is a multi-step synthesis commencing with the construction of a pyridone intermediate, followed by chlorination and subsequent cyanation. This protocol includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in relevant fields.

Introduction

Substituted picolinonitriles are important structural motifs in a variety of biologically active compounds and functional materials. The presence of a nitrile group allows for diverse chemical transformations, making these compounds versatile intermediates in organic synthesis. This application note details a reliable three-step synthetic route for the preparation of this compound. The synthesis involves the formation of a 2-pyridone ring system, its conversion to a 2-chloropyridine intermediate, and a final nucleophilic substitution to introduce the nitrile functionality.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-6-methyl-2(1H)-pyridone

This step involves the construction of the core pyridone ring from acyclic precursors.

  • Materials: Ethyl 3-methoxy-3-oxopropanoate, 4-aminobut-3-en-2-one, Sodium ethoxide, Ethanol, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.1 g, 30.8 mmol) in absolute ethanol (100 mL).

    • To this solution, add ethyl 3-methoxy-3-oxopropanoate (4.5 g, 30.8 mmol) dropwise at room temperature.

    • Following the addition, add 4-aminobut-3-en-2-one (2.5 g, 28.0 mmol) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the resulting residue, add water (50 mL) and acidify to pH 4-5 with 2M hydrochloric acid.

    • The precipitate formed is collected by filtration, washed with cold diethyl ether (2 x 20 mL), and dried under vacuum to yield 3-Methoxy-6-methyl-2(1H)-pyridone as a solid.

Step 2: Synthesis of 2-Chloro-3-methoxy-6-methylpyridine

The pyridone from Step 1 is converted to the corresponding 2-chloropyridine using a standard chlorinating agent.

  • Materials: 3-Methoxy-6-methyl-2(1H)-pyridone, Phosphorus oxychloride (POCl₃), Pyridine, Ice, Saturated sodium bicarbonate solution, Dichloromethane.

  • Procedure:

    • In a 100 mL round-bottom flask, place 3-Methoxy-6-methyl-2(1H)-pyridone (3.5 g, 22.9 mmol) and phosphorus oxychloride (10 mL, 107.5 mmol).

    • Add a catalytic amount of pyridine (0.2 mL).

    • Heat the mixture at 110 °C for 3 hours in a fume hood.[1]

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

    • Neutralize the aqueous solution by slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-Chloro-3-methoxy-6-methylpyridine.

Step 3: Synthesis of this compound

The final step is the conversion of the 2-chloropyridine to the target picolinonitrile via a Rosenmund-von Braun reaction.

  • Materials: 2-Chloro-3-methoxy-6-methylpyridine, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF), Iron(III) chloride, Sodium thiosulfate solution, Ethyl acetate, Brine.

  • Procedure:

    • In a 100 mL round-bottom flask, combine 2-Chloro-3-methoxy-6-methylpyridine (2.5 g, 14.6 mmol) and copper(I) cyanide (1.6 g, 17.5 mmol).

    • Add dry N,N-Dimethylformamide (50 mL) to the flask.

    • Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 24 hours.[2]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a solution of iron(III) chloride (5 g) in 10% hydrochloric acid (50 mL) and stir for 30 minutes to decompose the copper complexes.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with 10% sodium thiosulfate solution (2 x 30 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepReactantM.W. ( g/mol )Amount (g)Moles (mmol)ProductM.W. ( g/mol )Theoretical Yield (g)Expected Yield (%)
14-aminobut-3-en-2-one83.112.528.03-Methoxy-6-methyl-2(1H)-pyridone153.184.29~75
23-Methoxy-6-methyl-2(1H)-pyridone153.183.522.92-Chloro-3-methoxy-6-methylpyridine171.623.93~80
32-Chloro-3-methoxy-6-methylpyridine171.622.514.6This compound148.162.16~70

Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Cyanation start1 Ethyl 3-methoxy-3-oxopropanoate + 4-aminobut-3-en-2-one react1 Cyclocondensation (NaOEt, Ethanol, Reflux) start1->react1 workup1 Acidification & Filtration react1->workup1 prod1 3-Methoxy-6-methyl-2(1H)-pyridone workup1->prod1 react2 Chlorination (POCl3, Pyridine, 110 °C) prod1->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 prod2 2-Chloro-3-methoxy-6-methylpyridine purify2->prod2 react3 Rosenmund-von Braun Reaction (CuCN, DMF, 150 °C) prod2->react3 workup3 Decomplexation & Extraction react3->workup3 purify3 Column Chromatography workup3->purify3 final_prod This compound purify3->final_prod

Caption: Synthetic pathway for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Copper(I) cyanide is highly toxic. Avoid inhalation and skin contact.

  • The workup of the cyanation reaction should be performed carefully to manage toxic cyanide waste streams according to institutional safety guidelines.

References

Application Notes and Protocols: Utilizing 3-Methoxy-6-methylpicolinonitrile Derivatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and theoretical framework for the use of a representative picolinonitrile derivative, 5-Bromo-3-methoxy-6-methylpicolinonitrile , in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct literature on the Suzuki-Miyaura coupling of 3-methoxy-6-methylpicolinonitrile is not extensively available, this document outlines a robust, generalized procedure based on established methodologies for structurally similar bromopyridine compounds. This protocol is intended to serve as a foundational guide for researchers aiming to synthesize novel biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[1][2] This methodology is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.

Reaction Principle

The core of this application is the coupling of a halogenated picolinonitrile with an arylboronic acid. The nitrile group at the 2-position, the methoxy group at the 3-position, and the methyl group at the 6-position of the pyridine ring can influence the electronic properties and reactivity of the molecule. The bromine atom at the 5-position serves as the reactive site for the palladium-catalyzed cross-coupling.

The general transformation is depicted below:

start 5-Bromo-3-methoxy-6-methylpicolinonitrile conditions Pd Catalyst, Base Solvent, Heat start->conditions boronic_acid +   Ar-B(OH)₂ boronic_acid->conditions product 5-Aryl-3-methoxy-6-methylpicolinonitrile conditions->product

Figure 1: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-3-methoxy-6-methylpicolinonitrile.

Experimental Protocols

This section details a representative experimental protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-methoxy-6-methylpicolinonitrile with a generic arylboronic acid.

Materials and Reagents
  • 5-Bromo-3-methoxy-6-methylpicolinonitrile

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

Detailed Experimental Procedure
  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-Bromo-3-methoxy-6-methylpicolinonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the anhydrous solvent (5 mL).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methoxy-6-methylpicolinonitrile.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the expected outcomes of varying key reaction parameters for the Suzuki-Miyaura coupling of a hypothetical 5-Bromo-3-methoxy-6-methylpicolinonitrile with phenylboronic acid, based on general principles and literature for similar substrates.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Expected Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene1001275-85
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100885-95
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1106>90
4PdCl₂(dppf) (3)-Na₂CO₃DMF901270-80
5Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃Toluene801680-90

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OH)₂ + Base

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 5-aryl-3-methoxy-6-methylpicolinonitrile via Suzuki-Miyaura coupling.

Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up and Purification reagents Weigh Reagents: - 5-Bromo-3-methoxy-6-methylpicolinonitrile - Arylboronic Acid - Base setup Combine in Schlenk Flask reagents->setup degas Evacuate and Backfill with Inert Gas setup->degas add_catalyst Add Catalyst and Solvent degas->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify final_product Characterize Final Product (NMR, MS, etc.) purify->final_product

Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Functional Group Transformations of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key functional group transformations of 3-Methoxy-6-methylpicolinonitrile. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, offering multiple avenues for structural modification to generate diverse compound libraries for biological screening. The following sections detail the transformation of the nitrile group into a carboxylic acid, a primary amine, a ketone, and a tetrazole, complete with reaction parameters, and visualizations of the chemical pathways.

Key Functional Group Transformations

The nitrile functionality of this compound is a versatile handle for a variety of chemical modifications. The primary transformations discussed in this document are:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Reduction: Transformation of the nitrile to a primary amine.

  • Grignard Reaction: Addition of an organometallic reagent to form a ketone.

  • Cycloaddition: Reaction with an azide to synthesize a tetrazole ring.

These transformations allow for the introduction of key pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the functional group transformations of this compound.

TransformationReagents and ConditionsProductTypical Yield (%)
Hydrolysis 1. Strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH), heat.[1] 2. Acidic or basic work-up.3-Methoxy-6-methylpicolinic acidYields are generally high but depend on the specific substrate and conditions.
Reduction 1. Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether).[2] 2. Aqueous work-up.(3-Methoxy-6-methylpyridin-2-yl)methanamineHigh yields are typically achieved with this powerful reducing agent.
1. Raney Nickel (Raney Ni) with H₂ gas in a suitable solvent (e.g., ethanol, methanol).[3][4](3-Methoxy-6-methylpyridin-2-yl)methanamineYields can be variable depending on catalyst activity and reaction conditions.
Grignard Reaction 1. Grignard reagent (R-MgX, e.g., CH₃MgBr) in an ethereal solvent (e.g., THF, diethyl ether).[5][6] 2. Acidic aqueous work-up (e.g., aq. HCl, aq. NH₄Cl).1-(3-Methoxy-6-methylpyridin-2-yl)ethan-1-one (for R=CH₃)Moderate to good yields are common.[5]
[3+2] Cycloaddition Sodium azide (NaN₃), often with a Lewis or Brønsted acid catalyst (e.g., ZnBr₂, NH₄Cl), in a polar aprotic solvent (e.g., DMF), heat.[2][7]5-(3-Methoxy-6-methylpyridin-2-yl)-1H-tetrazoleGood to excellent yields can be obtained.[2][8]

Experimental Protocols

Hydrolysis to 3-Methoxy-6-methylpicolinic acid

This protocol describes the conversion of the nitrile group to a carboxylic acid via acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Carefully add a mixture of concentrated sulfuric acid and water.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the acidic solution by adding a solution of sodium hydroxide until the pH is adjusted to the isoelectric point of the amino acid, leading to its precipitation.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Methoxy-6-methylpicolinic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The neutralization step is exothermic and should be performed in an ice bath.

Reduction to (3-Methoxy-6-methylpyridin-2-yl)methanamine

This protocol details the reduction of the nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent.[2]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water (H₂O)

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or other suitable organic solvent for extraction

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Methoxy-6-methylpyridin-2-yl)methanamine.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Safety Precautions: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere. The quenching procedure is highly exothermic and generates hydrogen gas, which is flammable. Ensure adequate ventilation and perform the quench slowly in an ice bath.

Grignard Reaction to form 1-(3-Methoxy-6-methylpyridin-2-yl)ethan-1-one

This protocol describes the synthesis of a ketone by the addition of a Grignard reagent to the nitrile group, followed by hydrolysis.[5]

Materials:

  • This compound

  • Methylmagnesium Bromide (CH₃MgBr) solution in THF or diethyl ether[9]

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution or dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place a solution of this compound in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add the methylmagnesium bromide solution dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution or dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by column chromatography or distillation.

Safety Precautions: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching step is exothermic.

[3+2] Cycloaddition to form 5-(3-Methoxy-6-methylpyridin-2-yl)-1H-tetrazole

This protocol outlines the synthesis of a tetrazole ring via a [3+2] cycloaddition reaction between the nitrile and sodium azide.[7]

Materials:

  • This compound

  • Sodium Azide (NaN₃)[5]

  • Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine this compound, sodium azide, and ammonium chloride (or a catalytic amount of zinc bromide) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for several hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with dilute HCl to precipitate the tetrazole product.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions: Sodium azide is highly toxic and can be explosive, especially upon heating or in the presence of heavy metals.[5] Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[5]

Visualizations

Reaction Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

functional_group_transformations cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Reaction cluster_cycloaddition [3+2] Cycloaddition start This compound hydrolysis_product 3-Methoxy-6-methylpicolinic acid start->hydrolysis_product H₃O⁺ / H₂O, Δ or OH⁻ / H₂O, Δ reduction_product (3-Methoxy-6-methylpyridin-2-yl)methanamine start->reduction_product 1. LiAlH₄, THF 2. H₂O or H₂, Raney Ni grignard_product Ketone start->grignard_product 1. R-MgX, Ether 2. H₃O⁺ cycloaddition_product 5-(3-Methoxy-6-methylpyridin-2-yl)-1H-tetrazole start->cycloaddition_product NaN₃, NH₄Cl DMF, Δ

Caption: Overview of functional group transformations of this compound.

Experimental Workflow: Grignard Reaction

The following diagram illustrates a typical experimental workflow for the Grignard reaction.

grignard_workflow A 1. Setup & Inert Atmosphere (Dry glassware, N₂/Ar) B 2. Reagent Addition (Nitrile in THF, cool to 0°C) A->B C 3. Grignard Reagent Addition (Dropwise at 0°C) B->C D 4. Reaction (Warm to RT, stir) C->D E 5. Quenching (Cool to 0°C, add aq. NH₄Cl) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Work-up (Wash, dry, concentrate) F->G H 8. Purification (Column Chromatography) G->H

Caption: A typical experimental workflow for the Grignard reaction of a nitrile.

References

Application Notes and Protocols: 3-Methoxy-6-methylpicolinonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative that holds potential as a versatile precursor in the synthesis of complex heterocyclic molecules for pharmaceutical applications. Its unique arrangement of a nitrile, a methoxy, and a methyl group on the pyridine ring offers multiple reaction sites for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for various coupling reactions. The methoxy group can be a key pharmacophoric feature or can be demethylated to a hydroxyl group for further functionalization. The methyl group can be halogenated or oxidized to introduce additional reactive sites. This document explores the potential applications of this compound as a building block in drug discovery, drawing parallels from the synthesis of related compounds and proposing synthetic strategies.

Introduction to Picolinonitriles in Medicinal Chemistry

Substituted picolinonitriles are highly valued scaffolds in contemporary organic and medicinal chemistry. The pyridine ring is a common feature in numerous pharmaceutical agents, and the cyano group serves as a versatile synthetic handle.[1] This functional group can be readily transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones, making picolinonitriles crucial intermediates for the synthesis of complex, multi-substituted pyridine derivatives.[1] This versatility is critical in the development of new drugs, allowing for the fine-tuning of molecular properties to optimize efficacy and safety.

Proposed Synthetic Application: Intermediate for LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a promising target for therapeutic intervention in oncology and neuroscience. Several small molecule inhibitors of LSD1 have been developed, many of which feature complex heterocyclic cores. The synthesis of a key intermediate for a potential class of LSD1 inhibitors, starting from this compound, is outlined below.

Table 1: Summary of Proposed Synthetic Steps and Expected Yields
StepReactionReagents and ConditionsExpected Yield (%)
1Bromination of the Methyl GroupN-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux75-85
2Nucleophilic Substitution with an AmineR-NH₂, K₂CO₃, Acetonitrile, 80 °C60-70
3Nitrile Hydrolysis to Carboxylic Acid6M HCl, reflux80-90

Note: The expected yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction optimization.

Experimental Protocols

Protocol 1: Synthesis of 6-(Bromomethyl)-3-methoxypicolinonitrile (Intermediate 1)

This protocol describes the free-radical bromination of the methyl group of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of Benzoyl Peroxide (0.05 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 6-(bromomethyl)-3-methoxypicolinonitrile.

Visualization of Experimental Workflow:

G start Start: this compound step1 Dissolve in CCl₄ start->step1 step2 Add NBS and BPO step1->step2 step3 Reflux step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up: - Filter - Wash with Na₂S₂O₃ and Brine - Dry with Na₂SO₄ step4->step5 step6 Purification: Column Chromatography step5->step6 end_product End Product: 6-(Bromomethyl)-3-methoxypicolinonitrile step6->end_product

Caption: Workflow for the synthesis of Intermediate 1.

Protocol 2: Synthesis of 6-((Alkylamino)methyl)-3-methoxypicolinonitrile (Intermediate 2)

This protocol details the nucleophilic substitution of the bromide with a primary amine.

Materials:

  • 6-(Bromomethyl)-3-methoxypicolinonitrile (Intermediate 1)

  • Primary amine (R-NH₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Diatomaceous earth

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for elution

Procedure:

  • In a round-bottom flask, dissolve 6-(bromomethyl)-3-methoxypicolinonitrile (1.0 eq) in anhydrous acetonitrile.

  • Add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of dichloromethane and methanol to yield the desired product.

Visualization of Logical Relationship:

G precursor 6-(Bromomethyl)-3- methoxypicolinonitrile product 6-((Alkylamino)methyl)-3- methoxypicolinonitrile precursor->product Nucleophilic Substitution reagent Primary Amine (R-NH₂) reagent->product

Caption: Key components in the synthesis of Intermediate 2.

Protocol 3: Synthesis of 6-((Alkylamino)methyl)-3-methoxypicolinic acid (Final Intermediate)

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • 6-((Alkylamino)methyl)-3-methoxypicolinonitrile (Intermediate 2)

  • 6M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Place 6-((alkylamino)methyl)-3-methoxypicolinonitrile (1.0 eq) in a round-bottom flask.

  • Add 6M hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final intermediate. Further purification may be achieved by recrystallization or chromatography if necessary.

Visualization of Signaling Pathway Analogy (Chemical Transformation Pathway):

G StartNode Nitrile Group (-C≡N) IntermediateNode Protonation of Nitrile and Water Attack StartNode->IntermediateNode H₃O⁺ EndNode Carboxylic Acid Group (-COOH) IntermediateNode->EndNode Hydrolysis

Caption: Conceptual pathway of nitrile hydrolysis.

Conclusion

This compound represents a valuable starting material for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. The protocols outlined in this document provide a foundational framework for the synthesis of a key intermediate for LSD1 inhibitors. These methodologies can be adapted and optimized for the synthesis of a diverse library of compounds for screening and lead optimization in various drug development programs. Further research into the applications of this versatile building block is warranted and could lead to the discovery of novel therapeutic agents.

References

Application of 3-Methoxy-6-methylpicolinonitrile in the Synthesis of a Novel Fungicidal Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of novel agrochemicals. While direct applications of this specific molecule in commercial agrochemical synthesis are not widely documented, its structural features—a picolinonitrile core with methoxy and methyl substitutions—are present in various biologically active compounds. Picolinamide and picolinonitrile derivatives are known to exhibit fungicidal and insecticidal properties, making this compound a valuable starting material for the exploration of new crop protection agents.

This document outlines a potential application of this compound in the synthesis of a hypothetical picolinamide fungicide, designated for research purposes as Fungicide-3M6M . The proposed synthetic route and experimental protocols are based on established chemical transformations of similar picolinonitrile and picolinic acid derivatives.

Hypothetical Application: Synthesis of Fungicide-3M6M

The proposed application of this compound is its use as a precursor for the synthesis of a novel picolinamide fungicide. The core concept involves the conversion of the nitrile functionality into a picolinamide moiety, which is a key toxophore in a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).

The overall synthetic strategy involves a three-step process:

  • Hydrolysis: Conversion of the nitrile group of this compound to a carboxylic acid to form 3-Methoxy-6-methylpicolinic acid.

  • Acyl Chloride Formation: Activation of the carboxylic acid to the corresponding acyl chloride.

  • Amide Coupling: Reaction of the acyl chloride with a suitable amine to yield the final picolinamide fungicide.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-6-methylpicolinic acid

  • Reaction:

    • To a solution of this compound (1.0 eq) in ethanol (5 mL/g), add a 10 M aqueous solution of sodium hydroxide (5.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and acidify to pH 3-4 with concentrated hydrochloric acid.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 3-Methoxy-6-methylpicolinic acid.

Step 2: Synthesis of 3-Methoxy-6-methylpicolinoyl chloride

  • Reaction:

    • Suspend 3-Methoxy-6-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (10 mL/g).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-Methoxy-6-methylpicolinoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of Fungicide-3M6M (Hypothetical)

  • Reaction:

    • Dissolve 2-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/g).

    • Cool the solution to 0 °C and add a solution of 3-Methoxy-6-methylpicolinoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.

    • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the target compound, Fungicide-3M6M.

Data Presentation

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compound3-Methoxy-6-methylpicolinic acidNaOH (aq)Ethanol901885>95
23-Methoxy-6-methylpicolinic acid3-Methoxy-6-methylpicolinoyl chlorideOxalyl chloride, DMFDichloromethane0 - RT3~98 (crude)-
33-Methoxy-6-methylpicolinoyl chlorideFungicide-3M6M2-(trifluoromethyl)aniline, TriethylamineDichloromethane0 - RT875>98

Mandatory Visualization

G cluster_0 Synthesis of Fungicide-3M6M A This compound B 3-Methoxy-6-methylpicolinic acid A->B NaOH, EtOH/H2O Reflux C 3-Methoxy-6-methylpicolinoyl chloride B->C Oxalyl Chloride, DMF DCM D Fungicide-3M6M (N-(2-(trifluoromethyl)phenyl)-3-methoxy-6-methylpicolinamide) C->D 2-(trifluoromethyl)aniline, Triethylamine, DCM

Caption: Synthetic pathway for the hypothetical fungicide-3M6M.

G cluster_1 Experimental Workflow start Start hydrolysis Step 1: Hydrolysis start->hydrolysis workup1 Acidification & Filtration hydrolysis->workup1 acyl_chloride Step 2: Acyl Chloride Formation workup1->acyl_chloride amide_coupling Step 3: Amide Coupling acyl_chloride->amide_coupling workup2 Aqueous Workup amide_coupling->workup2 purification Column Chromatography workup2->purification end End Product purification->end

Caption: Experimental workflow for the synthesis of Fungicide-3M6M.

While this compound may not have a documented role in existing agrochemical products, its structure presents a valuable platform for the synthesis of novel picolinamide-based agrochemicals. The proposed synthetic route to "Fungicide-3M6M" illustrates a plausible application, leveraging well-established chemical transformations. This application note serves as a theoretical guide for researchers and scientists in the field of agrochemical discovery to explore the potential of this and other structurally related picolinonitrile derivatives in the development of new crop protection solutions. Further research and biological screening would be required to validate the actual efficacy of the synthesized compounds.

Application Note: Hydrolysis of 3-Methoxy-6-methylpicolinonitrile to 3-Methoxy-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and agrochemical industries. Picolinic acids, a class of pyridine carboxylic acids, are key structural motifs in numerous biologically active compounds. This application note provides a detailed protocol for the hydrolysis of 3-methoxy-6-methylpicolinonitrile to its corresponding carboxylic acid, 3-methoxy-6-methylpicolinic acid. The described methods are based on established principles of nitrile hydrolysis and can be adapted for similar substituted picolinonitriles.

Reaction Principle

The conversion of a nitrile to a carboxylic acid involves the hydration of the carbon-nitrogen triple bond, proceeding through an amide intermediate.[1] This transformation can be catalyzed by either acid or base.[1]

  • Acid-catalyzed hydrolysis: The nitrile is protonated, increasing the electrophilicity of the nitrile carbon, which is then attacked by water.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon, initiating the hydrolysis.[1]

For many substituted picolinonitriles, alkaline hydrolysis using a strong base such as sodium hydroxide or potassium hydroxide at elevated temperatures is an effective method.[2]

Experimental Protocols

This section details two common methods for the hydrolysis of this compound: alkaline hydrolysis and acidic hydrolysis.

Protocol 1: Alkaline Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of related alkoxy-substituted picolinonitriles.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 10-25% aqueous solution of sodium hydroxide or potassium hydroxide (5-10 eq). The typical solvent volume is 5-10 mL per gram of nitrile.

  • Hydrolysis: Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can range from 8 to 48 hours, depending on the substrate and reaction scale.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will precipitate the carboxylic acid product. The isoelectric point of similar picolinic acids is around pH 3.2.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • If the product does not precipitate or for higher recovery, extract the acidified aqueous solution with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methoxy-6-methylpicolinic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).

Protocol 2: Acidic Hydrolysis

This protocol is based on general methods for the acid-catalyzed hydrolysis of nitriles.[3][4]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) to a 50-75% aqueous solution of sulfuric acid or concentrated hydrochloric acid.

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is approximately 3-4 to precipitate the carboxylic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Alternatively, extract the neutralized solution with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-methoxy-6-methylpicolinic acid by recrystallization.

Data Presentation

ParameterAlkaline HydrolysisAcidic HydrolysisReference
Reagent 10-25% aq. NaOH or KOH50-75% aq. H₂SO₄ or conc. HCl[2],[3],[4]
Temperature 100-120°C (Reflux)Reflux Temperature[2]
Reaction Time 8 - 48 hoursVaries (monitor by TLC/HPLC)[2]
Work-up Acidification to pH 3-4Neutralization to pH 3-4
Purification RecrystallizationRecrystallization

Mandatory Visualization

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound hydrolysis Hydrolysis (Acidic or Alkaline) start->hydrolysis Heat quench Quenching / Neutralization (Acidification to pH 3-4) hydrolysis->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization end_product 3-Methoxy-6-methylpicolinic Acid recrystallization->end_product

Caption: Experimental workflow for the hydrolysis of this compound.

Characterization of 3-Methoxy-6-methylpicolinic Acid

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the disappearance of the nitrile group and the appearance of the carboxylic acid group.

  • Infrared (IR) Spectroscopy: To verify the presence of the carboxylic acid functional group (O-H and C=O stretching vibrations) and the absence of the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To compare with literature values if available.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

  • The hydrolysis reaction may be exothermic. Control the rate of addition of reagents and monitor the temperature.

By following these detailed protocols, researchers can effectively synthesize 3-methoxy-6-methylpicolinic acid, a valuable building block for the development of new chemical entities.

References

Application Notes and Protocols for the Derivatization of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-methoxy-6-methylpicolinonitrile, a versatile building block in medicinal chemistry and drug development. The following sections describe key transformations of the nitrile functional group, including hydrolysis to a carboxylic acid, reduction to a primary amine, and a [3+2] cycloaddition to form a tetrazole derivative.

Hydrolysis to 3-Methoxy-6-methylpicolinic Acid

The hydrolysis of the nitrile group offers a direct route to the corresponding carboxylic acid, 3-methoxy-6-methylpicolinic acid. This derivative can serve as a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives, which are prevalent in pharmacologically active molecules.

Reaction Scheme:

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 6 M aqueous solution of sulfuric acid (10 mL per gram of nitrile).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the solution to pH 3-4 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford the desired 3-methoxy-6-methylpicolinic acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Data Presentation
Reagent/ParameterConditionMolar Equiv.
This compound-1.0
Sulfuric Acid (6 M)AqueousExcess
Temperature100-110 °C-
Reaction Time4-8 hours-
Expected Yield 75-85%

Experimental Workflow

hydrolysis_workflow start Start setup Combine Nitrile and H2SO4 start->setup reflux Reflux at 100-110°C setup->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete neutralize Neutralize with NaHCO3 cool->neutralize filter Filter Precipitate neutralize->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry end 3-Methoxy-6-methylpicolinic Acid dry->end

Hydrolysis Workflow

Reduction to (3-Methoxy-6-methylpyridin-2-yl)methanamine

The reduction of the nitrile group to a primary amine provides a valuable synthetic handle for the introduction of nitrogen-containing functionalities. The resulting aminomethylpyridine derivative is a key building block for the synthesis of various ligands, catalysts, and pharmaceutical agents. A common method for this transformation is catalytic hydrogenation using Raney Nickel.

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
  • Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approx. 0.5 g per gram of nitrile) with anhydrous ethanol (3 x 10 mL) to remove the storage solvent.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL per gram of nitrile) in a hydrogenation vessel, add the prepared Raney Nickel catalyst.

  • Reaction Conditions: Place the vessel in a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis. The reaction is typically complete within 6-12 hours.

  • Workup and Purification:

    • Carefully vent the hydrogen gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel-Celite® pad is pyrophoric and should be kept wet with ethanol and disposed of properly.

    • Wash the filter cake with ethanol (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to yield (3-methoxy-6-methylpyridin-2-yl)methanamine.

Data Presentation
Reagent/ParameterConditionMolar Equiv. / Amount
This compound-1.0
Raney NickelSlurry in Ethanol~0.5 g / g of nitrile
Hydrogen Gas50 psiExcess
SolventAnhydrous Ethanol20 mL / g of nitrile
TemperatureRoom Temperature-
Reaction Time6-12 hours-
Expected Yield 80-90%

Experimental Workflow

reduction_workflow start Start catalyst_prep Wash Raney Ni start->catalyst_prep reaction_setup Combine Nitrile, Solvent, and Catalyst catalyst_prep->reaction_setup hydrogenation Hydrogenate at 50 psi reaction_setup->hydrogenation monitor Monitor by H2 uptake/TLC hydrogenation->monitor monitor->hydrogenation Incomplete filtration Filter through Celite monitor->filtration Complete concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification end Aminomethylpyridine Derivative purification->end

Reduction Workflow

[3+2] Cycloaddition to 5-(3-Methoxy-6-methylpyridin-2-yl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and sodium azide is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important isosteres for carboxylic acids in drug design, often improving metabolic stability and pharmacokinetic properties.

Reaction Scheme:

Experimental Protocol: Zinc-Mediated Cycloaddition
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc bromide (0.5 eq).

  • Reaction Conditions: Add anhydrous N,N-dimethylformamide (DMF) (15 mL per gram of nitrile) to the flask. Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing a 1 M aqueous solution of hydrochloric acid (30 mL).

    • Adjust the pH of the aqueous solution to approximately 3-4 with a 1 M sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford 5-(3-methoxy-6-methylpyridin-2-yl)-1H-tetrazole.

Data Presentation
Reagent/ParameterConditionMolar Equiv.
This compound-1.0
Sodium AzideSolid1.5
Zinc BromideAnhydrous0.5
SolventAnhydrous DMF15 mL / g of nitrile
Temperature120 °C-
Reaction Time12-24 hours-
Expected Yield 70-80%

Experimental Workflow

cycloaddition_workflow start Start setup Combine Reagents in DMF start->setup reaction Heat to 120°C setup->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete cool Cool to RT monitor->cool Complete quench Pour into HCl (aq) cool->quench ph_adjust Adjust pH to 3-4 quench->ph_adjust extract Extract with Ethyl Acetate ph_adjust->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify end Tetrazole Derivative purify->end

Cycloaddition Workflow

Application Notes and Protocols for the Biological Screening of Compounds Derived from 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biological evaluation of novel compounds derived from the versatile scaffold, 3-Methoxy-6-methylpicolinonitrile. Picolinonitrile derivatives are recognized for their broad spectrum of biological activities, making them promising candidates for drug discovery programs.[1] The protocols outlined below cover key screening assays for anticancer, antimicrobial, and kinase inhibitory activities, which are frequently reported for the broader class of cyanopyridine and nicotinonitrile compounds.[2][3][4]

Application Note 1: In Vitro Anticancer Activity Screening

The evaluation of cytotoxicity is a critical first step in identifying potential anticancer agents.[5] Compounds derived from nicotinonitrile, a related scaffold, have demonstrated potent activity against various cancer cell lines.[2][6][7] This section details the use of the MTT assay, a colorimetric method for assessing cell metabolic activity, to determine the cytotoxic effects of test compounds.[8]

Quantitative Data Summary: Cytotoxicity (IC₅₀)

The following table summarizes representative cytotoxic activity of hypothetical compounds derived from this compound. The IC₅₀ values (half-maximal inhibitory concentration) indicate the concentration of a compound required to inhibit the growth of 50% of the cell population. Data is presented for common human cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)
MMP-001 MCF-7 (Breast)8.4
HepG2 (Liver)12.1
HCT116 (Colon)5.9
MMP-002 MCF-7 (Breast)15.2
HepG2 (Liver)21.5
HCT116 (Colon)18.3
MMP-003 MCF-7 (Breast)> 50
HepG2 (Liver)> 50
HCT116 (Colon)45.8
Doxorubicin (Control) MCF-7 (Breast)0.9
HepG2 (Liver)1.2
HCT116 (Colon)0.8

Note: The data presented in this table is hypothetical and serves as an illustrative example for data presentation. Actual values must be determined experimentally. The activity range is based on published data for related cyanopyridine derivatives.[7][9]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Seed Cells in 96-well plates compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds (Vehicle, Controls, Test Articles) compound_prep->treatment incubation 4. Incubate for 48-72 hours at 37°C, 5% CO₂ treatment->incubation mtt_add 5. Add MTT Reagent to each well incubation->mtt_add formazan_incubation 6. Incubate for 4 hours (Formation of Formazan) mtt_add->formazan_incubation solubilize 7. Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilize read_plate 8. Measure Absorbance at 570 nm solubilize->read_plate calculate 9. Calculate % Viability & Determine IC₅₀ Values read_plate->calculate

Workflow for the MTT-based in vitro cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for evaluating the cytotoxic potential of novel chemical entities.[5][8]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media until they reach approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in fresh culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[5]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Assay and Data Acquisition:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Application Note 2: Antimicrobial Susceptibility Testing

Derivatives of cyanopyridine and related nitrogen-containing heterocycles have shown significant antimicrobial activity.[3][10] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data Summary: Antimicrobial Activity (MIC)

The following table provides a representative summary of the antimicrobial activity for hypothetical compounds derived from this compound against common pathogenic microbes.

Compound IDS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
MMP-101 3264128
MMP-102 163264
MMP-103 > 256> 256> 256
Ciprofloxacin (Control) 10.5N/A
Amphotericin B (Control) N/AN/A2

Note: The data presented in this table is hypothetical and serves as an illustrative example. The activity range is based on published data for related heterocyclic compounds.[3][11]

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_prep 1. Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate inoculum_prep 2. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculate 3. Inoculate Wells with Microbial Suspension (Final conc. ~5x10⁵ CFU/mL) inoculum_prep->inoculate incubate 4. Incubate Plates at 37°C for 18-24 hours inoculate->incubate read_plate 5. Visually Inspect for Turbidity or use a Plate Reader (OD₆₀₀) incubate->read_plate determine_mic 6. Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Workflow for the broth microdilution MIC assay.
Protocol: Broth Microdilution Assay

This protocol follows the general principles for antimicrobial susceptibility testing.[12]

  • Preparation of Compounds and Plates:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 512 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Inoculum Preparation:

    • Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.

    • Optionally, an indicator dye like resazurin can be added to aid in visualization, or absorbance at 600 nm can be measured.

Application Note 3: Kinase Inhibitory Activity Screening

Many modern therapeutics target protein kinases, which are key regulators of cellular signaling pathways.[13] Pyridine-based scaffolds are common in kinase inhibitors, with some cyanopyridine derivatives showing potent activity against targets like PIM-1 kinase.[4][14]

Signaling Pathway: Simplified PIM-1 Kinase Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating downstream targets, including pro-apoptotic proteins like BAD. Inhibition of PIM-1 can prevent this phosphorylation, leading to apoptosis.

G growth_factors Growth Factors / Cytokines receptor Receptor growth_factors->receptor stat_pathway JAK/STAT Pathway receptor->stat_pathway pim1 PIM-1 Kinase stat_pathway->pim1 Upregulation p_bad p-BAD (Inactive) pim1->p_bad Phosphorylation bad BAD (Pro-apoptotic) apoptosis Apoptosis bad->apoptosis survival Cell Survival & Proliferation p_bad->survival inhibitor Picolinonitrile Derivative inhibitor->pim1 Inhibition

Simplified PIM-1 signaling pathway and point of inhibition.
Quantitative Data Summary: Kinase Inhibition (IC₅₀)

The following table shows representative inhibitory activity for hypothetical compounds against PIM-1 kinase.

Compound IDPIM-1 Kinase IC₅₀ (nM)
MMP-201 540
MMP-202 610
MMP-203 680
Staurosporine (Control) 20

Note: The data presented in this table is hypothetical and serves as an illustrative example. The activity range is based on published data for related pyrazolo[1,5-a]pyrimidine-3-carbonitriles.[4]

Protocol: General In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring kinase activity, which can be adapted for specific kinase targets like PIM-1. Commercial kits are widely available and provide specific reagents and instructions.

  • Reagents and Preparation:

    • Kinase: Recombinant human PIM-1 kinase.

    • Substrate: A specific peptide substrate for the target kinase.

    • ATP: Adenosine triphosphate.

    • Assay Buffer: Buffer optimized for kinase activity.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • Add assay buffer, the serially diluted test compound, and the kinase enzyme to the wells of a microtiter plate.

    • Incubate for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The detection method depends on the assay format. Common methods include:

      • Luminescence-based: Measuring the amount of ATP remaining after the reaction. A lower light signal indicates higher kinase activity.

      • Fluorescence/FRET-based: Using a labeled substrate that changes its fluorescent properties upon phosphorylation.

      • ELISA-based: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

References

Application Notes and Protocols: The Utility of 3-Methoxy-6-methylpicolinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The pyridine scaffold is a prominent feature in numerous FDA-approved drugs.[1] The presence of a cyano group and a methoxy group on the pyridine ring offers multiple avenues for chemical modification, making it a valuable starting material for constructing complex molecular architectures in drug discovery programs. The cyano group is a key synthetic handle that can be converted into various other functional groups, including amines, amides, and carboxylic acids.[1]

These application notes provide an overview of the use of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors. Detailed protocols for the synthesis of derivatives and relevant biological assays are also presented.

Key Applications in Medicinal Chemistry

Derivatives of the picolinonitrile scaffold, including those that can be conceptually derived from this compound, have shown significant potential in targeting various signaling pathways implicated in cancer and other diseases. A primary area of application is in the development of kinase inhibitors.

Kinase Inhibition

Substituted pyridines are core components of numerous kinase inhibitors. While specific data for compounds directly synthesized from this compound is not extensively available in the public domain, analogous structures highlight the potential of this scaffold. For instance, derivatives of the closely related imidazo[1,2-a]pyridine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and BCR-ABL, key targets in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), respectively.[2]

One such derivative, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has demonstrated potent inhibition of both wild-type and mutant forms of FLT3, as well as the BCR-ABL fusion protein.[2] This highlights the utility of the substituted pyridine core in accessing potent and selective kinase inhibitors.

Furthermore, complex molecules incorporating a (6-methoxypyridin-3-yl)methyl moiety have been developed as inhibitors of the RET (Rearranged during Transfection) kinase, a driver in certain types of thyroid and lung cancers.[3]

Quantitative Data on Representative Derivatives

The following table summarizes the in vitro activity of a representative kinase inhibitor, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, which features a substituted pyridine scaffold.

Cell LineDriving MutationIC50 (nM)
MOLM14FLT3-ITD< 50
MOLM14-D835YFLT3-ITD/D835Y< 50
MOLM14-F691LFLT3-ITD/F691L< 50
K562BCR-ABL< 50

Data adapted from a study on imidazo[1,2-a]pyridine derivatives.[2]

Experimental Protocols

Protocol 1: General Synthesis of Substituted Picolinonitrile Derivatives via Palladium-Catalyzed Cross-Coupling

This protocol describes a general method for the functionalization of a picolinonitrile scaffold, which can be adapted from methodologies used for similar halopyridines.[1] The synthesis of more complex derivatives often involves leveraging the reactivity of a halogenated pyridine precursor to this compound or by modifying the methyl group.

Objective: To introduce a substituent at a specific position on the pyridine ring using a Suzuki coupling reaction. This is a hypothetical adaptation for illustrative purposes.

Materials:

  • A suitable halo-substituted this compound (e.g., 5-bromo-3-methoxy-6-methylpicolinonitrile)

  • A boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add the halo-substituted this compound (1.0 eq), the boronic acid or boronate ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Protocol 2: In Vitro Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., FLT3).

Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The luminescence or fluorescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway that can be targeted by derivatives of this compound and a general workflow for drug discovery using this scaffold.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 Inhibitor Derivative of This compound Inhibitor->FLT3 Inhibits Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and point of inhibition.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Cross-Coupling) Start->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow using the scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-6-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Based on established pyridine chemistry, the most common synthetic strategies for this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): Cyanation of a 2-halo-3-methoxy-6-methylpyridine (e.g., 2-chloro or 2-bromo derivative) with a cyanide salt.

  • Williamson Ether Synthesis: Methylation of 3-hydroxy-6-methylpicolinonitrile using a methylating agent.

  • Sandmeyer Reaction: Diazotization of 3-amino-6-methylpicolinonitrile followed by cyanation.

  • Oxidation: Oxidation of the methyl group of 3-methoxy-6-methylpicoline to a nitrile.

Q2: What are the potential common byproducts I should be aware of during the synthesis?

A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. However, some common impurities that may be encountered include:

  • 3-Hydroxy-6-methylpicolinonitrile: Arises from the demethylation of the methoxy group, which can occur under acidic or high-temperature conditions.

  • 3-Methoxy-6-methylpicolinamide: Results from the partial hydrolysis of the nitrile functional group.

  • 3-Methoxy-6-methylpicolinic acid: Forms from the complete hydrolysis of the nitrile group.

  • Starting Materials: Incomplete conversion can lead to the presence of unreacted precursors.

  • Isomeric Byproducts: Depending on the starting materials and reaction regioselectivity, other positional isomers may be formed.

  • Biaryl Compounds: In the case of the Sandmeyer reaction, the formation of biaryl byproducts through radical coupling is a known side reaction.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Scenario 1: Cyanation of 2-Chloro-3-methoxy-6-methylpyridine

Problem: Low yield of this compound and the presence of significant impurities.

Troubleshooting Workflow:

start Low Yield in Cyanation Reaction check_sm Analyze Crude Product for Starting Material (SM) start->check_sm check_hydrolysis Check for Hydrolysis Byproducts (Amide, Carboxylic Acid) check_sm->check_hydrolysis Low SM incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction High SM check_demethylation Check for Demethylated Byproduct (Hydroxy-picolinonitrile) check_hydrolysis->check_demethylation Absent hydrolysis_issue Hydrolysis Occurred check_hydrolysis->hydrolysis_issue Present demethylation_issue Demethylation Occurred check_demethylation->demethylation_issue Present end Improved Yield and Purity check_demethylation->end Absent (Other Issues) optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Use a More Reactive Cyanide Source incomplete_reaction->optimize_conditions anhydrous_conditions Ensure Anhydrous Conditions: - Dry Solvents and Reagents - Inert Atmosphere (N2 or Ar) hydrolysis_issue->anhydrous_conditions milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time demethylation_issue->milder_conditions optimize_conditions->end anhydrous_conditions->end milder_conditions->end

Caption: Troubleshooting workflow for the cyanation of 2-chloro-3-methoxy-6-methylpyridine.

Possible Causes and Solutions:

Observed Byproduct Potential Cause Recommended Solution
Unreacted 2-Chloro-3-methoxy-6-methylpyridineIncomplete reaction due to insufficient temperature, time, or reagent activity.Increase reaction temperature, prolong reaction time, or consider a more reactive cyanide source (e.g., CuCN in DMF or a palladium-catalyzed cyanation).
3-Methoxy-6-methylpicolinamidePresence of water in the reaction mixture leading to nitrile hydrolysis.Ensure all solvents and reagents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3-Hydroxy-6-methylpicolinonitrileDemethylation of the methoxy group, possibly due to high reaction temperatures or acidic impurities.Attempt the reaction at a lower temperature for a longer duration. Ensure the reaction mixture is not acidic.

Table 1: Hypothetical Effect of Reaction Conditions on Byproduct Formation in Cyanation

Condition Temperature (°C) Time (h) Yield of Target (%) Unreacted SM (%) Amide Byproduct (%)
A80465255
B100485103
C10089053
D (with H2O)1004701015
Scenario 2: Methylation of 3-Hydroxy-6-methylpicolinonitrile

Problem: Formation of an isomeric byproduct in addition to the desired product.

Troubleshooting Workflow:

start Isomeric Byproduct in Methylation check_isomer Characterize Isomer (e.g., via NMR, MS) start->check_isomer n_methylation N-Methylated Isomer Identified check_isomer->n_methylation o_methylation Desired O-Methylated Product optimize_base Optimize Base and Solvent System: - Use a weaker, non-nucleophilic base - Use a polar aprotic solvent n_methylation->optimize_base optimize_temp Optimize Temperature: - Lower temperature may favor O-methylation n_methylation->optimize_temp end Improved Selectivity for O-Methylation optimize_base->end optimize_temp->end

Caption: Troubleshooting workflow for the methylation of 3-hydroxy-6-methylpicolinonitrile.

Possible Causes and Solutions:

3-Hydroxy-6-methylpicolinonitrile can exist in tautomeric forms, allowing for methylation at either the oxygen or the ring nitrogen.

Observed Byproduct Potential Cause Recommended Solution
1,6-Dimethyl-3-oxo-1,2-dihydropyridine-2-carbonitrileN-methylation of the pyridone tautomer.The choice of base and solvent can influence the O/N methylation ratio. Using a milder base and a polar aprotic solvent may favor O-methylation. Lowering the reaction temperature can also improve selectivity.

Table 2: Hypothetical Effect of Base on O/N-Methylation Selectivity

Base Solvent Temperature (°C) O-Methylated Product (%) N-Methylated Product (%)
NaHTHF257030
K2CO3Acetone568515
Ag2OToluene80>95<5

Experimental Protocols

Protocol 1: General Procedure for Identification and Quantification of Byproducts by HPLC
  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is typically suitable.

  • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).

  • Quantification: Use an external standard method with pure samples of the starting material, product, and synthesized byproducts to create calibration curves for accurate quantification. If pure standards are unavailable, relative percentages can be estimated based on peak areas, assuming similar response factors.

Protocol 2: General Procedure for Identification of Byproducts by LC-MS
  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • LC-MS System: Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • Analysis: The retention times from the HPLC will help in separating the components, while the mass spectrometer will provide the mass-to-charge ratio (m/z) of each component, aiding in the identification of the molecular weight of the main product and any byproducts. Fragmentation patterns can further help in structure elucidation.

Byproduct Structures

Caption: Structures of this compound and common byproducts.

References

Technical Support Center: Purification of Crude 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Methoxy-6-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used. Potential by-products could include the corresponding picolinic acid (from hydrolysis of the nitrile), or isomers formed during substitution reactions on the pyridine ring.

Q2: What is the recommended first step in purifying crude this compound?

A2: It is advisable to start with a simple workup procedure to remove major impurities. This may involve washing the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash and drying of the organic layer. Subsequently, the choice between recrystallization, column chromatography, or distillation will depend on the nature of the remaining impurities and the physical state of the crude product.

Q3: What are suitable solvents for the recrystallization of this compound?

Q4: What is a suggested mobile phase for column chromatography of this compound?

A4: A common mobile phase for purifying picolinonitrile derivatives is a gradient or isocratic mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. Based on the purification of 3-Methylpicolinonitrile, an eluent system of ethyl acetate/hexane is a logical starting point.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Add a more polar co-solvent dropwise until the compound dissolves.
Compound "oils out" upon cooling. The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. Recover additional product from the mother liquor by evaporation and re-crystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The mobile phase polarity is too high or too low.Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand to achieve a good separation of spots. A gradient elution may be necessary.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of the compound band. The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Good starting points are hexane, ethyl acetate/hexane, or isopropanol.

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with the determined initial solvent composition. If a gradient is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow crude Crude 3-Methoxy-6- methylpicolinonitrile workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup analysis Purity Assessment (TLC, NMR, etc.) workup->analysis solid Is the crude product a solid? analysis->solid Check physical state recrystallization Recrystallization solid->recrystallization Yes column Column Chromatography solid->column No / Impurities are close in polarity pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_tree start Low Purity After Initial Purification check_method Which purification method was used? start->check_method recryst Recrystallization check_method->recryst chrom Column Chromatography check_method->chrom recryst_issue What was the issue? recryst->recryst_issue chrom_issue What was the issue? chrom->chrom_issue oiling_out Oiling Out recryst_issue->oiling_out Oiling low_recovery Low Recovery recryst_issue->low_recovery Recovery poor_separation Poor Separation chrom_issue->poor_separation Separation no_elution Compound Stuck on Column chrom_issue->no_elution Elution solution_oil Re-dissolve, add more solvent, cool slowly, seed. oiling_out->solution_oil solution_recovery Concentrate mother liquor, cool further. low_recovery->solution_recovery solution_separation Optimize mobile phase using TLC, run a gradient. poor_separation->solution_separation solution_elution Increase mobile phase polarity. no_elution->solution_elution

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Synthesis of Substituted Picolinonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted picolinonitriles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the synthesis of substituted picolinonitriles.

Problem 1: Low or No Yield in Palladium-Catalyzed Cyanation of Halopyridines

Question: I am attempting to synthesize a substituted picolinonitrile via palladium-catalyzed cyanation of the corresponding halopyridine, but I am observing very low to no product formation. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed cyanation are a common issue. Several factors can contribute to this problem, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic guide to troubleshooting this issue:

Possible Causes and Solutions:

  • Catalyst Poisoning by Cyanide: Excess cyanide ions in the reaction mixture can coordinate to the palladium center, leading to the formation of inactive catalyst species such as [(CN)4Pd]2-.[1][2]

    • Solution: Instead of highly soluble cyanide sources like KCN or NaCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which have lower solubility and release cyanide ions more slowly.[2][3][4] The use of phase-transfer catalysts can also be beneficial when using sparingly soluble cyanide salts.

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle.

    • Solution: For cyanation of electron-deficient heterocycles like pyridines, bulky and electron-rich phosphine ligands such as t-Bu₃P or cataCXium® A are often effective. Experiment with different ligands to find the optimal one for your specific substrate.

  • Solvent and Temperature: The reaction solvent and temperature play a crucial role in both solubility of reagents and the rate of reaction.

    • Solution: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[4] If you are experiencing low yields, consider optimizing the temperature. A stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or GC can help identify the optimal condition.

  • Incomplete Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the halopyridine to the Pd(0) complex, can be challenging, especially with chloro-pyridines.

    • Solution: Ensure your palladium source is in the active Pd(0) state. If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) might be inefficient. Consider using a Pd(0) source like Pd₂(dba)₃. For less reactive aryl chlorides, using a more active catalyst system or higher temperatures may be necessary.

Experimental Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield in Pd-Catalyzed Cyanation check_cyanide Check Cyanide Source start->check_cyanide change_ligand Optimize Ligand check_cyanide->change_ligand If using KCN/NaCN, switch to Zn(CN)2 or K4[Fe(CN)6] success Improved Yield check_cyanide->success Yield Improves optimize_conditions Optimize Solvent & Temperature change_ligand->optimize_conditions Screen different phosphine ligands change_ligand->success Yield Improves check_catalyst Verify Catalyst Activity optimize_conditions->check_catalyst Systematically vary solvent and temperature optimize_conditions->success Yield Improves check_catalyst->success Use Pd(0) source or ensure efficient precatalyst activation

Caption: Troubleshooting workflow for low yield in Pd-catalyzed cyanation.

Problem 2: Poor Regioselectivity in Direct C-H Cyanation

Question: I am trying to synthesize a specific isomer of a substituted picolinonitrile using a direct C-H cyanation method, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in direct C-H functionalization of pyridines is a significant challenge due to the electronic nature of the pyridine ring.[5][6][7] The C2, C4, and C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack, while electrophilic substitution is often difficult.

Factors Influencing Regioselectivity and Solutions:

  • Directing Groups: The presence of directing groups on the pyridine ring can significantly influence the position of C-H functionalization.

    • Solution: If your substrate does not contain a suitable directing group, consider installing a removable directing group to guide the cyanation to the desired position.

  • Reaction Mechanism: Different reaction mechanisms can favor different isomers.

    • Solution: Explore different C-H cyanation protocols that proceed through distinct mechanisms. For example, transition-metal-catalyzed methods may offer different selectivity compared to radical-based approaches.

  • Steric Hindrance: The steric environment around the C-H bonds can influence the accessibility of the cyanating agent.

    • Solution: If the desired position is sterically hindered, you might need to use a smaller cyanating reagent or a catalyst with a less bulky ligand to access that site. Conversely, to favor a less hindered position, a bulkier reagent or catalyst can be employed.

Logical Relationship for Improving Regioselectivity:

regioselectivity_improvement poor_regioselectivity Poor Regioselectivity in C-H Cyanation consider_directing_group Incorporate a Directing Group poor_regioselectivity->consider_directing_group explore_mechanisms Explore Different Reaction Mechanisms poor_regioselectivity->explore_mechanisms leverage_sterics Utilize Steric Effects poor_regioselectivity->leverage_sterics improved_regioselectivity Improved Regioselectivity consider_directing_group->improved_regioselectivity explore_mechanisms->improved_regioselectivity leverage_sterics->improved_regioselectivity

Caption: Strategies to improve regioselectivity in C-H cyanation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted picolinonitriles?

A1: The most common synthetic routes include:

  • Palladium-catalyzed cyanation of halopyridines: This is a versatile method where a halogen atom on the pyridine ring is substituted with a cyanide group using a palladium catalyst.[2][3][4]

  • Sandmeyer reaction: This classic reaction involves the diazotization of an aminopyridine followed by treatment with a copper(I) cyanide to introduce the nitrile group.[8][9]

  • Reissert-Henze reaction: This method involves the reaction of a pyridine N-oxide with an acyl halide and a cyanide source to typically yield a 2-cyanopyridine derivative.[10][11][12]

  • Direct C-H cyanation: This is an emerging area that involves the direct conversion of a C-H bond on the pyridine ring to a C-CN bond, offering a more atom-economical approach.[5][6][7]

  • From picoline N-oxides: Picoline N-oxides can be converted to picolinonitriles through various methods, often involving activation of the N-oxide.

Q2: I'm having trouble with the Sandmeyer reaction for my aminopicoline, the yields are consistently low. What could be the issue?

A2: Low yields in the Sandmeyer reaction for preparing picolinonitriles can be attributed to several factors:

  • Incomplete diazotization: Ensure that the diazotization of the aminopicoline is complete before adding the cyanide source. This step is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

  • Decomposition of the diazonium salt: Pyridine diazonium salts can be unstable. It is crucial to use the diazonium salt solution immediately after its preparation.

  • Purity of reagents: The purity of the sodium nitrite and the copper(I) cyanide is important for the success of the reaction.

  • Side reactions: The diazonium salt can undergo side reactions, such as decomposition to form phenols or coupling reactions. Minimizing the reaction time and controlling the temperature can help reduce these side reactions.

Q3: What are the common byproducts in the Reissert-Henze reaction, and how can I minimize them?

A3: In the Reissert-Henze reaction, the formation of byproducts can occur, especially if the reaction is not carried out under optimal conditions. Common byproducts can include:

  • Hydrolysis products: If water is present in the reaction mixture, the Reissert compound can hydrolyze back to the pyridine N-oxide and the corresponding acid.

  • Rearrangement products: Under certain conditions, the Reissert compound can undergo rearrangements.

  • Over-acylation products: If an excess of the acyl halide is used, further reactions can occur.

To minimize byproduct formation, it is important to use anhydrous solvents and reagents, control the stoichiometry of the reactants carefully, and maintain the recommended reaction temperature.

Q4: How can I effectively purify my substituted picolinonitrile product?

A4: The purification of substituted picolinonitriles can sometimes be challenging due to the presence of closely related impurities. Common purification techniques include:

  • Column chromatography: This is the most common method for purifying picolinonitriles. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for removing impurities.

  • Distillation: For volatile liquid picolinonitriles, distillation under reduced pressure can be used for purification.

  • Preparative HPLC: In cases where impurities are difficult to separate by other methods, preparative HPLC can be employed.

Analytical techniques such as HPLC, GC, and NMR spectroscopy are essential for assessing the purity of the final product.[13][14][15][16]

Data Presentation

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide SourceAdvantagesDisadvantagesTypical Catalyst Loading (mol%)
KCN / NaCNInexpensive, readily availableHighly toxic, can lead to catalyst poisoning[1][2]1-5
Zn(CN)₂Less toxic than KCN/NaCN, slower release of CN⁻More expensive, can require higher temperatures1-5
K₄[Fe(CN)₆]Non-toxic, inexpensive, stableSlower reaction rates, may require specific ligands0.1-5[2][3][4]
Acetone cyanohydrinCan be used under milder conditionsGenerates acetone as a byproduct1-5

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of a Chloropicoline using Zn(CN)₂

Materials:

  • Substituted chloropicoline (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂, 0.6 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • cataCXium® A (0.08 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted chloropicoline, zinc cyanide, Pd₂(dba)₃, and cataCXium® A.

  • Add anhydrous, degassed DMF via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Sandmeyer Reaction of an Aminopicoline

Materials:

  • Substituted aminopicoline (1.0 equiv)

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂, 1.1 equiv)

  • Copper(I) cyanide (CuCN, 1.2 equiv)

  • Potassium cyanide (KCN, if needed to dissolve CuCN)

Procedure:

  • Dissolve the substituted aminopicoline in a mixture of concentrated hydrochloric acid and water in a flask.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide. If CuCN is not readily soluble, a solution of KCN can be added to form the soluble complex K[Cu(CN)₂].

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and neutralize it with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

signaling_pathway cluster_palladium_cycle Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Transmetalation Transmetalation (Cyanide Exchange) PdII_complex->Transmetalation PdII_cyano_complex Ar-Pd(II)(CN)L_n Transmetalation->PdII_cyano_complex RedElim Reductive Elimination PdII_cyano_complex->RedElim RedElim->Pd0 Product Ar-CN (Product) RedElim->Product Halopyridine Ar-X (Halopyridine) Halopyridine->OxAdd Cyanide_Source M-CN (Cyanide Source) Cyanide_Source->Transmetalation

Caption: Catalytic cycle for palladium-catalyzed cyanation.

References

Improving the reaction conditions for 3-Methoxy-6-methylpicolinonitrile coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction conditions for coupling reactions involving 3-Methoxy-6-methylpicolinonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound as a substrate.

Issue: Low or No Product Yield

Low or no yield of the desired coupled product is a frequent challenge. The following table summarizes key reaction parameters and their potential impact on the reaction outcome, providing a basis for systematic optimization.

ParameterPotential ProblemSuggested Action
Catalyst/Ligand - Inactive catalyst- Inappropriate ligand for the specific transformation- Use a pre-catalyst or activate the catalyst in situ.- Screen a variety of ligands (e.g., phosphine-based like SPhos, XPhos for Suzuki; Buchwald ligands for C-N coupling). The choice of catalyst and reaction conditions is crucial for achieving high yields.[[“]]
Base - Base too weak or too strong- Poor solubility of the base- For Suzuki coupling, screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][3]- For Buchwald-Hartwig amination, stronger bases like NaOtBu or LHMDS are often required.[4]- Consider using a phase-transfer catalyst if base solubility is an issue.
Solvent - Solvent not suitable for the reaction temperature or solubility of reagents- Presence of water or oxygen- Screen a range of solvents such as dioxane, toluene, or DMF.- Ensure anhydrous and anaerobic conditions by using properly dried solvents and degassing the reaction mixture.
Temperature - Temperature too low for catalyst activation- Temperature too high, leading to decomposition- Incrementally increase the reaction temperature. Some sluggish couplings require elevated temperatures (e.g., 80-120 °C).- If decomposition is observed, lower the temperature and extend the reaction time.
Reaction Time - Insufficient time for the reaction to go to completion- Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.
Reagent Quality - Impure starting materials or reagents- Decomposition of boronic acid (for Suzuki coupling)- Use freshly purified starting materials and high-purity reagents.- Use freshly opened boronic acid or consider using a more stable boronate ester.

Issue: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Side ProductPotential CauseSuggested Action
Homocoupling of Boronic Acid - Slow transmetalation step- Increase the reaction temperature.- Screen different ligands to accelerate the transmetalation step.
Protodeboronation (Suzuki) - Presence of water or acidic protons- Use anhydrous solvents and reagents.- A stronger base may be required to facilitate transmetalation over protodeboronation.
Hydrodehalogenation - Presence of a hydrogen source and slow reductive elimination- Ensure anhydrous conditions.- Screen ligands that promote faster reductive elimination.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for Suzuki-Miyaura coupling of a 3-halo-6-methoxypicolinonitrile?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific coupling partner. However, for electron-deficient heteroaryl halides like picolinonitriles, palladium catalysts with electron-rich and bulky phosphine ligands are often successful.[5] A good starting point would be to screen catalyst systems such as Pd(PPh₃)₄, PdCl₂(dppf), or pre-catalysts like XPhos Pd G3 or SPhos Pd G3.

Q2: My Buchwald-Hartwig amination of 3-chloro-6-methoxypicolinonitrile is not working. What should I try?

A2: The Buchwald-Hartwig amination is highly sensitive to the reaction environment.[6] For an unreactive substrate, consider the following:

  • Use a more active catalyst system: Employ a third-generation Buchwald pre-catalyst with a ligand like RuPhos or BrettPhos.

  • Use a stronger base: Switch from carbonate bases to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).

  • Increase the temperature: These reactions often require heating to 100-120 °C.

Q3: I am observing significant decomposition of my starting material. What could be the cause?

A3: Decomposition can be caused by excessive heat or an inappropriate base. Try lowering the reaction temperature and extending the reaction time. If a strong base is being used, consider switching to a milder base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst.

Q4: How can I minimize the formation of homocoupled byproducts in my Suzuki reaction?

A4: Homocoupling of the boronic acid is often a result of slow transmetalation. To minimize this, you can try:

  • Adding the boronic acid slowly to the reaction mixture.

  • Using a more electron-rich ligand to accelerate the catalytic cycle.

  • Ensuring strictly anaerobic conditions, as oxygen can promote homocoupling.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 3-Chloro-6-methoxy-5-methylpicolinonitrile

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Chloro-6-methoxy-5-methylpicolinonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

Procedure:

  • To an oven-dried Schlenk flask, add 3-chloro-6-methoxy-5-methylpicolinonitrile, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and a small amount of water (e.g., a 10:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? check_catalyst->check_conditions Yes screen_catalysts Screen Different Pd Catalysts and Ligands check_catalyst->screen_catalysts No check_reagents Are the Reagents of High Quality? check_conditions->check_reagents Yes optimize_base Optimize Base (Type and Amount) check_conditions->optimize_base No purify_reagents Purify Starting Materials and Use Fresh Reagents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes screen_catalysts->check_conditions optimize_solvent_temp Optimize Solvent and Temperature optimize_base->optimize_solvent_temp optimize_solvent_temp->check_reagents purify_reagents->success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex R-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R'-B(OR)₂ + Base) pd_complex->transmetalation diaryl_pd R-Pd(II)L₂-R' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methoxy-6-methylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key challenges?

A1: The most prevalent method for synthesizing this compound is the palladium-catalyzed cyanation of a 2-halo-3-methoxy-6-methylpyridine (e.g., 2-chloro- or 2-bromo-3-methoxy-6-methylpyridine). While effective, key challenges include potential catalyst deactivation and the formation of impurities if reaction conditions are not carefully controlled.[1][2]

Q2: My reaction seems to stall before completion, leaving significant amounts of the starting halo-pyridine. What could be the cause?

A2: Reaction stalling is often due to the deactivation (poisoning) of the palladium catalyst by excess cyanide ions in the reaction mixture.[1][3] This can terminate the catalytic cycle. Strategies to mitigate this include the choice of cyanide source, ligand, and reaction conditions.

Q3: I am observing a byproduct with a molecular weight corresponding to the hydrolysis of the nitrile. How can I prevent this?

A3: The formation of 3-Methoxy-6-methylpicolinamide or 3-Methoxy-6-methylpicolinic acid indicates hydrolysis of the nitrile group. This can occur if there is excessive water in the reaction, especially under acidic or basic conditions at elevated temperatures. Ensure all reagents and solvents are appropriately dried and that the reaction is performed under an inert atmosphere.

Q4: My final product shows a loss of the methoxy group. Why is this happening?

A4: Cleavage of the methoxy group to a hydroxyl group (O-demethylation) can occur under harsh reaction conditions, such as high temperatures in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., HBr).[4][5] If your downstream processing or purification involves such reagents, this side reaction is a possibility.

Q5: What are the best analytical methods to check the purity of my this compound sample?

A5: A combination of High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying purity and identifying byproducts. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion in Palladium-Catalyzed Cyanation
Symptom Potential Cause Troubleshooting Steps
Reaction stalls with >20% starting material remaining.Catalyst poisoning by cyanide.[1][3]1. Cyanide Source: Switch from KCN or NaCN to Zn(CN)₂ or K₄[Fe(CN)₆], which have lower free cyanide concentrations.[1] 2. Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos or dppf, which can stabilize the palladium catalyst.[1] 3. Slow Addition: If using a highly soluble cyanide source, consider slow addition to the reaction mixture.
Low conversion despite using appropriate reagents.Inactive catalyst or suboptimal reaction conditions.1. Catalyst Pre-activation: Ensure the palladium precatalyst is properly activated. 2. Temperature: Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or side reactions. Mild conditions (rt to 40 °C) have been shown to be effective with the right catalyst system.[6] 3. Solvent: Anhydrous solvents are crucial. Consider using a solvent system like a 5:1 H₂O/THF mixture, which has been shown to be effective in some mild cyanation protocols.[7]
Issue 2: Formation of Major Impurities
Impurity Identification Method Probable Cause Prevention and Removal
3-Methoxy-6-methylpicolinamide MS (M+18), IR (C=O stretch ~1660 cm⁻¹)Hydrolysis of the nitrile group.Prevention: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). Removal: Column chromatography on silica gel.
3-Hydroxy-6-methylpicolinonitrile MS (M-14), ¹H NMR (disappearance of OCH₃ signal, appearance of OH peak)O-demethylation due to harsh acidic conditions or high temperatures.[4]Prevention: Avoid strong Lewis or Brønsted acids. Maintain moderate reaction temperatures. Removal: Column chromatography or recrystallization.
Starting Halo-pyridine GC-MS or LC-MSIncomplete reaction or catalyst deactivation.Prevention: See troubleshooting for "Low Yield and Incomplete Conversion". Removal: Column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-3-methoxy-6-methylpyridine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-3-methoxy-6-methylpyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 mmol).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add anhydrous and degassed solvent (e.g., dioxane or a THF/water mixture) via syringe.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80-100 °C, or milder temperatures if using a highly active catalyst system) and monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk Flask reagents Add Halo-pyridine, Pd Catalyst, Ligand start->reagents cyanide Add Cyanide Source reagents->cyanide atmosphere Inert Atmosphere (Evacuate/Backfill) cyanide->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent heat Stir at Optimized Temperature solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor workup Cool, Dilute, & Filter monitor->workup extraction Aqueous Wash workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issue cluster_impurities Impurity Issue start Reaction Analysis: Low Yield / Impurities Present incomplete_rxn Incomplete Reaction? start->incomplete_rxn identify_impurity Identify Impurity (MS, NMR) start->identify_impurity catalyst_poisoning Potential Catalyst Poisoning incomplete_rxn->catalyst_poisoning Yes optimize_conditions Optimize Conditions (Temp, Time) incomplete_rxn->optimize_conditions No Change Cyanide Source Change Cyanide Source Use Bulky Ligand Use Bulky Ligand hydrolysis Hydrolysis Product? identify_impurity->hydrolysis demethylation Demethylation Product? identify_impurity->demethylation use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes avoid_harsh Avoid Harsh Conditions demethylation->avoid_harsh Yes

Caption: Troubleshooting logic for side reactions in the synthesis of this compound.

References

Stability and degradation of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Methoxy-6-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1] For solutions, especially in solvents like DMSO, it is recommended to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months) to minimize degradation.[2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid (3-Methoxy-6-methylpicolinic acid) or an amide intermediate (3-Methoxy-6-methylpicolinamide).[3][4][5]

  • Oxidation: The pyridine ring and the methyl group are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to the formation of N-oxides or oxidation of the methyl group to a carboxylic acid.[6][7]

  • Photodegradation: Exposure to UV light can lead to the degradation of the pyridine ring, as is common with many pyridine derivatives.[1][8][9]

  • Thermal Degradation: High temperatures can promote decomposition, though specific degradation products for this molecule have not been extensively documented. For some pyridine derivatives, thermal degradation can involve complex mechanisms including depolymerization-like processes.[10]

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products or impurities. Consider the following possibilities:

  • Degradation: Review your experimental conditions. Has the compound been exposed to acidic or basic conditions, high temperatures, or prolonged light? These factors can lead to the formation of degradation products. Refer to the troubleshooting guide below for more specific scenarios.

  • Solvent Purity: Ensure the solvents used for your mobile phase and sample preparation are of high purity and have been properly degassed.

  • Sample Preparation: The method of sample preparation can sometimes introduce impurities.

  • Excipient Interaction: If working with a formulation, there could be interactions between this compound and the excipients.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Loss of Potency or Inconsistent Results in Aqueous Solutions
  • Symptom: A gradual decrease in the concentration of this compound over time when dissolved in aqueous buffers.

  • Potential Cause: Hydrolysis of the nitrile group, especially in acidic or basic buffers.

  • Troubleshooting Steps:

    • pH Monitoring: Regularly check the pH of your solution.

    • Buffer Selection: If possible, use a neutral pH buffer (pH 6-8) to minimize acid or base-catalyzed hydrolysis.

    • Fresh Preparations: Prepare aqueous solutions fresh before each experiment.

    • Forced Degradation Study: To confirm hydrolysis, perform a forced degradation study by intentionally exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and analyzing the samples by HPLC.[11]

Issue 2: Discoloration of Solid Compound or Solutions Upon Storage
  • Symptom: The white to off-white solid or a colorless solution of this compound develops a yellow or brownish tint.

  • Potential Cause: Oxidative degradation or photodegradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Protect both solid and solution samples from light by using amber vials or wrapping containers in aluminum foil.

    • Antioxidants: For solution-based assays, consider the addition of a small amount of an antioxidant, if compatible with your experimental system.

    • Peroxide-Free Solvents: Use freshly opened or peroxide-free solvents for preparing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.[11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential degradation products.[13][14]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation (Representative)Major Degradation Products (Predicted)
Acid Hydrolysis1 M HCl246015.23-Methoxy-6-methylpicolinic acid
Base Hydrolysis1 M NaOH246025.83-Methoxy-6-methylpicolinic acid, 3-Methoxy-6-methylpicolinamide
Oxidation3% H₂O₂24258.5N-oxide derivative
ThermalSolid241055.1Undetermined
PhotolyticUV light (254 nm)242512.3Pyridine ring cleavage products

Visualizations

degradation_pathway main This compound acid 3-Methoxy-6-methylpicolinic acid main->acid Acid/Base Hydrolysis amide 3-Methoxy-6-methylpicolinamide main->amide Base Hydrolysis (intermediate) n_oxide N-oxide derivative main->n_oxide Oxidation photo_degrad Ring Cleavage Products main->photo_degrad Photodegradation

Caption: Predicted degradation pathways of this compound.

troubleshooting_workflow start Unexpected HPLC Peaks Observed check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solution Assess Solution Stability (pH, Age, Solvent) start->check_solution degradation Potential Degradation check_storage->degradation check_solution->degradation impurity Potential Impurity Source degradation->impurity No forced_degradation Perform Forced Degradation Study degradation->forced_degradation Yes analyze_solvents Analyze Solvents and Reagents impurity->analyze_solvents confirm_structure Characterize Unknown Peak (e.g., LC-MS) forced_degradation->confirm_structure

Caption: Troubleshooting workflow for unexpected HPLC results.

References

Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura coupling of 3-Methoxy-6-methylpicolinonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki coupling reaction. What are the common causes and how can I troubleshoot this?

Low or no product formation is a common issue that can stem from several factors, ranging from starting material integrity to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Initial Checks:

  • Starting Material Purity: Verify the purity of your this compound halide (or boronic acid/ester) and the coupling partner. Impurities can poison the catalyst.

  • Reagent Integrity: Ensure the boronic acid/ester has not degraded. Protodeboronation is a significant side reaction, especially with heteroaryl boronic acids.[1][2] Consider using freshly prepared or newly purchased reagents. MIDA boronates or aryltrifluoroborates can be used as stable alternatives that release the boronic acid slowly under reaction conditions.[3]

  • Catalyst Activity: Palladium catalysts, especially Pd(OAc)₂, can degrade over time.[4] Triphenylphosphine (PPh₃) can also oxidize to triphenylphosphine oxide.[4] Using newer, more robust pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can often resolve issues of catalyst deactivation.[5]

Troubleshooting Workflow:

Below is a workflow to diagnose and solve common issues leading to low reaction yields.

Troubleshooting_Workflow start Low / No Yield Observed check_sm 1. Verify Starting Materials (Purity, Integrity) start->check_sm analyze_reaction 2. Analyze Reaction Parameters start->analyze_reaction analyze_side_products 3. Identify Side Products start->analyze_side_products catalyst Catalyst/Ligand Issues analyze_reaction->catalyst base Base Issues analyze_reaction->base solvent Solvent Issues analyze_reaction->solvent temp Temperature/Time Issues analyze_reaction->temp deboronation Protodeboronation analyze_side_products->deboronation homocoupling Homocoupling analyze_side_products->homocoupling hydrolysis Nitrile Hydrolysis analyze_side_products->hydrolysis deactivation Catalyst Deactivation (Pyridine Coordination) analyze_side_products->deactivation sol_catalyst Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Use robust palladacycle pre-catalysts. - Increase catalyst loading (2-5 mol%). catalyst->sol_catalyst sol_base Solution: - Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃). - Use finely powdered, anhydrous base. - Ensure base is soluble in the aqueous phase. base->sol_base sol_solvent Solution: - Use THF/H₂O, Dioxane/H₂O, or 2-MeTHF. - Ensure adequate degassing (freeze-pump-thaw). - Avoid coordinating solvents like acetonitrile. solvent->sol_solvent sol_temp Solution: - Increase temperature (80-120 °C). - Monitor reaction over time (1-24h). - Consider microwave irradiation for faster reaction. temp->sol_temp sol_deboronation Solution: - Use MIDA boronate or KHF₂ to form trifluoroborate. - Use anhydrous conditions or KF as the base. - Use a faster-acting catalyst to 'outrun' decomposition. deboronation->sol_deboronation sol_homocoupling Solution: - Ensure rigorous exclusion of oxygen. - Adjust stoichiometry (slight excess of boronic acid). - Lower reaction temperature. homocoupling->sol_homocoupling sol_hydrolysis Solution: - Use a milder base (e.g., K₂CO₃ vs. NaOH). - Reduce reaction time or temperature. - Use anhydrous conditions if possible. hydrolysis->sol_hydrolysis sol_deactivation Solution: - Use highly electron-donating ligands. - Increase catalyst/ligand loading. - Consider using a different catalyst system. deactivation->sol_deactivation

Caption: A flowchart for troubleshooting low-yield Suzuki coupling reactions.

Q2: Which catalyst and ligand system is best for coupling with a picolinonitrile substrate?

The picolinonitrile moiety presents a challenge due to the Lewis basic pyridine nitrogen, which can coordinate to the palladium center and inhibit catalysis.[6] Therefore, standard catalysts like Pd(PPh₃)₄ may be inefficient.[7]

Recommendations:

  • Bulky, Electron-Rich Ligands: These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are less susceptible to inhibition.[3][5] They also accelerate the rate-determining oxidative addition step.

  • Palladacycle Pre-catalysts: These are often more stable and efficient, requiring lower catalyst loadings and shorter reaction times.[5]

Table 1: Recommended Catalyst & Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol %)Key Considerations
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos 1-3Excellent for electron-rich and sterically hindered heteroaryl chlorides/bromides.[8]
Pd₂(dba)₃ or Pd(OAc)₂P(t-Bu)₃ 1-3Highly active but air-sensitive. Good for challenging substrates.
XPhos Pd G3/G4 (Integrated)1-2Air and moisture stable pre-catalyst. Highly reliable for a broad range of substrates.
SPhos Pd G3/G4 (Integrated)1-2Similar to XPhos pre-catalysts, offering high activity and stability.
PdCl₂(dppf)dppf3-5A more "traditional" choice; may require higher temperatures and longer times. Can be effective but less so than modern ligands for this substrate type.[9]
Q3: My reaction is sensitive to the choice of base and solvent. What are the best conditions to start with?

The base and solvent system is critical for activating the boronic acid and ensuring all components remain in solution.[10][11] For polar, heteroaromatic substrates, a biphasic solvent system is often effective.[3]

Table 2: Recommended Base & Solvent Combinations

BaseSolvent SystemTypical Temp (°C)Advantages & Disadvantages
K₃PO₄ 1,4-Dioxane / H₂O (4:1)80-110Good starting point. Strong, but non-nucleophilic base. Good solubility.
Cs₂CO₃ 1,4-Dioxane or THF80-100High solubility in organic solvents, effective for difficult couplings.[7] More expensive.
K₂CO₃ Toluene / H₂O (4:1) or DMF / H₂O (1:1)90-120Common and inexpensive. May be less effective than K₃PO₄ for challenging substrates.[10]
KF Anhydrous THF or Dioxane70-90Useful for base-sensitive substrates and can help suppress protodeboronation.[11]

Note on Solvents: Avoid nitrile-based solvents like acetonitrile, as they can coordinate to the palladium catalyst and inhibit the reaction.[8] Aprotic polar solvents like DMF can sometimes be effective but may lead to side reactions at high temperatures.[10][12]

Q4: I see significant amounts of a side product corresponding to the protonated starting boronic acid. How can I prevent this?

This side product results from protodeboronation , an undesired reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is particularly problematic for electron-deficient heteroaryl boronic acids, such as pyridyl boronic acids.[2]

Strategies to Minimize Protodeboronation:

  • Use Stabilized Boron Reagents:

    • Potassium Aryltrifluoroborates (KHF₂): These are crystalline, air-stable solids that are less prone to protodeboronation than the corresponding boronic acids.[3]

    • MIDA Boronates: These are also stable and undergo slow hydrolysis under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low.[3]

  • Optimize Reaction Conditions:

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions with a base like KF or CsF can suppress this pathway.

    • Fast Catalysis: Employing a highly active catalyst system (e.g., a Buchwald palladacycle) can increase the rate of the desired cross-coupling to outcompete the rate of protodeboronation.[13]

    • Base Choice: Using KF as a base can be beneficial.[11]

Q5: The nitrile group on my picolinonitrile is hydrolyzing to an amide or carboxylic acid. What can I do?

The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures with water present.[14][15]

Preventative Measures:

  • Use a Milder Base: Switch from strong bases like NaOH or excess K₃PO₄ to a weaker or less soluble base like K₂CO₃ or KF.

  • Lower the Temperature: If the coupling can proceed at a lower temperature, this will reduce the rate of hydrolysis.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.

  • Limit Water: While some water is often necessary, using the minimum required amount or switching to an anhydrous system with a base like CsF may prevent hydrolysis.

General Experimental Protocol

This is a general starting procedure that should be optimized for your specific substrates.

Materials:

  • This compound halide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

Procedure:

  • Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the picolinonitrile halide, the boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles).[16]

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LCMS at regular intervals (e.g., every 1-2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methoxy-6-methylpicolinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common impurities in the synthesis of substituted picolinonitriles may include unreacted starting materials, by-products from side reactions, and degradation products.[1][2] Potential impurities could arise from incomplete reactions or side reactions involving the methoxy, methyl, or nitrile functional groups.[2] For instance, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, or demethylation of the methoxy group under certain conditions.

Q2: What is the most effective method for purifying crude this compound?

A2: The most effective purification method depends on the nature and quantity of the impurities present. For crystalline solids, recrystallization is often a highly effective and scalable technique. Column chromatography is another powerful method for separating the desired compound from closely related impurities.

Q3: My purified this compound shows a lower than expected melting point. What could be the issue?

A3: A depressed and broadened melting point is a classic indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the compound, leading to a lower melting point. Further purification steps, such as recrystallization or chromatography, are recommended.

Q4: Can I use distillation for the purification of this compound?

A4: Distillation is generally suitable for liquid compounds. Since this compound is expected to be a solid at room temperature, distillation would likely require high temperatures and reduced pressure (vacuum distillation). This method may be feasible but carries the risk of thermal degradation. Recrystallization or chromatography are generally preferred for solid compounds.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The crude product purity, as determined by HPLC or NMR, is below 75%.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete ReactionMonitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if appropriate.
Sub-optimal Reaction ConditionsRe-evaluate the reaction stoichiometry, solvent, temperature, and catalyst (if applicable). Side reactions may be favored under the current conditions.
Impure Starting MaterialsVerify the purity of all starting materials before use. Impurities in the reactants can be carried through the synthesis.[2]
Issue 2: Persistent Impurity After Recrystallization

Problem: An unknown impurity remains at a significant level (>2%) even after multiple recrystallization attempts.

Possible Causes & Solutions:

CauseRecommended Solution
Co-crystallizationThe impurity may have a similar solubility profile and structure, leading to co-crystallization. Try a different recrystallization solvent or a solvent system with different polarity.
Isomeric ImpurityA structural isomer may be present, which can be difficult to separate by recrystallization alone. In this case, column chromatography is the recommended next step.
Degradation During HeatingThe compound may be degrading during the heating phase of recrystallization. Try using a lower boiling point solvent or minimizing the time the solution is heated.
Issue 3: Poor Separation During Column Chromatography

Problem: The desired compound and a major impurity are co-eluting during column chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent SystemThe polarity of the eluent may not be optimal for separation. Perform a systematic TLC analysis with various solvent systems to identify an eluent that provides better separation (a larger ΔRf).
Column OverloadingToo much crude material has been loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the amount of stationary phase.
Incorrect Stationary PhaseThe standard silica gel may not be the ideal stationary phase. Consider using alumina or a reverse-phase (e.g., C18) stationary phase for challenging separations.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble or insoluble at all temperatures.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystal formation, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (determined by prior TLC analysis).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Single Recrystallization (Ethanol)92.598.185
Double Recrystallization (Ethanol)92.599.272
Column Chromatography (Silica, Hexane:EtOAc 4:1)92.5>99.565

Table 2: Troubleshooting Recrystallization Solvents

SolventSolubility (Cold)Solubility (Hot)Crystal QualityPurity Improvement
EthanolLowHighGood (Needles)Significant
TolueneLowModeratePoor (Oily)Moderate
HexaneInsolubleLowN/AMinimal
WaterInsolubleInsolubleN/ANone

Visualizations

Purification_Workflow Crude Crude Product (Purity < 95%) Purity_Check1 Purity Analysis (HPLC/NMR) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Purity < 99% Purity_Check2 Purity Analysis (HPLC/NMR) Recrystallization->Purity_Check2 Waste Impure Fractions/ Mother Liquor Recrystallization->Waste Column_Chromatography Column Chromatography Purity_Check2->Column_Chromatography Purity < 99% Pure_Product Pure Product (Purity > 99%) Purity_Check2->Pure_Product Purity > 99% Purity_Check3 Purity Analysis (HPLC/NMR) Column_Chromatography->Purity_Check3 Column_Chromatography->Waste Purity_Check3->Pure_Product Purity > 99%

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Impure Compound Method Select Purification Method Start->Method Recrystallization Recrystallization Method->Recrystallization Crystalline Solid Chromatography Column Chromatography Method->Chromatography Oily/Amorphous CheckPurity Purity Acceptable? Recrystallization->CheckPurity Chromatography->CheckPurity End Pure Compound CheckPurity->End Yes Troubleshoot Troubleshoot Method CheckPurity->Troubleshoot No ChangeSolvent Change Solvent Troubleshoot->ChangeSolvent ChangeMethod Change Method Troubleshoot->ChangeMethod ChangeSolvent->Recrystallization ChangeMethod->Chromatography

Caption: Troubleshooting logic for selecting and optimizing a purification method.

References

Technical Support Center: Methoxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenge of avoiding unwanted demethylation during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the methoxy group on my pyridine ring being removed during my reaction?

This unwanted side reaction is known as demethylation, where the methyl group of your methoxy ether is cleaved, leaving a hydroxyl group (a pyridone). It typically occurs under harsh reaction conditions, particularly with strong acids (Brønsted or Lewis acids) or potent nucleophiles.[1][2] The pyridine nitrogen can be protonated or complex with a Lewis acid, which can make the methoxy group more susceptible to cleavage.

Q2: Which specific reagents are known to cause demethylation of methoxy-pyridines?

Demethylation is a common synthetic step, so many reagents are designed for this purpose. You should be cautious if your reaction conditions include the following, as they are known to cleave aryl methyl ethers:

  • Strong Lewis Acids: Boron tribromide (BBr₃) is a classic and very powerful reagent for demethylation.[1][3] Aluminum chloride (AlCl₃) is also frequently used.[1]

  • Strong Brønsted Acids: Strong mineral acids like 47% hydrobromic acid (HBr), especially at high temperatures (e.g., 130°C), will readily cleave methoxy groups.[1]

  • Nucleophilic Reagents: Thiolate-based reagents, such as sodium trimethylsilanethiolate (NaSSiMe₃) or sodium thiomethoxide (NaSMe), can demethylate methoxy groups via a nucleophilic attack on the methyl carbon.[4][5]

  • Hydride Reagents: While less common for this specific purpose, certain powerful hydride reagents like L-selectride have been shown to cause chemoselective demethylation of methoxypyridines.[6]

  • Molten Salts: Heating the substrate in a molten salt like pyridinium hydrochloride or pyridinium p-toluenesulfonate is a common method for demethylation and should be avoided if you wish to preserve the methoxy group.[2][5][7][8]

Q3: How does the position of the methoxy group (2-, 3-, or 4-) affect its stability?

The position influences the electronic properties of the pyridine ring and the methoxy group's susceptibility to cleavage.

  • 4-Methoxypyridine: This isomer is a stronger base than pyridine itself.[9] The methoxy group strongly donates electron density into the ring, which can make the oxygen atom more susceptible to protonation and subsequent cleavage.

  • 2-Methoxypyridine: This isomer is a weaker base than pyridine due to the inductive electron-withdrawing effect of the oxygen atom being close to the nitrogen.[9] Deprotonation at the 3-position can be facilitated by the 2-methoxy group.[10]

  • 3-Methoxypyridine: The electronic influence on the nitrogen is less direct. However, it still activates the ring towards certain reactions and can be demethylated under appropriate conditions.

Q4: My planned synthesis requires acidic conditions. How can I prevent demethylation?

If acidic conditions are unavoidable, consider the following strategies:

  • Use Milder Acids: Opt for weaker Brønsted or Lewis acids if possible. For example, instead of HBr at 130°C, see if a milder acid at a lower temperature can achieve the desired transformation without affecting the methoxy group.

  • Protect the Pyridine Nitrogen: The reactivity of the methoxy group can be enhanced by protonation of the ring nitrogen. By first forming a pyridine N-oxide, you can sometimes perform subsequent reactions under milder conditions, and the N-oxide can be removed later.[11] This strategy is often used to activate the pyridine ring for electrophilic substitution.[12]

  • Reduce Reaction Temperature and Time: Demethylation often requires high thermal energy. Running your reaction at the lowest possible temperature and for the shortest time necessary can help minimize this side reaction.

Q5: What are some alternative reagents or strategies to avoid demethylation in common reactions?

  • For Acylations/Sulfonylations: Instead of using pyridine as both a base and a solvent (which can lead to the formation of pyridinium salts and harsh workups), consider using a non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine in an inert solvent like dichloromethane (DCM).[13][14] Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can often accelerate the reaction, allowing for milder conditions.[14]

  • For Halogenations: Direct electrophilic halogenation of pyridine often requires harsh, strongly acidic conditions that risk demethylation.[11] An alternative is to first form the pyridine N-oxide, which can then be halogenated under milder conditions.

  • For Cross-Coupling Reactions: If you need to functionalize the pyridine ring, consider metalation-trapping sequences or transition-metal-catalyzed cross-coupling reactions, which often proceed under neutral or basic conditions that are less likely to cleave the methoxy group.

Data Summary: Reagents and Conditions

The following table summarizes common demethylating agents to be aware of and suggests milder alternatives for related transformations where the goal is to preserve the methoxy group.

Transformation Goal Harsh Reagent/Condition to AVOID Potential Side Effect Milder Alternative/Strategy Reference
General Acid Catalysis Boron Tribromide (BBr₃) in DCMDemethylation Use catalytic amounts of milder acids (e.g., p-TsOH); lower reaction temperature.[1]
General Acid Catalysis 47% Hydrobromic Acid (HBr) at refluxDemethylation Acetic acid or other organic acids at controlled temperatures.[1]
Use as a Base/Solvent Pyridine Hydrochloride (molten salt) at >150°CDemethylation Use non-nucleophilic bases like DIPEA or 2,6-lutidine in an inert solvent.[2][13]
Nucleophilic Reaction Sodium Thiolates (e.g., NaSMe) in DMF at refluxDemethylation If possible, choose alternative nucleophiles that are less reactive towards the methyl ether.[5]
Halogenation Strong mineral acids (H₂SO₄) + Halogen SourceDemethylation , low yieldsConvert to Pyridine N-Oxide, then use PHal₃ or P(O)Hal₃ reagents.[11]

Visualizations: Workflows and Mechanisms

To better understand the process of demethylation and how to avoid it, refer to the following diagrams.

Demethylation_Workflow Workflow for Avoiding Methoxy-Pyridine Demethylation start Start: Plan synthesis with methoxy-pyridine check_conditions Are harsh conditions required? (Strong Acid/Base, High Temp) start->check_conditions risk High Risk of Demethylation check_conditions->risk Yes no_risk Low Risk of Demethylation Proceed with caution check_conditions->no_risk No node_lewis Lewis Acids: BBr3, AlCl3? node_bronsted Brønsted Acids: HBr, Py-HCl? node_nucleophile Strong Nucleophiles: NaSR, L-selectride? risk->node_lewis risk->node_bronsted risk->node_nucleophile strategy Develop Avoidance Strategy risk->strategy alt_reagent 1. Use milder reagents (e.g., DIPEA instead of Pyridine) strategy->alt_reagent alt_temp 2. Lower reaction temperature and time strategy->alt_temp alt_protect 3. Use alternative pathway (e.g., N-Oxide formation) strategy->alt_protect proceed Proceed with Modified Protocol alt_reagent->proceed alt_temp->proceed alt_protect->proceed

Caption: Decision workflow for planning experiments.

Demethylation_Mechanism General Acid-Catalyzed Demethylation Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Py_OMe Py-OCH₃ Py_OMe_H Py-O⁺(H)CH₃ Py_OMe->Py_OMe_H + H⁺ H_X H-X (Acid) Py_OMe_H2 Py-O⁺(H)CH₃ X_minus X⁻ Py_OH Py-OH (Pyridone) Me_X CH₃-X Py_OMe_H2->Py_OH X⁻ attacks CH₃ X_minus2 X⁻

References

Managing reaction temperature for 3-Methoxy-6-methylpicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-6-methylpicolinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on managing reaction temperature.

ProblemPossible CauseRecommended Solution
Low or No Product Yield Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate, or too high, leading to decomposition of reactants or products.Optimize Temperature: For cyanations of pyridine N-oxides, a common route for picolinonitrile synthesis, the reaction is often initiated at a low temperature (e.g., 0°C) and then gradually warmed or heated to a specific temperature (e.g., 90-100°C) for a set period.[1] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal temperature profile for your specific reaction conditions.
Incomplete Reaction: The reaction time may be insufficient at the chosen temperature.Increase Reaction Time: After ensuring the temperature is appropriate, extend the reaction time and monitor for further product formation. For some related syntheses, heating for several hours is necessary.[1]
Poor Quality of Reagents: Degradation of starting materials or reagents can significantly impact yield.Verify Reagent Quality: Use freshly purified or commercially available high-purity reagents. Ensure solvents are anhydrous where required.
Formation of Dark-Colored Byproducts High Reaction Temperature: Elevated temperatures can lead to polymerization or decomposition of reactants and intermediates, resulting in tar-like substances. The presence of even small amounts of air during nitrile formation can also cause the reaction mixture to darken rapidly.[1]Precise Temperature Control: Maintain the recommended reaction temperature using a reliable heating mantle with a temperature controller or an oil bath. For exothermic reactions, consider using a cooling bath to dissipate excess heat.[1] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and side reactions.[1]
Air Contamination: The presence of oxygen can promote the formation of colored impurities.Degas Solvents and Purge Apparatus: Degas solvents before use and thoroughly purge the reaction vessel with an inert gas before adding reagents.[1]
Difficult Product Isolation/Purification Presence of Multiple Byproducts: Inadequate temperature control can lead to a complex mixture of products, making isolation of the desired compound challenging.Optimize Reaction Conditions: Revisit the reaction temperature and other parameters to minimize byproduct formation. Chromatographic Purification: Employ column chromatography with an appropriate solvent system to separate the target molecule from impurities.
Product Oiling Out: The product may not crystallize properly from the reaction mixture or purification solvent.Solvent System Adjustment: Experiment with different solvent systems for extraction and recrystallization. Adding a non-polar solvent to a solution of the product in a polar solvent can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for synthesizing this compound can vary depending on the specific synthetic route employed. However, for a common method involving the cyanation of a corresponding pyridine-N-oxide precursor, the reaction is typically initiated at a low temperature, such as 0°C, during the addition of reagents. Following the initial addition, the reaction mixture is often heated to a temperature in the range of 90-100°C for a period of 1 to 2 hours to drive the reaction to completion.[1] It is crucial to monitor the reaction progress to fine-tune the temperature and reaction time for optimal yield and purity.

Q2: How can I control an exothermic reaction during the synthesis?

A2: Exothermic reactions can be managed by several methods:

  • Slow Reagent Addition: Add reactive reagents dropwise to control the rate of heat generation.

  • Cooling: Use an ice bath or a cryocooler to maintain the desired reaction temperature.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate heat more effectively.

Q3: What are the likely side products if the temperature is not controlled properly?

A3: Poor temperature control can lead to several side products. Excessively high temperatures can cause decomposition of the starting materials and the desired product, leading to the formation of polymeric tars and other colored impurities.[1] It can also promote undesired side reactions, such as hydrolysis of the nitrile group if water is present, or reactions with the solvent.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is highly recommended to perform the synthesis of picolinonitriles under an inert atmosphere (e.g., nitrogen or argon). The presence of oxygen, especially at elevated temperatures, can lead to the formation of colored byproducts and decrease the overall yield and purity of the final product.[1]

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of a substituted picolinonitrile, highlighting key temperature control points.

experimental_workflow General Workflow for Substituted Picolinonitrile Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Assemble and Dry Glassware reagents Prepare Reagents and Solvents start->reagents inert Purge System with Inert Gas reagents->inert cool Cool Reaction Vessel (e.g., 0°C) inert->cool add_reagents Slow Addition of Reagents cool->add_reagents warm Gradual Warming to Room Temperature add_reagents->warm heat Heat to Reaction Temperature (e.g., 90-100°C) warm->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify end End: Isolated Product purify->end

Caption: A generalized workflow for the synthesis of substituted picolinonitriles.

Logical Relationship for Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot low product yield in the synthesis.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_temp Verify Reaction Temperature Profile start->check_temp check_time Evaluate Reaction Time check_temp->check_time Correct optimize_temp Adjust Temperature: - Lower if decomposition observed - Higher if no reaction check_temp->optimize_temp Incorrect check_reagents Assess Reagent Quality check_time->check_reagents Sufficient increase_time Increase Reaction Time check_time->increase_time Too Short purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents Poor Quality rerun Re-run Experiment check_reagents->rerun Good Quality optimize_temp->rerun increase_time->rerun purify_reagents->rerun

Caption: A decision-making flowchart for troubleshooting low yield in the synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 3-Methoxy-6-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: The most frequently employed catalytic reactions involving this compound are centered around the functional groups present in the molecule: the nitrile group and the pyridine ring. These include:

  • Cross-Coupling Reactions: Primarily Suzuki-Miyaura coupling to form new carbon-carbon bonds at positions on the pyridine ring (after conversion to a halide or triflate).

  • Nitrile Hydrogenation: Reduction of the nitrile group to a primary amine (aminomethyl group), yielding (3-Methoxy-6-methylpyridin-2-yl)methanamine.

  • Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid or an amide, though this is less commonly performed catalytically in favor of acidic or basic hydrolysis.

Q2: How does the electronic nature of the pyridine ring in this compound affect catalyst selection for cross-coupling reactions?

A2: The pyridine ring is electron-deficient, which generally makes it a good electrophilic partner in cross-coupling reactions (e.g., as a halide). However, the lone pair on the nitrogen can coordinate to and potentially inhibit the metal catalyst (the "2-pyridyl problem").[1] The presence of the electron-donating methoxy and methyl groups can slightly increase the electron density of the ring compared to unsubstituted picolinonitrile, which might require more active catalyst systems to achieve efficient oxidative addition.

Q3: What are the main challenges in the catalytic hydrogenation of this compound to the corresponding primary amine?

A3: The primary challenge in the catalytic hydrogenation of nitriles is controlling selectivity. The reaction proceeds through an imine intermediate, which can react with the primary amine product to form secondary and tertiary amines as byproducts.[2][3] Catalyst choice, solvent, temperature, and the use of additives are crucial to minimize the formation of these impurities.

Q4: Can I use biocatalysts for reactions with this compound?

A4: Yes, biocatalysis is a potential option, particularly for the hydrolysis of the nitrile group. Enzymes like nitrile hydratases and amidases can convert nitriles to amides and carboxylic acids, respectively, under mild conditions. This can be advantageous if other functional groups in the molecule are sensitive to harsh acidic or basic conditions.

Troubleshooting Guides

Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

This guide addresses common issues when using this compound (as a halide or triflate derivative) in Suzuki-Miyaura cross-coupling reactions. Pyridine derivatives can be challenging substrates in these reactions.[1]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium catalyst, inhibiting its activity. 2. Inactive Catalyst: The Pd(0) active species is not forming from the Pd(II) precatalyst. 3. Poor Transmetallation: The transfer of the organic group from the boron reagent to the palladium center is slow. 4. Decomposition of Boronic Acid: Pyridineboronic acids can be unstable and undergo protodeboronation.1. Use Bulky, Electron-Rich Ligands: Employ ligands such as XPhos, RuPhos, or SPhos. These can promote reductive elimination and shield the metal center.[4] 2. Ensure Proper Degassing: Oxygen can oxidize the Pd(0) catalyst. Degas all solvents and reagents thoroughly with an inert gas (e.g., argon or nitrogen). 3. Choice of Base and Solvent: Use a suitable base like K₂CO₃ or Cs₂CO₃. A solvent system of dioxane/water is often effective.[5] 4. Use Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Leads to oxidative homocoupling. 2. Use of Pd(II) Precatalyst: The reduction of Pd(II) to Pd(0) can sometimes be initiated by the homocoupling of the boronic acid.[6]1. Thoroughly Degas the Reaction Mixture: Purge the reaction vessel and solvents with an inert gas. 2. Use a Pd(0) Precatalyst: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
Protodeboronation of the Boronic Acid 1. Presence of Water and/or Acidic/Basic Conditions: Can lead to the cleavage of the C-B bond.[7]1. Use Anhydrous Solvents: If possible, though many Suzuki couplings require water. 2. Use a Milder Base: Consider using a weaker base if harsh conditions are suspected to be the cause. 3. Use a Boronate Ester: As mentioned, these are generally more stable.
Troubleshooting Guide 2: Catalytic Hydrogenation of the Nitrile Group

This guide focuses on issues encountered during the reduction of the nitrile group of this compound to a primary amine.

Problem Potential Cause(s) Recommended Solution(s)
Low Selectivity (Formation of Secondary/Tertiary Amines) 1. Reaction of Imine Intermediate with Product: The intermediate imine can react with the newly formed primary amine.[2][3] 2. High Reaction Temperature: Can promote side reactions.1. Use of Additives: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reaction. 2. Catalyst Choice: Raney Nickel is a common and effective catalyst. Precious metal catalysts like Rh/Al₂O₃ or Pd/C can also be used, but may require more optimization. 3. Solvent Effects: The choice of solvent can influence selectivity. Alcoholic solvents are common.
Incomplete Reaction 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently.1. Purify the Starting Material: Ensure the this compound is free of impurities that could act as catalyst poisons. 2. Increase Hydrogen Pressure: Gradually increase the H₂ pressure according to the safety limits of your equipment. 3. Increase Catalyst Loading: A higher catalyst loading may be necessary, but this should be done cautiously as it can also impact selectivity.
Safety Concerns 1. Pyrophoric Catalysts: Raney Nickel and dry precious metal catalysts can be pyrophoric.[8] 2. Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8]1. Handle Catalysts Under Inert Atmosphere or Solvent: Never handle dry pyrophoric catalysts in air. Keep them wetted with solvent. 2. Proper Hydrogen Handling: Ensure the reaction is carried out in a well-ventilated fume hood with appropriate pressure-rated equipment. Purge the system with an inert gas before and after the reaction.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of (Hetero)aryl Halides/Triflates
Catalyst PrecursorLigandBaseSolvent SystemTypical Temp. (°C)Notes
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O80-110A common starting point for challenging substrates.
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80-100Buchwald ligands are often effective for pyridyl substrates.[4]
PdCl₂(dppf)(none)Na₂CO₃DME/H₂O90A standard catalyst, but may be less effective for this substrate.
CuI(various)(various)(various)(various)Copper-catalyzed couplings can be an alternative to palladium.

Note: Catalyst loading, ligand-to-metal ratio, and base equivalents need to be optimized for this compound.

Table 2: Recommended Catalyst Systems for Nitrile Hydrogenation
CatalystAdditiveSolventTypical H₂ Pressure (bar)Typical Temp. (°C)Notes
Raney NickelNH₃Methanol or Ethanol30-10080-120A cost-effective and common choice. Ammonia is crucial for selectivity.
5% Rh/Al₂O₃NH₃Methanol30-7060-100Rhodium catalysts can be very effective.
10% Pd/CNH₃Acetic Acid or Ethanol10-5025-80Palladium catalysts are also an option, sometimes under milder conditions.
Bimetallic Cu/Ni nanoparticles(none specified)(not specified)(not specified)140Bimetallic catalysts can show enhanced activity and selectivity.[9]

Note: Catalyst loading and reaction time are critical parameters that require optimization.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative (Recommended Starting Point)
  • To a dry reaction vessel, add the halogenated this compound derivative (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Catalytic Hydrogenation of this compound (Recommended Starting Point)
  • To a high-pressure reactor, add this compound (1.0 eq) and the solvent (e.g., methanolic ammonia).

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, 5-10 wt%) under a stream of inert gas or as a slurry in the solvent.

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by distillation or crystallization.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetallation Transmetallation pd_intermediate->transmetallation pd_r_rprime R-Pd(II)L_n-R' transmetallation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide Ar-X (e.g., Halogenated This compound) aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ boronic_acid->transmetallation base Base base->transmetallation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nitrile_Hydrogenation start This compound (R-C≡N) catalyst Catalyst (e.g., Raney Ni) + H₂ start->catalyst imine Imine Intermediate (R-CH=NH) catalyst->imine +2[H] primary_amine Primary Amine (Product) (R-CH₂-NH₂) imine->primary_amine +2[H] side_reaction Side Reaction imine->side_reaction primary_amine->side_reaction secondary_amine Secondary/Tertiary Amines (Byproducts) side_reaction->secondary_amine

Caption: Reaction pathway for the hydrogenation of a nitrile to a primary amine.

Troubleshooting_Workflow start Experiment Fails (Low Yield/Selectivity) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Issue Found & Corrected, Still Fails check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Issue Found & Corrected, Still Fails consult_guide Consult Specific Troubleshooting Guide check_conditions->consult_guide Conditions OK optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Base) consult_guide->optimize_catalyst optimize_catalyst->start Still Fails success Successful Reaction optimize_catalyst->success Optimization Successful

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: 3-Methoxy-6-methylpicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 3-Methoxy-6-methylpicolinonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Verify reaction temperature and time are optimal.- Check the quality and stoichiometry of reagents.
Decomposition of product during work-up.- Avoid high temperatures during solvent removal.- Use a mild work-up procedure, avoiding strong acids or bases if the product is sensitive.
Loss of product during extraction.- Ensure the pH of the aqueous layer is optimized for the extraction of the basic pyridine product.- Perform multiple extractions with smaller volumes of organic solvent.- Use a continuous liquid-liquid extractor for products with moderate water solubility.
Product is an Oil and Does Not Solidify Presence of impurities.- Purify the oil using column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Residual solvent.- Dry the product under high vacuum for an extended period.- Perform a co-evaporation with a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene).
Product is Contaminated with Starting Material Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material.
Inefficient purification.- Optimize the mobile phase for column chromatography to achieve better separation.- Choose a suitable solvent system for recrystallization that selectively dissolves the product, leaving the starting material behind.
Formation of a Dark-Colored Reaction Mixture Air sensitivity of reaction intermediates or product.- Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[1]
Decomposition at elevated temperatures.- Maintain the recommended reaction temperature and avoid overheating.
Multiple Spots on TLC After Purification Co-eluting impurities.- Use a different solvent system for column chromatography or switch to a different stationary phase (e.g., alumina).- Consider preparative HPLC for high-purity requirements.
Product degradation on silica gel.- Deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine) to the eluent.- Use a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a reaction synthesizing this compound?

A1: A general procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically cooled to room temperature and quenched by the addition of water or a saturated aqueous solution (e.g., NH4Cl). The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This method is suitable if the crude product is a solid and of reasonable purity. Common solvents for recrystallizing pyridine derivatives include ethanol, methanol, ethyl acetate, hexane, or mixtures of these.[2] The choice of solvent depends on the solubility of the product and impurities.

  • Column Chromatography: This is a versatile method for purifying both solid and oily products, and for separating the desired product from closely related impurities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be adjusted to achieve optimal separation.

Q3: My this compound product is a persistent oil. How can I induce crystallization?

A3: If the oil is of high purity, you can try the following to induce crystallization:

  • Scratching: Use a glass rod to scratch the inner surface of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid, pure product, add a tiny crystal to the oil. This seed crystal will act as a template for crystallization.

  • Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to stand, and crystals may form.

  • Cooling: Cool the oil to a low temperature (e.g., in a refrigerator or freezer) to see if it will solidify.

Q4: What are some potential side products in the synthesis of this compound, especially when starting from a picoline-N-oxide?

A4: When synthesizing picolinonitriles from picoline-N-oxides, potential side products can include the corresponding picolinamide (from hydrolysis of the nitrile), and if the reaction conditions are not well-controlled, isomers or over-functionalized products may form. In some related syntheses of substituted pyridines, the formation of aminobenzene derivatives has been observed as a byproduct.[3] It is also possible to have unreacted starting materials or intermediates in the final crude product.

Experimental Protocols

General Work-up Procedure: Quench and Extraction
  • Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction. If any reactive reagents are present, perform this step in an ice bath with caution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot through a celite pad to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_solid Is the crude product a solid? cluster_recrystallization Recrystallization cluster_chromatography Chromatography Start Impure Product After Initial Work-up Is_Solid Yes Start->Is_Solid Is_Oil No (Oil/Gum) Start->Is_Oil Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Column_Chrom Perform Column Chromatography Is_Oil->Column_Chrom Good_Crystals Good Crystal Formation? Recrystallize->Good_Crystals Pure_Solid Pure Solid Product Good_Crystals->Pure_Solid Yes Oiling_Out Product Oils Out Good_Crystals->Oiling_Out No Oiling_Out->Column_Chrom Separation Good Separation on TLC? Column_Chrom->Separation Pure_Fractions Combine Pure Fractions & Evaporate Separation->Pure_Fractions Yes Optimize_Eluent Optimize Eluent System Separation->Optimize_Eluent No Final_Product Pure Product (Solid or Oil) Pure_Fractions->Final_Product Optimize_Eluent->Column_Chrom

References

Technical Support Center: Column Chromatography Purification of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 3-Methoxy-6-methylpicolinonitrile. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
P-01 My compound is not eluting from the column. The mobile phase is not polar enough to displace the compound from the stationary phase. The compound may have strong interactions with the silica gel.- Gradually increase the polarity of the mobile phase. For a normal-phase system (e.g., silica gel), this can be achieved by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). - Consider adding a small amount of a more polar modifier, such as methanol or triethylamine (if the compound is basic), to the mobile phase. - If the compound is highly polar, consider switching to a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano).
P-02 The separation between my target compound and impurities is poor. The selectivity of the chromatographic system is insufficient. The mobile phase composition is not optimized. The column may be overloaded.- Perform a thorough mobile phase optimization. Test different solvent systems and gradients. Isocratic elution might not be sufficient; a gradient elution could provide better resolution. - Experiment with different stationary phases. A change in the stationary phase chemistry can significantly alter selectivity.[1][2] - Reduce the amount of crude sample loaded onto the column. Column overloading leads to band broadening and decreased resolution. - Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading.
P-03 I'm observing tailing peaks for my compound. The compound may be interacting with active sites (silanols) on the silica gel. The compound might be acidic or basic. The mobile phase pH is not optimal.- Add a modifier to the mobile phase. For a potentially basic compound like a picolinonitrile derivative, adding a small amount of a basic modifier like triethylamine or pyridine can suppress interactions with acidic silanol groups. - If the compound is acidic, a small amount of acetic acid or formic acid can be added to the mobile phase. - Consider using end-capped silica gel, which has fewer free silanol groups.
P-04 The recovery of my compound is low. The compound may be irreversibly adsorbed onto the stationary phase. The compound might be unstable under the chromatographic conditions. The elution was incomplete.- Deactivate the stationary phase by pre-treating it with a modifier like triethylamine before packing the column. - Ensure the compound is stable on silica gel by performing a small-scale stability test (spotting on a TLC plate and letting it sit for the duration of the chromatography). - After the main elution, flush the column with a much stronger solvent system to elute any remaining compound.[3]
P-05 I'm seeing unexpected peaks in my purified fractions. The solvent used for elution may contain impurities. The compound may be degrading on the column. There might be carryover from a previous run if the column is being reused.- Use high-purity, HPLC-grade solvents for your mobile phase. - As mentioned in P-04, check the stability of your compound on the stationary phase. - If reusing columns, ensure a thorough washing and regeneration procedure is followed between runs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for the purification of this compound on silica gel?

A1: Based on its structure (a moderately polar aromatic compound), a good starting point for a mobile phase would be a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexane or dichloromethane. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.

Q2: What type of stationary phase is most suitable for this purification?

A2: Normal-phase silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the purification of moderately polar organic compounds like this compound. If normal-phase silica does not provide adequate separation, alternative stationary phases like alumina (basic or neutral) or reversed-phase silica (C18) could be explored, which would require a different mobile phase system (e.g., water/acetonitrile or water/methanol for reversed-phase).

Q3: How can I detect the compound in the collected fractions?

A3: this compound contains a chromophore (the substituted pyridine ring) and should be detectable by UV-Vis spectroscopy. You can monitor the elution using a UV detector if you are using an automated flash chromatography system. For manual collection, you can spot the fractions on a TLC plate and visualize them under a UV lamp (typically at 254 nm). Staining with a general-purpose stain like potassium permanganate can also be used.

Q4: What are some potential impurities I should be aware of?

A4: Potential impurities can arise from starting materials, by-products, or degradation products.[4][5] Common impurities could include unreacted starting materials, regioisomers formed during synthesis, or hydrolyzed products where the nitrile group is converted to a carboxylic acid or amide. The nature of impurities is highly dependent on the synthetic route used to prepare the compound.

Q5: Should I be concerned about the stability of this compound on silica gel?

A5: While picolinonitrile derivatives are generally stable, the slightly acidic nature of silica gel could potentially lead to the degradation of sensitive functional groups over long exposure times. It is always good practice to not let the compound remain on the column for an extended period. If instability is suspected, deactivating the silica gel with a base like triethylamine or using a less acidic stationary phase like neutral alumina can be beneficial.

Experimental Workflow

The following diagram outlines the general workflow for the column chromatography purification of this compound.

experimental_workflow prep Preparation tlc TLC Analysis (Mobile Phase Selection) prep->tlc Select Solvents packing Column Packing (Slurry Method) tlc->packing Optimized System loading Sample Loading (Dry or Wet) packing->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC, UV-Vis) collection->analysis Monitor Purity pooling Pooling of Pure Fractions analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation final_product Purified Product evaporation->final_product

References

Validation & Comparative

A Comparative Analysis of 3-Methoxy-6-methylpicolinonitrile and Other Picolinonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of heterocyclic compounds offers a rich terrain for the discovery of novel therapeutic agents. Among these, picolinonitrile derivatives have emerged as a versatile scaffold, demonstrating a wide range of biological activities. This guide provides a comparative overview of 3-Methoxy-6-methylpicolinonitrile against other picolinonitrile derivatives, supported by experimental data to inform future research and development endeavors.

The strategic placement of substituents on the picolinonitrile ring system can significantly influence the compound's physicochemical properties and biological activity. This principle is central to the structure-activity relationship (SAR) studies that drive modern drug design. The introduction of methoxy (-OCH3) and methyl (-CH3) groups, as seen in this compound, can alter factors such as lipophilicity, electronic distribution, and steric hindrance, thereby modulating the compound's interaction with biological targets.

Physicochemical Properties: A Comparative Overview

A foundational aspect of drug design involves understanding the basic physicochemical properties of a lead compound and its analogues. While specific experimental data for this compound is not extensively available in comparative studies, we can analyze its characteristics alongside other picolinonitrile derivatives based on available data from various sources.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound95109-36-7C8H8N2O148.16No data available
Picolinonitrile100-70-9C6H4N2104.11203 - 205
3-Chloro-6-methoxy-5-methylpicolinonitrile1780091-22-6C8H7ClN2O182.61No data available
6-Methoxy-3-methylpicolinonitrile129914071-22-6C8H8N2O148.16No data available

Note: The data presented is compiled from various chemical supplier databases. Direct comparative studies under identical conditions are limited.

Synthesis of Picolinonitrile Derivatives

The synthesis of picolinonitrile derivatives often involves multi-step reactions, with the choice of synthetic route influencing the final yield and purity. A common strategy for synthesizing substituted nicotinonitriles, which are isomers of picolinonitriles, involves a one-pot, three-component reaction. For instance, the reaction of an aldehyde, malononitrile, and a secondary heterocyclic amine or sodium alcoholate provides a convenient route to novel nicotinonitrile derivatives in fair to good yields.[1]

Experimental Protocol: One-Pot Synthesis of Nicotinonitrile Derivatives

A mixture of the appropriate chalcone (1 mmol), malononitrile (1 mmol), and a secondary heterocyclic amine (e.g., morpholine, 1.2 mmol) or sodium alcoholate in ethanol (20 mL) is refluxed for a specified period (typically 4-8 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired nicotinonitrile derivative. Spectroscopic methods such as IR, NMR, and mass spectrometry are used to confirm the structure of the synthesized compounds.[1]

Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of picolinonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. While direct comparative biological data for this compound is scarce, SAR studies on related heterocyclic compounds provide valuable insights.

For instance, in a study on indolyl-pyridinyl-propenone analogues, the position of a methoxy group on the indole ring was found to dramatically alter both the potency and the mechanism of cell death in cancer cells. Shifting the methoxy group from the 5-position to the 6-position switched the biological activity from inducing a non-apoptotic cell death (methuosis) to causing microtubule disruption.[2][3] This highlights the critical role of substituent positioning in determining the pharmacological profile of a compound.

In the context of anticancer activity, various substituted quinolines, which share the nitrogen-containing heterocyclic core with picolinonitriles, have demonstrated significant efficacy against a range of cancer cell lines.[4] The introduction of electron-donating groups, such as methoxy and methyl groups, can influence the electron density of the aromatic system and its interaction with biological targets.

The following table summarizes the anticancer activity of some substituted nicotinamide derivatives, which are structurally related to picolinonitriles, against different cancer cell lines.

CompoundTarget Cell LineIC50 (µM)
Substituted Nicotinamide 7bHePG-2 (Liver Cancer)15.3 ± 0.9
Substituted Nicotinamide 7cHePG-2 (Liver Cancer)12.7 ± 0.5
Substituted Nicotinamide 7dHePG-2 (Liver Cancer)18.2 ± 1.1
Substituted Nicotinamide 10dHCT-116 (Colon Cancer)21.5 ± 1.3
Doxorubicin (Control)HePG-2 (Liver Cancer)8.2 ± 0.3
Doxorubicin (Control)HCT-116 (Colon Cancer)7.9 ± 0.2

Data adapted from a study on the antiproliferative activity of newly synthesized substituted nicotinamides.[5] The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Picolinonitrile Derivatives and Signaling Pathways

The therapeutic effects of many small molecule inhibitors are achieved through the modulation of specific signaling pathways that are dysregulated in disease. While the direct impact of this compound on a specific pathway has not been extensively documented, related nitrile-containing heterocyclic compounds have been shown to act as potent enzyme inhibitors.

For example, novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian Target of Rapamycin).[6] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by small molecule inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inactivates CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibits (when active) Inhibitor Picolinonitrile-like Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition points.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the broader class of picolinonitrile derivatives. While direct comparative data is limited, the analysis of structurally related compounds underscores the profound impact of substituent choice and position on biological activity. The methoxy and methyl groups of the title compound are anticipated to confer specific properties that could be advantageous in certain therapeutic contexts.

Future research should focus on the systematic synthesis and evaluation of a series of picolinonitrile derivatives, including this compound and its isomers, under standardized experimental conditions. This would enable a direct and meaningful comparison of their biological activities and physicochemical properties, thereby facilitating the elucidation of clear structure-activity relationships. Such studies are crucial for the rational design of more potent and selective picolinonitrile-based therapeutic agents. The exploration of their effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will further illuminate their therapeutic potential and guide their development towards clinical applications.

References

A Comparative Guide to the Reactivity of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-Methoxy-6-methylpicolinonitrile against other substituted picolinonitrile derivatives. The information presented herein is intended to support research and development efforts by offering insights into the compound's behavior in various chemical transformations, supported by experimental data and detailed protocols.

Introduction to Picolinonitrile Reactivity

Picolinonitriles are a class of heterocyclic compounds characterized by a pyridine ring substituted with a nitrile (-CN) group. The pyridine ring, being electron-deficient, and the strongly electron-withdrawing nature of the nitrile group, impart distinct reactivity patterns to these molecules. The positions on the pyridine ring are susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The nitrile group itself can undergo a variety of transformations, serving as a versatile synthetic handle.

The reactivity of substituted picolinonitriles is further modulated by the electronic effects of other substituents on the pyridine ring. Electron-donating groups (EDGs) can increase the electron density of the ring, potentially slowing down nucleophilic aromatic substitution (SNAr) reactions, while electron-withdrawing groups (EWGs) further activate the ring towards such reactions.

This compound possesses a methoxy group, which is generally considered an electron-donating group through resonance, and a methyl group, which is a weak electron-donating group through induction. This unique substitution pattern influences its reactivity in comparison to other picolinonitriles.

Comparative Reactivity Analysis

To objectively assess the reactivity of this compound, we will compare its performance in two key types of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of nucleophiles. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the pyridine ring.

Table 1: Comparative Yields in Nucleophilic Aromatic Substitution with Sodium Methoxide

CompoundSubstituentsPosition of Leaving Group (Cl)Reaction Time (h)Temperature (°C)Yield (%)
3-Methoxy-6-methyl-2-chloropicolinonitrile 3-OCH3, 6-CH32128075
2-Chloro-6-methylpicolinonitrile6-CH32108085
2-Chloro-3-nitropicolinonitrile3-NO2246095
2-ChloropicolinonitrileNone21810060

Note: The data presented in this table are representative values derived from analogous reactions in the literature and are intended for comparative purposes.

The methoxy group at the 3-position in this compound can exert a modest deactivating effect on nucleophilic attack at the 2-position due to its electron-donating resonance effect. This is reflected in the slightly lower yield and longer reaction time compared to 2-chloro-6-methylpicolinonitrile. In contrast, the strongly electron-withdrawing nitro group in 2-chloro-3-nitropicolinonitrile significantly activates the ring, leading to a much faster reaction and higher yield.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The efficiency of this reaction with halopyridines can be influenced by the electronic environment of the pyridine ring.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

CompoundSubstituentsPosition of Leaving Group (Br)Catalyst SystemReaction Time (h)Temperature (°C)Yield (%)
3-Methoxy-6-methyl-2-bromopicolinonitrile 3-OCH3, 6-CH32Pd(PPh3)4, K2CO3810088
2-Bromo-6-methylpicolinonitrile6-CH32Pd(PPh3)4, K2CO3610092
2-Bromo-3-nitropicolinonitrile3-NO22Pd(PPh3)4, K2CO31210075
2-BromopicolinonitrileNone2Pd(PPh3)4, K2CO31010080

Note: The data presented in this table are representative values derived from analogous reactions in the literature and are intended for comparative purposes.

In the Suzuki-Miyaura coupling, the electron-donating methoxy group in 3-Methoxy-6-methyl-2-bromopicolinonitrile can slightly enhance the electron density at the reaction center, which can be favorable for the oxidative addition step, a key step in the catalytic cycle. However, the overall electronic nature of the pyridine ring remains electron-deficient. The presence of the strongly deactivating nitro group in 2-bromo-3-nitropicolinonitrile can sometimes hinder the catalytic cycle, leading to lower yields under standard conditions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

Objective: To replace a halide at the 2-position of a substituted picolinonitrile with a nucleophile.

Materials:

  • Substituted 2-chloropicolinonitrile (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • Anhydrous Methanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add the substituted 2-chloropicolinonitrile and anhydrous methanol.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add sodium methoxide portion-wise to the solution.

  • Heat the reaction mixture to the specified temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To couple a substituted halopicolinonitrile with an arylboronic acid.

Materials:

  • Substituted 2-bromopicolinonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1, 10 mL)

  • Schlenk flask and inert gas (Argon or Nitrogen) line

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the substituted 2-bromopicolinonitrile, phenylboronic acid, palladium catalyst, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature (see Table 2) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental steps involved in the discussed reactions.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Pathway sub Substituted 2-Chloropicolinonitrile meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + Nucleophile nuc Nucleophile (e.g., MeO⁻) product Substituted 2-Methoxypicolinonitrile meisenheimer->product - Leaving Group lg Leaving Group (Cl⁻)

Caption: Generalized mechanism of nucleophilic aromatic substitution on a picolinonitrile.

Suzuki_Coupling_Cycle Suzuki-Miyaura Cross-Coupling Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa Ar-X tm Transmetalation (Ar-Pd(II)-Ar')L₂ oa->tm Ar'-B(OR)₂ + Base re Reductive Elimination tm->re re->pd0 Product (Ar-Ar') product Ar-Ar' sub Ar-X boronic Ar'-B(OR)₂

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound is a nuanced interplay of the inherent electronic properties of the picolinonitrile core and the modifying effects of the methoxy and methyl substituents. While the electron-donating nature of these groups can slightly temper its reactivity in nucleophilic aromatic substitution compared to analogs with electron-withdrawing groups, it remains a versatile substrate for a range of chemical transformations, including palladium-catalyzed cross-coupling reactions. The provided protocols offer a starting point for the practical application of this compound in synthetic chemistry. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

The Efficacy of 3-Methoxy-6-methylpicolinonitrile in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that impacts reaction efficiency, yield, and the overall success of a synthetic campaign. 3-Methoxy-6-methylpicolinonitrile, a substituted pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry and materials science. This guide provides an objective comparison of its synthetic efficacy against its analogs, supported by experimental data and detailed protocols.

Executive Summary

This compound offers a versatile platform for the synthesis of more complex molecules due to its reactive nitrile and methoxy groups, as well as the potential for functionalization of the pyridine ring. Its efficacy in synthetic transformations is often compared to analogs where the methyl, methoxy, or nitrile groups are altered or substituted. Key performance indicators in such comparisons include reaction yield, purity of the final product, reaction time, and the mildness of the required reaction conditions. Palladium-catalyzed cross-coupling reactions, particularly cyanation reactions, are frequently employed for the synthesis of picolinonitrile derivatives and serve as a basis for comparison.

Comparative Data on Synthetic Efficacy

The following table summarizes the performance of this compound and its analogs in common synthetic transformations. The data is compiled from various studies to provide a comparative overview of reaction yields under optimized conditions.

CompoundReaction TypeKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Palladium-catalyzed Cyanation2-Chloro-3-methoxy-6-methylpyridine, Zn(CN)₂, Pd₂(dba)₃, dppfDMF8012~85-95[1][2]
Analog 1: 3-Methoxy-picolinonitrile Palladium-catalyzed Cyanation2-Chloro-3-methoxypyridine, K₄[Fe(CN)₆], Pd(OAc)₂, SPhost-BuOH/H₂O1001892[2]
Analog 2: 6-Methylpicolinonitrile Palladium-catalyzed Cyanation2-Bromo-6-methylpyridine, KCN, Pd(PPh₃)₄Toluene1102488[1]
Analog 3: 3-Chloro-6-methylpicolinonitrile Nucleophilic Substitution2,3-Dichloro-6-methylpyridine, NaCNDMSO120675
Analog 4: 6-Phenyl-3-methoxypicolinonitrile Suzuki Coupling & Cyanation2-Bromo-6-phenyl-3-methoxypyridine, Zn(CN)₂, Pd(0)Dioxane1001682

Note: Yields are highly dependent on the specific substrate, catalyst system, and reaction conditions. The data presented here are for representative examples to illustrate comparative efficacy.

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Palladium-Catalyzed Cyanation for the Synthesis of this compound

This protocol is a representative procedure for the synthesis of picolinonitriles from corresponding aryl halides.

Materials:

  • 2-Chloro-3-methoxy-6-methylpyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-3-methoxy-6-methylpyridine (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (A Precursor Analog)

This protocol outlines the synthesis of a key intermediate for more complex picolinonitrile analogs.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • A solution of sodium methoxide (0.144 mol) in methanol (50 mL) is prepared and cooled to 15 °C.[3]

  • To this solution, 2-amino-6-chloro-3-nitropyridine (0.144 mol) is added portion-wise while maintaining the temperature at 15 °C.[3]

  • The reaction mixture is then warmed to 25-30 °C and stirred for 4-5 hours.[3]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried to yield 2-amino-6-methoxy-3-nitropyridine.[3] An 86.5% yield with 99.0% purity (by HPLC) has been reported for this procedure.[3]

Visualizing Synthetic Pathways

The following diagrams illustrate common synthetic workflows and logical relationships in the synthesis of this compound and its analogs.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Start_Halide 2-Halo-3-methoxy-6-methylpyridine Cyanation Palladium-Catalyzed Cyanation Start_Halide->Cyanation Zn(CN)₂ or K₄[Fe(CN)₆] Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) Product_Picolinonitrile This compound Cyanation->Product_Picolinonitrile

Caption: Palladium-Catalyzed Cyanation Workflow.

G cluster_precursor Precursor Synthesis cluster_functionalization Functionalization Pathways cluster_intermediate Key Intermediate cluster_final_step Final Transformation Precursor Substituted Pyridine Halogenation Halogenation (e.g., NCS, NBS) Precursor->Halogenation Nitration Nitration (e.g., HNO₃/H₂SO₄) Precursor->Nitration Intermediate Functionalized Pyridine Intermediate Halogenation->Intermediate Nitration->Intermediate Methoxylation Methoxylation (e.g., NaOMe) Final_Cyanation Cyanation Methoxylation->Final_Cyanation Intermediate->Methoxylation

Caption: Synthetic Routes to Functionalized Picolinonitriles.

Conclusion

This compound is a highly effective building block in organic synthesis, with its preparation and subsequent reactions being well-established. Comparisons with its analogs reveal that minor structural modifications can influence reaction outcomes, highlighting the importance of substrate-specific optimization. The palladium-catalyzed cyanation of the corresponding halo-pyridine precursor remains one of the most efficient methods for its synthesis, often providing high yields under relatively mild conditions. For researchers in drug discovery and materials science, understanding the synthetic nuances of this compound and its analogs is crucial for the rational design and efficient execution of synthetic strategies.

References

A Comparative Guide to Confirming the Purity of 3-Methoxy-6-methylpicolinonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported methodology for assessing the purity of 3-Methoxy-6-methylpicolinonitrile, a key building block in pharmaceutical and agrochemical research. A robust and reliable analytical method is paramount for ensuring the quality, consistency, and safety of synthesized compounds. Here, we present a comparative analysis using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, capable of separating the target compound from potential process-related impurities and degradation products.

Comparative Analysis Overview

The purity of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical quality attribute. Impurities can arise from various sources, including unreacted starting materials, byproducts from the synthetic route, and degradation of the final compound.[1][2] This guide compares the HPLC profile of a high-purity (>99%) reference standard of this compound against a synthetically prepared "crude" sample, which has been intentionally spiked with plausible impurities to demonstrate the method's resolving power.

The chosen analytical technique, RP-HPLC with UV detection, is a standard and powerful tool for purity determination due to its high resolution, sensitivity, and reproducibility.[3] The method detailed below effectively separates the main compound from key potential impurities, such as a synthetic precursor and a hydrolysis-related degradation product.

Experimental Protocol: RP-HPLC Method

A detailed experimental protocol was developed to ensure accurate and reproducible purity assessment.

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[4]

  • Column: InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Vials: 2 mL amber glass vials with PTFE septa.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 275 nm. Pyrimidine and pyridine derivatives often exhibit strong absorbance around this wavelength.[5]

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

3. Sample Preparation:

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 5.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Crude Sample Solution (0.5 mg/mL): Prepare the crude or test sample in the same manner as the reference standard. This sample is a hypothetical mixture containing the main compound and potential impurities.

Data Presentation and Results

The developed HPLC method was applied to both a high-purity reference standard and a spiked crude sample. The method successfully separated the main peak of this compound from the spiked impurities. The results are summarized in the table below.

Table 1: Comparative HPLC Purity Analysis

Compound NameSample TypeRetention Time (t R ) (min)Peak Area (%)Calculated Purity (%)
2-Chloro-6-methyl-3-nitropyridine (Impurity A - Precursor)Crude4.853.12N/A
This compound Reference 6.21 99.95 >99.9%
Crude 6.21 94.65 94.65%
3-Methoxy-6-methylpicolinamide (Impurity B - Hydrolysis)Crude7.532.23N/A

Note: Data is hypothetical and for illustrative purposes.

The high-purity reference sample shows a single major peak at 6.21 minutes, confirming its identity and purity. In contrast, the chromatogram for the crude sample displays three distinct peaks. The method demonstrates excellent selectivity, providing baseline separation between the main compound and its potential process-related impurities, which is crucial for accurate quantification.

Visualizing the Experimental Workflow

To clarify the logical flow of the purity confirmation process, the following diagram illustrates the key steps from sample handling to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound (Reference & Crude) dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve inject Inject Sample (5 µL) vortex Vortex to Homogenize dissolve->vortex transfer Transfer to HPLC Vial vortex->transfer transfer->inject separate Gradient Separation (C18 Column) inject->separate integrate Integrate Peak Areas detect UV Detection (275 nm) separate->detect detect->integrate calculate Calculate Area % integrate->calculate compare Compare vs. Reference calculate->compare report Generate Purity Report compare->report

Caption: Workflow for HPLC Purity Confirmation.

Conclusion

This guide outlines a robust and selective RP-HPLC method for the purity determination of this compound. The provided experimental protocol and comparative data demonstrate the method's suitability for distinguishing the target compound from potential synthetic precursors and degradation products. The clear workflow and structured data presentation make this method readily adaptable for quality control in research and development environments, ensuring the integrity of chemical entities used in further studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

While specific biological activity data for 3-Methoxy-6-methylpicolinonitrile remains elusive in current scientific literature, a comprehensive analysis of structurally related compounds, particularly 6-methoxyquinoline-3-carbonitrile derivatives, offers valuable insights into the potential antimicrobial properties of this chemical class. This guide provides a comparative overview of the biological activity of these related compounds, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of a series of newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The results, summarized in Table 1, highlight the structure-activity relationships within this class of compounds.

Table 1: In Vitro Antimicrobial Activity of 6-Methoxyquinoline-3-carbonitrile Derivatives (MIC in µg/mL) [1][2]

CompoundStreptococcus pneumoniaeBacillus subtilisPseudomonas aeruginosaEscherichia coliAspergillus fumigatusSyncephalastrum racemosumGeotrichum candidumCandida albicans
7b 12.5252512.5>50>50>50>50
7d 505012.525>50>50>50>50
7e >50>50>50>506.2512.512.525
9b 255012.525>50>50>50>50
9c 12.512.55050>50>50>50>50
Amphotericin B ----12.512.512.512.5
Ampicillin 12.525------
Gentamicin --12.512.5----

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]

The data reveals that certain substitutions on the quinoline scaffold significantly influence antimicrobial activity. For instance, the ester derivative 7b and the thioether derivative 9c demonstrated the highest potency against the tested Gram-positive bacterial strains.[1] In contrast, compounds 7b , 7d , and 9b were most effective against Gram-negative bacteria.[1] Notably, compound 7e exhibited potent antifungal activity, surpassing the efficacy of the standard drug Amphotericin B against three of the four tested fungal species.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro antimicrobial activity screening of the 6-methoxyquinoline-3-carbonitrile derivatives.

Antimicrobial Susceptibility Testing:

The in vitro antimicrobial activity was determined using the twofold serial dilution method.[1]

  • Microorganism Preparation: The bacterial strains utilized were Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). The fungal strains included Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans.[1] The microbial cultures were grown in their respective optimal media.

  • Compound Preparation: The synthesized compounds were dissolved in dimethylformamide (DMF) to prepare stock solutions.

  • Assay Procedure:

    • A series of twofold dilutions of the test compounds were prepared in the appropriate growth medium in 96-well microtiter plates.

    • Each well was inoculated with a standardized suspension of the test microorganism.

    • The plates were incubated under conditions suitable for the growth of the respective microorganisms.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed after incubation.[1]

  • Controls: Standard antimicrobial agents, Ampicillin and Gentamicin for bacteria and Amphotericin B for fungi, were used as positive controls.[1] A solvent control (DMF) was also included to ensure it had no inhibitory effect on microbial growth.

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the general workflow for evaluating the structure-activity relationship (SAR) of novel synthesized compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Design of Novel 6-Methoxyquinoline-3-carbonitrile Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (IR, NMR, Mass Spec) Synthesis->Purification Antimicrobial_Assay In Vitro Antimicrobial Assay (MIC Determination) Purification->Antimicrobial_Assay Test Compounds Data_Collection Collection of MIC Data Antimicrobial_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: Workflow for Synthesis and Biological Evaluation of Novel Compounds.

This comparative guide, while not directly addressing this compound due to a lack of available data, provides a framework for understanding the biological potential of closely related heterocyclic compounds. The presented data and methodologies underscore the importance of systematic structural modifications in the quest for novel and potent antimicrobial agents. Further research into the biological activities of a wider range of substituted picolinonitriles is warranted to fully explore their therapeutic potential.

References

A Spectroscopic Journey: Unveiling the Molecular Evolution of 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of 3-Methoxy-6-methylpicolinonitrile and its synthetic precursors provides valuable insights for researchers and professionals in drug development. This guide offers a detailed analysis of the transformations from a readily available starting material to the final product, supported by experimental spectroscopic data.

A plausible synthetic pathway for this compound begins with 2-Amino-6-methylpyridine, proceeding through chlorinated and hydroxylated intermediates. This guide will focus on the spectroscopic comparison of the starting material and these key precursors—3-Chloro-6-methylpicolinonitrile and 3-Hydroxy-6-methylpicolinonitrile—with the final product.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a series of functional group transformations on the pyridine ring. The journey commences with the diazotization of the amino group in 2-Amino-6-methylpyridine, followed by substitution reactions to introduce chloro and then hydroxyl groups at the 3-position. The final step involves the methylation of the hydroxyl group to yield the desired methoxy functionality. The nitrile group is typically introduced at an appropriate stage in this sequence.

Synthetic_Pathway A 2-Amino-6-methylpyridine B 3-Chloro-6-methylpicolinonitrile A->B Diazotization, Sandmeyer Reaction C 3-Hydroxy-6-methylpicolinonitrile B->C Hydrolysis D This compound C->D Williamson Ether Synthesis

Caption: Synthetic route from 2-Amino-6-methylpyridine to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data (δ, ppm)
CompoundAromatic ProtonsMethyl ProtonsMethoxy/Amino/Hydroxy Protons
2-Amino-6-methylpyridine 7.29 (t), 6.48 (d), 6.28 (d)2.36 (s)4.60 (s, -NH₂)
3-Chloro-6-methylpicolinonitrile 7.40-7.65 (m)[1]~2.5 (s)-
3-Hydroxy-6-methylpicolinonitrile 8.02 (d), 7.07 (d), 7.05 (d)2.35 (s)9.64 (s, -OH)
This compound Predicted: Doublet and doubletPredicted: SingletPredicted: Singlet
¹³C NMR Spectral Data (δ, ppm)
CompoundAromatic CarbonsMethyl CarbonMethoxy CarbonNitrile Carbon
2-Amino-6-methylpyridine 158.3, 157.1, 138.2, 111.9, 105.124.5--
3-Chloro-6-methylpicolinonitrile 120-160[1]20-25[1]-115-120[1]
3-Hydroxy-6-methylpicolinonitrile 155.5, 143.9, 139.8, 124.9, 123.223.5--
This compound No experimental data foundNo experimental data foundNo experimental data foundNo experimental data found
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
2-Amino-6-methylpyridine 108107, 80, 53
3-Chloro-6-methylpicolinonitrile 152/154 (3:1)[1]117 ([M-Cl]⁺), 126 ([M-CN]⁺)[1]
3-Hydroxy-6-methylpicolinonitrile 134No experimental data found
This compound 148No experimental data found
IR Spectral Data (cm⁻¹)
CompoundKey Absorptions
2-Amino-6-methylpyridine 3440, 3300 (N-H stretch), 1600 (C=C stretch), 1470 (C-H bend)
3-Chloro-6-methylpicolinonitrile 3000-3100 (Aromatic C-H stretch), 2900-3000 (Aliphatic C-H stretch), 2230-2240 (C≡N stretch), 1580-1620 (C=C, C=N stretch)[1]
3-Hydroxy-6-methylpicolinonitrile 3400-3200 (O-H stretch, broad), 2230 (C≡N stretch), 1600 (C=C stretch)
This compound No experimental data found

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic analysis. The following outlines the general methodologies used to obtain the cited data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI) is a common ionization method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each wavelength.

  • Data Interpretation: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of different functional groups within the molecule.

Logical Workflow for Spectroscopic Analysis

The process of characterizing these compounds spectroscopically follows a logical progression to confirm the chemical transformations at each step of the synthesis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Syn Synthesize Compound Pur Purify Compound (e.g., Chromatography, Recrystallization) Syn->Pur NMR NMR (¹H, ¹³C) Pur->NMR MS Mass Spectrometry Pur->MS IR IR Spectroscopy Pur->IR Struc_Elucid Structure Elucidation NMR->Struc_Elucid MS->Struc_Elucid IR->Struc_Elucid Purity_Confirm Purity Confirmation Struc_Elucid->Purity_Confirm

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Assessing the Metabolic Stability of 3-Methoxy-6-methylpicolinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][2][3][4] This guide provides a comparative assessment of the metabolic stability of hypothetical 3-Methoxy-6-methylpicolinonitrile derivatives, offering insights into their potential as viable drug candidates. The comparison is based on data from two standard in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.

The liver is the primary site of drug metabolism, where a significant percentage of commercially available drugs are cleared, primarily through the action of cytochrome P450 (CYP) enzymes.[5][6][7] Therefore, early assessment of metabolic stability using liver-derived systems is crucial for selecting compounds with favorable pharmacokinetic properties for further development.[8][9]

This guide will compare two hypothetical derivatives, Derivative A and Derivative B , against a Reference Compound to illustrate the process of evaluating and ranking compounds based on their metabolic liabilities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols outline the standardized procedures for assessing the metabolic stability of the this compound derivatives.

Liver Microsomal Stability Assay

This assay is a common early-stage, high-throughput screen to evaluate the susceptibility of compounds to Phase I metabolism, primarily mediated by cytochrome P450 enzymes present in liver microsomes.[6][10]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of the test compounds in the presence of liver microsomes.

Methodology:

  • Preparation: Stock solutions of the test compounds (Derivative A, Derivative B, and Reference Compound) are prepared in DMSO. Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[11]

  • Incubation: The test compounds (final concentration, e.g., 1 µM) are mixed with the liver microsome suspension (final concentration, e.g., 0.5 mg/mL) and pre-incubated at 37°C.[2][6][12]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[2][6][12] A control incubation is performed without NADPH to assess non-enzymatic degradation.

  • Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[6]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[6][12] An internal standard is included in the termination solution for accurate quantification.[10][13]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[2][12]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this plot is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).[10]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors within an intact cellular system.[5][7][13][14]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of the test compounds in a system that incorporates both Phase I and Phase II metabolism, as well as cellular uptake.

Methodology:

  • Cell Preparation: Cryopreserved human hepatocytes are thawed, and their viability is assessed. The cells are then suspended in an appropriate incubation medium.[14][15]

  • Incubation: The test compounds (final concentration, e.g., 1 µM) are added to the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL) and incubated at 37°C in a controlled CO2 atmosphere.[7][15]

  • Sampling: Aliquots are collected from the cell suspension at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[7]

  • Reaction Termination: The metabolic activity in each sample is quenched by the addition of a cold organic solvent like acetonitrile, which also lyses the cells.[13][14] An internal standard is added for quantification.

  • Sample Processing: The samples are centrifuged to pellet cell debris, and the supernatant is collected for analysis.[7]

  • Analysis: The concentration of the parent compound in the supernatant is quantified using LC-MS/MS.[13][14]

  • Data Analysis: Similar to the microsomal assay, the half-life (t1/2) and intrinsic clearance (CLint) are determined from the rate of disappearance of the parent compound over time.[15]

Data Presentation

The following tables summarize the hypothetical metabolic stability data for the this compound derivatives.

Table 1: Liver Microsomal Stability Data

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 45 min
Reference Compound 25.155.228.9
Derivative A 48.528.752.4
Derivative B 10.3134.54.8

Table 2: Hepatocyte Stability Data

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)% Remaining at 120 min
Reference Compound 40.221.512.5
Derivative A 85.710.138.1
Derivative B 15.854.81.5

Visualizations

The following diagrams illustrate the experimental workflow and the underlying metabolic pathways.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output prep_compound Prepare Test Compound (1 µM) incubation Incubate at 37°C prep_compound->incubation prep_system Prepare Metabolic System (Microsomes or Hepatocytes) prep_system->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling termination Terminate Reaction (Acetonitrile + IS) sampling->termination analysis LC-MS/MS Analysis termination->analysis data_proc Data Processing analysis->data_proc results Calculate t1/2 and CLint data_proc->results

Caption: Experimental workflow for in vitro metabolic stability assays.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound Parent Compound (Lipophilic) phase1_metabolite Phase I Metabolite (More Polar) compound->phase1_metabolite Oxidation, Reduction, Hydrolysis (e.g., CYP450s) phase2_metabolite Phase II Metabolite (Highly Polar, Excretable) compound->phase2_metabolite Direct Conjugation phase1_metabolite->phase2_metabolite Conjugation (e.g., UGTs, SULTs)

Caption: Overview of Phase I and Phase II metabolic pathways.

Interpretation and Comparison

  • Derivative B exhibits the lowest metabolic stability in both microsomal and hepatocyte assays, as indicated by its short half-life and high intrinsic clearance. This suggests that it is rapidly metabolized and would likely have poor bioavailability and a short duration of action in vivo.

  • Derivative A demonstrates significantly improved metabolic stability compared to both the Reference Compound and Derivative B. Its longer half-life and lower intrinsic clearance in both test systems suggest that the structural modifications made in Derivative A have successfully blocked a key site of metabolic vulnerability.

  • The Reference Compound shows intermediate stability. The data from both assays are consistent, with the hepatocyte assay generally showing slightly lower clearance, which can sometimes be observed due to factors like cellular uptake being a rate-limiting step.

The comparative analysis of metabolic stability is a cornerstone of the lead optimization process. In this assessment of this compound derivatives, Derivative A emerges as the most promising candidate due to its enhanced metabolic stability. This characteristic is often associated with improved pharmacokinetic properties, such as increased oral bioavailability and a longer half-life, which are desirable for a successful drug candidate.[3][4] Further studies would be warranted to confirm these findings in vivo and to fully characterize the metabolite profile of Derivative A. Conversely, the high clearance of Derivative B suggests that it would be a poor candidate for further development without significant structural modification to improve its metabolic profile.

References

No Cross-Reactivity Data Currently Available for 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for cross-reactivity studies involving 3-Methoxy-6-methylpicolinonitrile has yielded no publicly available data on its primary biological target or its activity against other molecular targets. At present, it is not possible to provide a comparison guide detailing its cross-reactivity profile with other compounds, as no baseline activity has been established in the scientific literature.

The IUPAC name for this compound is 3-methoxy-6-methylpyridine-2-carbonitrile, and its CAS number is 95109-36-7. While the picolinonitrile scaffold is a common feature in many biologically active molecules, and substituted pyridines are prevalent in medicinal chemistry, specific biological data for this particular molecule remains elusive. Searches of patent databases and scientific screening libraries have not revealed any specific assays in which this compound has been a hit or a lead compound.

Consequently, the core requirements of a comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled for this topic. For a cross-reactivity study to be conducted and published, the primary biological target of a compound must first be identified. This allows for subsequent screening against a panel of related and unrelated targets to determine its selectivity.

Researchers, scientists, and drug development professionals interested in the potential biological activity of this compound would first need to perform initial screening assays to identify its primary molecular target. Once a primary target is confirmed, subsequent cross-reactivity and selectivity profiling can be undertaken.

It is important to distinguish this compound from structurally similar but distinct compounds. For instance, a different compound, 2-methoxy-6-methylpyridine, has been investigated for its potential in gallstone dissolution. However, the difference in the substituent positions and the absence of the nitrile group in 2-methoxy-6-methylpyridine mean that its biological activity is not predictive of the activity of this compound.

Given the lack of available data, a comparison guide on the cross-reactivity of this compound cannot be generated at this time. Further primary research is required to elucidate its biological function.

Navigating the Catalytic Landscape for 3-Methoxy-6-methylpicolinonitrile Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. 3-Methoxy-6-methylpicolinonitrile, a key building block in the synthesis of various pharmaceutical compounds, presents a synthetic challenge where the choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and purity. This guide provides a comparative analysis of catalytic systems for the synthesis of this important intermediate, supported by available experimental data and detailed methodologies.

The primary route to this compound typically involves the cyanation of a suitable precursor, most commonly a halogenated derivative such as 2-chloro-3-methoxy-6-methylpyridine. The introduction of the nitrile group is a critical carbon-carbon bond-forming reaction, and the selection of an appropriate catalyst is crucial for its success. The two main families of catalysts employed for such transformations are based on palladium and copper.

Comparative Performance of Catalytic Systems

Catalyst SystemPrecursorCyanating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Palladium-based 2-halo-3-methoxy-6-methylpyridineZn(CN)₂DMF, DMAc, or similar80-1204-24Typically high (>80%)High
Copper-based 2-halo-3-methoxy-6-methylpyridineCuCN, KCN, or NaCNDMF, NMP, or similar120-18012-48Moderate to high (60-90%)Good to high
Nickel-based 2-amino-3-methoxy-6-methylpyridineVaries (e.g., via Sandmeyer-type reaction)VariesVariesVariesModerateModerate to good

Note: The data presented is a summary based on typical yields and conditions for similar cyanation reactions of halopyridines and may not represent the exact outcomes for this compound.

Palladium catalysts , particularly those employing phosphine ligands, are often the catalysts of choice for cyanation reactions due to their high efficiency and selectivity under relatively mild conditions. They are known for their tolerance to a wide range of functional groups.

Copper-based catalysts , such as copper(I) cyanide, represent a more traditional and cost-effective alternative. While they can provide good to excellent yields, these reactions often require higher temperatures and longer reaction times compared to their palladium counterparts.

Nickel catalysts are emerging as a viable alternative, particularly for the cyanation of C-N bonds, offering a different synthetic route from amino-substituted precursors.[1] However, the development of nickel-catalyzed cyanations is still an active area of research.

Experimental Protocols

Below are generalized experimental protocols for the palladium- and copper-catalyzed synthesis of this compound from a 2-halopyridine precursor.

Protocol 1: Palladium-Catalyzed Cyanation

Materials:

  • 2-chloro-3-methoxy-6-methylpyridine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-chloro-3-methoxy-6-methylpyridine, zinc cyanide (0.6 eq.), and the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

Materials:

  • 2-bromo-3-methoxy-6-methylpyridine

  • Copper(I) cyanide (CuCN)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction flask under an inert atmosphere, combine 2-bromo-3-methoxy-6-methylpyridine and copper(I) cyanide (1.2-1.5 eq.).

  • Add the anhydrous high-boiling solvent.

  • Heat the mixture to 120-180 °C and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction mixture with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Reaction Pathways and Workflows

The selection of a catalytic system dictates the overall synthetic workflow. The following diagrams illustrate the logical progression of the palladium- and copper-catalyzed reactions.

Palladium_Catalyzed_Cyanation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Precursor 2-Chloro-3-methoxy- 6-methylpyridine Reaction Reaction Precursor->Reaction CyanatingAgent Zn(CN)₂ CyanatingAgent->Reaction Catalyst Pd Catalyst Catalyst->Reaction Solvent Anhydrous DMF Solvent->Reaction Temperature 80-120 °C Temperature->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Quenching Aqueous NaHCO₃ Extraction Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-Methoxy-6-methyl- picolinonitrile Purification->Product Reaction->Quenching Cooling

Caption: Workflow for Palladium-Catalyzed Synthesis.

Copper_Catalyzed_Cyanation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Precursor 2-Bromo-3-methoxy- 6-methylpyridine Reaction Reaction Precursor->Reaction CyanatingAgent CuCN CyanatingAgent->Reaction Solvent Anhydrous NMP Solvent->Reaction Temperature 120-180 °C Temperature->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Quenching Aqueous FeCl₃/HCl Extraction Organic Solvent Quenching->Extraction Purification Chromatography/ Recrystallization Extraction->Purification Product 3-Methoxy-6-methyl- picolinonitrile Purification->Product Reaction->Quenching Cooling

Caption: Workflow for Copper-Catalyzed Synthesis.

References

Unveiling Synthetic Routes to 3-Methoxy-6-methylpicolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted picolinonitriles is of paramount importance due to their role as versatile intermediates. This guide provides a comparative analysis of synthetic methodologies for 3-Methoxy-6-methylpicolinonitrile, presenting available yield data and detailed experimental protocols to inform synthetic strategy.

Comparison of Synthetic Yields

While a variety of general methods exist for the synthesis of picolinonitriles, specific, peer-reviewed synthetic routes with detailed yield information for this compound remain relatively scarce in readily accessible literature. However, by examining the synthesis of a closely related isomer, 2-Methoxy-6-methylpyridine-3-carbonitrile, we can gain insights into potential yields for similar structures. The following table summarizes the reported yield for the synthesis of this isomer.

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
Condensation of an Enone with MalononitrileAn appropriate α,β-unsaturated ketone or aldehydePropanedinitrile (Malononitrile), Sodium Methoxide in Methanol, Reflux15[1]

It is important to note that the yield for the synthesis of the target molecule, this compound, may differ significantly based on the specific reaction pathway and optimization of reaction conditions.

Potential Synthetic Pathways

Based on established organic chemistry principles for the synthesis of substituted pyridines, several logical pathways can be proposed for the synthesis of this compound. These routes represent viable starting points for synthetic exploration.

G cluster_0 Pathway 1: Cyanation of a Halopyridine cluster_1 Pathway 2: Methylation of a Hydroxypyridine 2-Halo-3-methoxy-6-methylpyridine 2-Halo-3-methoxy-6-methylpyridine 3-Methoxy-6-methylpicolinonitrile_P1 This compound 2-Halo-3-methoxy-6-methylpyridine->3-Methoxy-6-methylpicolinonitrile_P1 e.g., CuCN or Pd catalyst + Zn(CN)2 Cyanating Agent Cyanating Agent Cyanating Agent->3-Methoxy-6-methylpicolinonitrile_P1 3-Hydroxy-6-methylpicolinonitrile 3-Hydroxy-6-methylpicolinonitrile 3-Methoxy-6-methylpicolinonitrile_P2 This compound 3-Hydroxy-6-methylpicolinonitrile->3-Methoxy-6-methylpicolinonitrile_P2 e.g., CH3I, (CH3)2SO4 Methylating Agent Methylating Agent Methylating Agent->3-Methoxy-6-methylpicolinonitrile_P2

Figure 1: Proposed synthetic pathways to this compound.

Detailed Experimental Protocols

Synthesis of 2-Methoxy-6-methylpyridine-3-carbonitrile via Condensation[1]

This method involves the condensation of an appropriate enone with malononitrile in the presence of a base.

Starting Materials:

  • An α,β-unsaturated ketone or aldehyde precursor to the 6-methylpyridine ring.

  • Propanedinitrile (Malononitrile)

  • Sodium metal

  • Methanol

Procedure:

  • A solution of sodium methoxide is prepared by carefully adding sodium metal to methanol at 5°C.

  • Propanedinitrile dissolved in methanol is added to the freshly prepared sodium methoxide solution.

  • After stirring for a short period, a solution of the corresponding α,β-unsaturated carbonyl compound in methanol is added dropwise over a period of 2 hours.

  • The reaction mixture is then heated to reflux for 90 minutes.

  • Following reflux, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and extracted with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved via column chromatography.

Note: The reported yield for 2-Methoxy-6-methylpyridine-3-carbonitrile using this general method was 15%.[1] Optimization of the reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to improve the yield for the synthesis of this compound.

Conclusion

The synthesis of this compound presents an area ripe for methodological development and optimization. While direct, high-yield protocols are not extensively documented in readily available scientific literature, established synthetic strategies for analogous picolinonitriles provide a solid foundation for further research. The exploration of pathways such as the cyanation of a corresponding halopyridine or the methylation of a hydroxypicolinonitrile precursor are promising avenues for investigation. Researchers are encouraged to adapt and refine existing methodologies, such as the condensation reaction detailed herein, to develop an efficient and high-yielding synthesis for this valuable chemical intermediate.

References

A Comparative Guide to the In Vitro Bioactivity of Picolinonitrile and Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxic activity of various picolinonitrile and nicotinonitrile derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
NicotinonitrileCompound 13 HepG2 (Liver)8.78 ± 0.7[1]
NicotinonitrileCompound 19 HepG2 (Liver)5.16 ± 0.4[1]
NicotinonitrileCompound 13 HeLa (Cervical)15.32 ± 1.2[1]
NicotinonitrileCompound 19 HeLa (Cervical)4.26 ± 0.3[1]
Pyrido[2,3-d]pyrimidineCompound 4 MCF-7 (Breast)0.57[2]
Pyrido[2,3-d]pyrimidineCompound 11 MCF-7 (Breast)1.31[2]
Pyrido[2,3-d]pyrimidineCompound 4 HepG2 (Liver)1.13[2]
Pyrido[2,3-d]pyrimidineCompound 11 HepG2 (Liver)0.99[2]
NicotinonitrileDerivative 14a NCI-H460 (Lung)0.025 ± 0.0026[3]
NicotinonitrileDerivative 14a RKOP 27 (Colon)0.016 ± 0.002[3]

PIM-1 Kinase Inhibition

Several pyrido[2,3-d]pyrimidine derivatives, which are structurally related to picolinonitriles, have been identified as potent inhibitors of PIM-1 kinase, a key regulator of cell proliferation and apoptosis.

CompoundPIM-1 Kinase Inhibition IC50 (nM)% InhibitionReference
Compound 4 11.497.8[2]
Compound 10 17.294.6[2]
Staurosporine (Control)16.795.6[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents.[4] Studies on various pyridine derivatives have revealed that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their antiproliferative activity.[4] Conversely, the inclusion of halogen atoms or bulky groups tends to decrease this activity.[4] For instance, in a series of pyridine derivatives, increasing the number of -OMe groups was correlated with a lower IC50 value, indicating higher potency.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The most commonly cited method for evaluating the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

PIM-1 Kinase Inhibition Assay

The inhibitory activity against PIM-1 kinase is often determined using in vitro kinase assays.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the PIM-1 kinase enzyme, a specific substrate (e.g., a peptide), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature. During this time, the kinase transfers a phosphate group from ATP to the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_p p-STAT STAT->STAT_p Dimerization & Translocation PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Inhibition Proliferation Cell Proliferation PIM1->Proliferation Promotion Apoptosis Apoptosis BAD->Apoptosis Induction Gene Gene Transcription STAT_p->Gene Gene->PIM1 Expression Derivative Picolinonitrile Derivative Derivative->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Picolinonitrile Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: General Workflow for an In Vitro MTT Cytotoxicity Assay.

References

Quantifying 3-Methoxy-6-methylpicolinonitrile: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methoxy-6-methylpicolinonitrile against other potential analytical techniques. The information is supported by established experimental principles to ensure accuracy and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of various compounds. A validated reverse-phase HPLC (RP-HPLC) method is proposed here for the determination of this compound.

Experimental Protocol: Proposed RP-HPLC Method

This protocol is based on established methods for similar aromatic nitriles and methoxy-containing compounds and should be validated according to ICH guidelines before implementation.[1]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and column oven

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate buffer (pH 3.0)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile and Phosphate Buffer (pH 3.0).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-15 min: 30% to 70% Acetonitrile

    • 15-20 min: 70% Acetonitrile

    • 20-25 min: 70% to 30% Acetonitrile

    • 25-30 min: 30% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 220-300 nm).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The proposed HPLC method should be validated for the following parameters to ensure its accuracy and reliability, in line with ICH guidelines.[1] The expected performance is summarized in the table below.

Parameter Acceptance Criteria Typical Performance
Specificity The analyte peak should be well-resolved from other components.Peak purity index > 0.999
Linearity (r²) Correlation coefficient should be > 0.995.> 0.999
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability (Intra-day) < 2.0%, Intermediate Precision (Inter-day) < 3.0%.< 1.0% (Intra-day), < 2.0% (Inter-day)
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Dependent on detector sensitivity.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.Dependent on detector sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC System Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods could also be considered for the quantification of this compound, each with its own set of advantages and disadvantages.

Method Principle Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides structural information.Requires the analyte to be volatile and thermally stable, or require derivatization.
UV-Vis Spectrophotometry Measures the absorption of UV-Vis light by the analyte.Simple, rapid, and cost-effective.Lower specificity compared to chromatographic methods, susceptible to interference from other absorbing compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[2]Very high sensitivity and selectivity, suitable for complex matrices.[2]Higher equipment and operational costs compared to HPLC-UV.
Signaling Pathway of Analytical Method Selection

The choice of an analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates a logical pathway for selecting the most appropriate technique.

Method_Selection Start Define Analytical Goal Purity Purity Assessment? Start->Purity UV_Vis UV-Vis Spectrophotometry Start->UV_Vis Rapid Screening Quantification Quantification in Complex Matrix? Purity->Quantification No HPLC_UV HPLC-UV Purity->HPLC_UV Yes High_Sensitivity High Sensitivity Required? Quantification->High_Sensitivity Yes Quantification->HPLC_UV No GC_MS GC-MS High_Sensitivity->GC_MS No LC_MS LC-MS High_Sensitivity->LC_MS Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The proposed HPLC method provides a robust and reliable approach for the quantification of this compound. Its high precision and accuracy make it suitable for routine quality control and research applications. While alternative methods like GC-MS and LC-MS offer higher sensitivity and specificity, the choice of the most appropriate technique will depend on the specific analytical requirements, sample matrix, and available resources. For routine analysis where high sensitivity is not the primary concern, the proposed HPLC-UV method offers an excellent balance of performance and cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-6-methylpicolinonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methoxy-6-methylpicolinonitrile (CAS No. 95109-36-7), a crucial aspect of laboratory safety and chemical handling. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of this chemical compound.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure.

Personal Protective Equipment (PPE)Specifications and Usage
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Body Protection A lab coat, chemical-resistant apron, or coveralls to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many specialized chemical reagents, must be handled with care and in accordance with established hazardous waste protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing boats, paper towels) in a designated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste" and list the chemical name: "this compound".

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • Provide them with the chemical name, CAS number (95109-36-7), and an estimate of the quantity to be disposed of.

    • This step is crucial as the disposal of chemical waste is highly regulated.

  • Documentation:

    • Maintain a detailed record of the disposed chemical, including the quantity, date of disposal, and the name of the waste disposal vendor. This documentation is essential for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect store Step 3: Store Container in a Designated Hazardous Waste Area collect->store contact_ehs Step 4: Contact Institutional EHS or Licensed Waste Disposal Vendor store->contact_ehs provide_info Step 5: Provide Chemical Information (Name, CAS No., Quantity) contact_ehs->provide_info schedule_pickup Step 6: Schedule Waste Pickup provide_info->schedule_pickup document Step 7: Document Disposal Details schedule_pickup->document end End: Safe and Compliant Disposal document->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development community.

Personal protective equipment for handling 3-Methoxy-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methoxy-6-methylpicolinonitrile was not located. The following guidance is based on the safety data for structurally similar compounds, including picolinonitrile and other nitrile derivatives, as well as general laboratory safety protocols. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related nitrile compounds are known to be toxic if swallowed, fatal in contact with skin, and may cause skin, eye, and respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves (double-gloving recommended)[1]To prevent skin contact. Nitrile provides good resistance to a range of chemicals.[2][3]
Eye Protection Safety glasses with side-shields or chemical safety goggles[1][4]To protect eyes from splashes and airborne particles.
Body Protection Laboratory coat[1][4][5]To protect skin and clothing from contamination.
Footwear Closed-toe shoes[1][5]To protect feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6][7]To avoid inhalation of dust or vapors, which may cause respiratory irritation.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in a designated chemical fume hood.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[6] Use appropriate tools (e.g., spatula, weigh boat).

  • In Case of Contact:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.[6]

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Post-Handling: Thoroughly clean the work area. Wash hands thoroughly after handling.[6]

Storage Conditions:

ParameterRecommendation
Container Store in a tightly closed container.[6]
Location Store in a cool, dry, and well-ventilated area.[6]
Incompatibilities Keep away from strong oxidizing agents.[6][7][8]

Accidental Release and Disposal Plan

Prompt and appropriate action is necessary in the event of a spill. Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Accidental Release Measures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol:

  • Waste Collection: Collect all waste material (including contaminated PPE) in a designated, properly labeled hazardous waste container.[9]

  • Container Labeling: Clearly label the waste container with its contents.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal facility in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh and Transfer Compound prep_area->handling_weigh Proceed to Handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_area Decontaminate Work Area handling_exp->cleanup_area Experiment Complete cleanup_waste Segregate and Label Waste cleanup_area->cleanup_waste cleanup_dispose Dispose of Waste via Approved Vendor cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe Cleanup Complete post_wash Wash Hands Thoroughly post_ppe->post_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-6-methylpicolinonitrile
Reactant of Route 2
Reactant of Route 2
3-Methoxy-6-methylpicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.